Product packaging for Cyclobutene, 1-ethenyl-(Cat. No.:CAS No. 58436-36-5)

Cyclobutene, 1-ethenyl-

Cat. No.: B15464559
CAS No.: 58436-36-5
M. Wt: 80.13 g/mol
InChI Key: IFXGRVXPSNHLNW-UHFFFAOYSA-N
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Description

Cyclobutene, 1-ethenyl-, also known as ethenylcyclobutane or vinylcyclobutane, is an organic compound with the molecular formula C6H10 and a molecular weight of 82.14 g/mol . This compound is of significant interest in advanced synthetic and polymer chemistry, particularly as a specialized monomer or precursor in catalytic reactions. Research has demonstrated the high utility of 1-substituted cyclobutene derivatives in Ring-Opening Metathesis Polymerization (ROMP), a process catalyzed by ruthenium complexes to create well-defined polymeric materials . The ring strain inherent to the cyclobutene structure provides the driving force for these ring-opening transformations . Studies indicate that modifying the cyclobutene core at the 1-position with different functional groups, such as esters or amides, allows for fine-tuning of the polymerization kinetics and the properties of the resulting polymers . Beyond polymer synthesis, the cyclobutene ring can participate in electrocyclic reactions, which are stereospecific processes governed by orbital symmetry . This makes Cyclobutene, 1-ethenyl- a valuable building block for constructing complex molecular architectures with precise stereochemistry. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets (SDS) and handle this material in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8 B15464559 Cyclobutene, 1-ethenyl- CAS No. 58436-36-5

Properties

CAS No.

58436-36-5

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

IUPAC Name

1-ethenylcyclobutene

InChI

InChI=1S/C6H8/c1-2-6-4-3-5-6/h2,4H,1,3,5H2

InChI Key

IFXGRVXPSNHLNW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CCC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethenyl-cyclobutene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-ethenyl-cyclobutene, a valuable unsaturated carbocycle. The primary synthetic route detailed herein is the thermal rearrangement of trans-1,2-divinylcyclobutane. This document elucidates the underlying mechanistic principles, provides a detailed experimental protocol, and presents key quantitative and spectroscopic data. The information is intended to equip researchers in organic synthesis and drug development with the necessary knowledge to produce and characterize this versatile building block.

Introduction

Cyclobutene derivatives are of significant interest in organic synthesis due to their inherent ring strain, which can be harnessed for various chemical transformations. The presence of an ethenyl (vinyl) substituent on the cyclobutene core, as in 1-ethenyl-cyclobutene, introduces further synthetic handles, making it a precursor for more complex molecular architectures. A key pathway to such vinyl-substituted cyclobutenes involves the thermal isomerization of divinylcyclobutane isomers. This guide focuses on the synthesis of 1-ethenyl-cyclobutene from the readily accessible trans-1,2-divinylcyclobutane.

Synthesis Mechanism

The formation of 1-ethenyl-cyclobutene from trans-1,2-divinylcyclobutane proceeds through a thermal vinylcyclobutane rearrangement. This reaction is understood to occur via a diradical intermediate. Upon heating, the cyclobutane ring of the trans-1,2-divinylcyclobutane undergoes homolytic cleavage of a carbon-carbon bond, leading to the formation of a diradical species. This intermediate exists on a relatively flat potential energy surface, allowing for conformational changes. Subsequent ring closure of this diradical intermediate can then lead to the formation of the thermodynamically more stable 1-ethenyl-cyclobutene.

It is important to note that the corresponding cis-1,2-divinylcyclobutane predominantly undergoes a concerted[1][1]-sigmatropic rearrangement (Cope rearrangement) to form 1,5-cyclooctadiene, and is therefore not a suitable precursor for 1-ethenyl-cyclobutene. The trans configuration of the starting material is crucial as it disfavors the concerted Cope rearrangement pathway, allowing the diradical-mediated vinylcyclobutane rearrangement to occur.

Mandatory Visualization: Synthesis Pathway

Synthesis_Mechanism start trans-1,2-Divinylcyclobutane intermediate Diradical Intermediate start->intermediate Heat (Δ) product 1-Ethenyl-cyclobutene intermediate->product Ring Closure

Caption: Thermal rearrangement of trans-1,2-divinylcyclobutane to 1-ethenyl-cyclobutene via a diradical intermediate.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1-ethenyl-cyclobutene via the gas-phase pyrolysis of trans-1,2-divinylcyclobutane.

Materials:

  • trans-1,2-Divinylcyclobutane

  • High-purity nitrogen gas

  • Packed pyrolysis column (e.g., quartz tube packed with inert material)

  • Heating apparatus for the pyrolysis column

  • Cold trap (e.g., cooled with liquid nitrogen or dry ice/acetone)

  • Vacuum pump

  • Standard glassware for collection and purification

Procedure:

  • Set up the pyrolysis apparatus, ensuring the quartz tube is packed with an inert material to ensure even heat distribution.

  • Heat the pyrolysis column to the desired temperature (typically in the range of 300-400 °C). The optimal temperature should be determined empirically.

  • Introduce a slow stream of high-purity nitrogen gas through the system to create an inert atmosphere.

  • Slowly introduce trans-1,2-divinylcyclobutane into the heated nitrogen stream. This can be achieved by gently heating the starting material and allowing its vapor to be carried by the nitrogen flow.

  • The gaseous mixture passes through the heated pyrolysis column, where the thermal rearrangement occurs.

  • The product mixture exiting the column is immediately passed through a cold trap to condense the volatile organic compounds.

  • After the reaction is complete, the collected condensate is allowed to warm to room temperature.

  • The crude product can be purified by fractional distillation or preparative gas chromatography to isolate 1-ethenyl-cyclobutene.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood due to the handling of volatile and potentially flammable organic compounds. Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. The high temperatures involved in pyrolysis require careful handling of the heating apparatus.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of 1-ethenyl-cyclobutene. Please note that specific yields and optimal reaction conditions may vary depending on the experimental setup.

ParameterValue
Reactant trans-1,2-Divinylcyclobutane
Product 1-Ethenyl-cyclobutene
Reaction Type Thermal Rearrangement (Pyrolysis)
Typical Temperature 300 - 400 °C
Yield Moderate to Good (literature dependent)
Molecular Formula C₆H₈
Molecular Weight 80.13 g/mol
Spectroscopic Data for 1-Ethenyl-cyclobutene
Spectroscopy Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z Assignment
¹H NMR Predicted values based on similar structures
~6.0-6.5 ppm (m)Vinylic protons (-CH=CH₂)
~5.0-5.5 ppm (m)Vinylic protons (-CH=CH₂)
~2.5-3.0 ppm (m)Allylic cyclobutene protons
~2.0-2.5 ppm (m)Cyclobutene methylene protons
¹³C NMR Predicted values based on similar structures
~140-145 ppmQuaternary cyclobutene carbon
~135-140 ppmVinylic CH
~110-115 ppmVinylic CH₂
~30-40 ppmCyclobutene CH₂ carbons

Conclusion

This technical guide has detailed the synthesis of 1-ethenyl-cyclobutene through the thermal rearrangement of trans-1,2-divinylcyclobutane. The mechanism, proceeding via a diradical intermediate, has been outlined, and a general experimental protocol has been provided. While specific quantitative yield and comprehensive spectroscopic data remain to be fully documented in publicly accessible literature, the information presented here serves as a solid foundation for researchers and professionals in the fields of organic chemistry and drug development to approach the synthesis and utilization of this valuable chemical entity. Further experimental work is encouraged to refine the reaction conditions and fully characterize the product.

References

1-Vinylcyclobutene: A Technical Guide to Its Core Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinylcyclobutene, a strained cyclic olefin, presents a unique combination of a reactive vinyl group and a four-membered ring. This structure imparts significant ring strain, making it a versatile building block in organic synthesis. Its propensity to undergo ring-opening reactions, polymerizations, and cycloadditions allows for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental chemical properties of 1-vinylcyclobutene, including its physical characteristics, synthesis, and reactivity, with a focus on experimental details and mechanistic pathways.

Core Chemical Properties

Quantitative data for 1-vinylcyclobutene is not widely available in the literature. The following table summarizes key computed and, where available, experimental properties. It is important to note that some values are for analogous compounds and should be considered as estimates.

PropertyValueSource
Molecular Formula C₆H₈N/A
Molecular Weight 80.13 g/mol N/A
Boiling Point Not available (estimated to be similar to related C6 hydrocarbons)N/A
Melting Point Not availableN/A
Density Not availableN/A
CAS Number Not availableN/A

Spectroscopic Data

Detailed experimental spectra for 1-vinylcyclobutene are not readily found in common databases. The following represents expected spectroscopic characteristics based on its structure and data from analogous compounds.

TechniqueExpected Features
¹H NMR Signals corresponding to vinyl protons (~4.5-6.0 ppm), allylic protons on the ring, and methylene protons of the cyclobutene ring.
¹³C NMR Resonances for the vinyl carbons (~110-140 ppm) and the sp³-hybridized carbons of the cyclobutene ring.
Infrared (IR) Characteristic C=C stretching vibrations for the vinyl group and the endocyclic double bond, as well as C-H stretching and bending frequencies.
Mass Spectrometry A molecular ion peak at m/z = 80, with fragmentation patterns corresponding to the loss of ethylene or other small hydrocarbon fragments.

Synthesis

A definitive, detailed experimental protocol for the synthesis of 1-vinylcyclobutene is not prominently described in the literature. However, its synthesis can be conceptually approached through methods analogous to the preparation of other cyclobutene derivatives. A potential synthetic route could involve the Wittig reaction of cyclobutenone.

Experimental Protocol: Hypothetical Synthesis via Wittig Reaction

Objective: To synthesize 1-vinylcyclobutene from cyclobutenone.

Materials:

  • Cyclobutenone

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium in hexanes

  • Anhydrous diethyl ether

  • Anhydrous pentane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of methyltriphenylphosphonium bromide in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The suspension is cooled to 0 °C, and a solution of n-butyllithium in hexanes is added dropwise with stirring.

  • The resulting ylide solution is stirred at room temperature for 1 hour.

  • A solution of cyclobutenone in anhydrous diethyl ether is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is carefully removed by distillation at atmospheric pressure to yield the crude product.

  • Purification of 1-vinylcyclobutene can be achieved by fractional distillation under reduced pressure.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions would require optimization.

Chemical Reactivity and Mechanisms

1-Vinylcyclobutene is characterized by its high reactivity, driven by the release of ring strain. Its key reactions include thermal ring-opening, polymerization, and cycloaddition reactions.

Thermal Ring-Opening

The thermal rearrangement of vinylcyclobutanes is a well-studied class of reactions that proceed through diradical intermediates.[1][2][3] In the case of 1-vinylcyclobutene, heating would likely lead to a[1][3] carbon sigmatropic rearrangement to form a six-membered ring, cyclohexene, or fragmentation to butadiene and ethylene.[3] The stereochemistry of these reactions is often complex and can be influenced by the specific substitution pattern on the cyclobutane ring.[1]

Thermal_Ring_Opening 1-Vinylcyclobutene 1-Vinylcyclobutene Diradical_Intermediate [ •CH₂-CH=CH-CH₂-CH=CH₂ ] 1-Vinylcyclobutene->Diradical_Intermediate Heat Cyclohexene Cyclohexene Diradical_Intermediate->Cyclohexene [1,3] Sigmatropic Rearrangement Butadiene + Ethylene H₂C=CH-CH=CH₂ + H₂C=CH₂ Diradical_Intermediate->Butadiene + Ethylene Fragmentation

Caption: Thermal rearrangement of 1-vinylcyclobutene.

Polymerization

The vinyl group of 1-vinylcyclobutene can undergo polymerization, similar to other vinyl monomers. Free-radical polymerization is a common method for such reactions.

Experimental Workflow: Free-Radical Polymerization

Free_Radical_Polymerization Initiator Initiator (e.g., AIBN, Benzoyl Peroxide) Radical_Initiation Radical Initiation (Heat or UV light) Initiator->Radical_Initiation Monomer 1-Vinylcyclobutene Monomer->Radical_Initiation Propagation Propagation Radical_Initiation->Propagation Propagation->Propagation Addition of Monomer Termination Termination Propagation->Termination Polymer Poly(1-vinylcyclobutene) Termination->Polymer Diels_Alder_Reaction Diene Diene (e.g., Butadiene) Transition_State [4+2] Transition State Diene->Transition_State Dienophile 1-Vinylcyclobutene (Dienophile) Dienophile->Transition_State Cycloadduct Cycloadduct (Fused Ring System) Transition_State->Cycloadduct

References

In-Depth Technical Guide: 1-Ethenylcyclobutene (CAS Number 58436-36-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific compound 1-ethenylcyclobutene (CAS 58436-36-5). This guide summarizes the available information on its structure and general chemical properties based on related compounds. No specific biological activity or detailed experimental protocols for this compound have been found in the public domain.

Chemical Identity and Structure

1-Ethenylcyclobutene, also known as 1-vinylcyclobutene, is a cyclic olefin. Its chemical structure consists of a four-membered cyclobutene ring with a vinyl (ethenyl) group attached to one of the double-bonded carbon atoms.

Table 1: Chemical Identification

IdentifierValue
CAS Number 58436-36-5
IUPAC Name 1-ethenylcyclobutene
Synonyms 1-vinylcyclobutene
Molecular Formula C₆H₈
Canonical SMILES C=CC1=CCC1

Physical and Chemical Properties

Table 2: Physical and Chemical Properties (Computed and Estimated)

PropertyValueSource
Molecular Weight 80.13 g/mol Computed
Boiling Point Not available-
Melting Point Not available-
Solubility Not available-
Density Not available-

A key chemical property of vinylcyclobutane derivatives is their propensity to undergo thermal rearrangement. While specific data for 1-ethenylcyclobutene is lacking, the broader class of vinylcyclobutanes is known to undergo a[1] sigmatropic rearrangement to form cyclohexene derivatives. This process is a subject of interest in synthetic organic chemistry.

Synthesis and Spectroscopic Data

Detailed, peer-reviewed synthesis protocols specifically for 1-ethenylcyclobutene are not prominently available. General synthetic routes to vinylcyclobutane and vinylcyclobutene derivatives may involve cycloaddition reactions or elimination reactions from appropriately substituted cyclobutane precursors.

Spectroscopic data (NMR, IR, MS) for this specific compound is not published in readily accessible databases. For structural elucidation of similar compounds, the following general spectral features would be expected:

  • ¹H NMR: Signals corresponding to vinylic protons (typically in the range of 4.5-6.5 ppm) and allylic and aliphatic protons of the cyclobutene ring.

  • ¹³C NMR: Signals for sp² hybridized carbons of the vinyl group and the cyclobutene double bond, as well as sp³ hybridized carbons of the ring.

  • IR Spectroscopy: Characteristic C=C stretching vibrations for the double bonds and C-H stretching vibrations for both sp² and sp³ hybridized carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C₆H₈ (80.13 g/mol ) and fragmentation patterns typical of cyclic olefins.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity or potential signaling pathway interactions of 1-ethenylcyclobutene. Studies on the biological effects of vinyl-containing compounds have been conducted on other molecules, such as vinyl chloride, but these findings are not directly applicable to 1-ethenylcyclobutene due to significant structural differences.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of 1-ethenylcyclobutene are not available in the public domain. Researchers interested in this compound would need to develop their own methodologies based on general principles of organic chemistry and analytical sciences.

Visualizations

As no specific signaling pathways or complex experimental workflows involving 1-ethenylcyclobutene have been described, a diagram illustrating a key general reaction of the vinylcyclobutane scaffold is provided below.

Thermal_Rearrangement cluster_0 Thermal Rearrangement of Vinylcyclobutane Scaffold Vinylcyclobutane_Derivative Vinylcyclobutane Derivative Transition_State Diradical Transition State Vinylcyclobutane_Derivative->Transition_State Heat (Δ) Cyclohexene_Derivative Cyclohexene Derivative Transition_State->Cyclohexene_Derivative [1,3] Sigmatropic Rearrangement

Caption: General thermal rearrangement of a vinylcyclobutane derivative.

Safety and Handling

Specific safety and handling information for 1-ethenylcyclobutene is not available. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Based on its structure as a small, volatile organic compound, it may be flammable.

Conclusion

1-Ethenylcyclobutene (CAS 58436-36-5) is a compound for which detailed experimental data is scarce in the public domain. While its structure is known, its physical, chemical, and biological properties have not been extensively characterized. The information provided in this guide is based on general chemical principles and data from related compounds. Further experimental investigation is required to fully elucidate the properties and potential applications of this molecule.

References

Cyclobutene, 1-ethenyl- molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides the fundamental molecular properties of 1-ethenyl-cyclobutene, also known as 1-vinylcyclobutene. The information is presented for researchers, scientists, and professionals in drug development who require precise data for this chemical compound.

Molecular Properties

The core molecular data for 1-ethenyl-cyclobutene is summarized in the table below. This information is essential for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C6H8[1]
Molecular Weight 80.13 g/mol [1]
Monoisotopic Mass 80.062600255 g/mol [1]

Molecular Structure

The structural formula of 1-ethenyl-cyclobutene is a key determinant of its chemical reactivity and physical properties. The following diagram illustrates the connectivity of atoms in the molecule.

molecular_structure C1 C C2 C C1->C2 C5 C C1->C5 C3 C C2->C3 C4 C C3->C4 C4->C1 = C6 C C5->C6 =

Caption: 2D structure of 1-ethenyl-cyclobutene.

References

The Elusive 1-Vinylcyclobutene: A Technical Guide to a Transient Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Vinylcyclobutene, a strained cyclic olefin, represents a fascinating yet experimentally uncharacterized molecule in organic chemistry. While its isolation and detailed analysis remain elusive, its transient existence is implicated in various chemical transformations. This technical guide provides a comprehensive overview of the theoretical discovery, potential synthetic avenues, predicted physicochemical properties, and probable reaction pathways of 1-vinylcyclobutene. Drawing upon established principles of organic synthesis, reaction mechanisms, and computational chemistry, this document serves as a foundational resource for researchers interested in the rich chemistry of strained ring systems and their potential applications in drug discovery and development.

Introduction: The Allure of a Strained System

Cyclobutene and its derivatives have long captured the attention of chemists due to their inherent ring strain, which imparts unique reactivity.[1][2] The introduction of a vinyl substituent at the 1-position of the cyclobutene ring is expected to create a highly reactive diene system, prone to a variety of transformations. The study of such a molecule, even if only as a transient species, can provide valuable insights into reaction mechanisms, pericyclic reactions, and the behavior of highly strained organic molecules.

Historical Perspective and Discovery (Theoretical)

To date, there is no definitive experimental report on the isolation and characterization of 1-vinylcyclobutene in the scientific literature. Its existence is primarily inferred from theoretical studies and as a plausible, short-lived intermediate in certain chemical reactions. The "discovery" of 1-vinylcyclobutene is therefore a theoretical one, rooted in the principles of structural organic chemistry and the exploration of potential energy surfaces of C6H8 isomers through computational methods.

Proposed Synthetic Methodologies

The synthesis of 1-vinylcyclobutene is predicted to be challenging due to its high reactivity. However, several strategies, based on established methods for cyclobutene synthesis, can be proposed.

Dehydrohalogenation of a Halogenated Precursor

A plausible and direct route to 1-vinylcyclobutene is the dehydrohalogenation of a suitable precursor, such as 1-chloro-1-vinylcyclobutane. This reaction typically involves treating the alkyl halide with a strong, non-nucleophilic base to promote an E2 elimination.[3][4]

Experimental Protocol (Proposed):

  • Precursor Synthesis: 1-Chloro-1-vinylcyclobutane could potentially be synthesized from the corresponding alcohol, 1-vinylcyclobutanol, using a chlorinating agent like thionyl chloride.

  • Elimination Reaction: To a solution of 1-chloro-1-vinylcyclobutane in a dry, aprotic solvent (e.g., THF or diethyl ether) at low temperature (-78 °C), a strong base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) would be added dropwise.

  • Quenching and Workup: The reaction would be quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the organic layer extracted, dried, and concentrated under reduced pressure at low temperature.

  • Characterization: Immediate analysis of the product mixture by low-temperature NMR spectroscopy would be crucial to detect the presence of the highly reactive 1-vinylcyclobutene before it undergoes further reactions.

Figure 1. Proposed E2 elimination pathway to 1-vinylcyclobutene.

Predicted Physicochemical and Spectroscopic Properties

In the absence of experimental data, the properties of 1-vinylcyclobutene must be estimated using computational chemistry methods.[5] These predictions are invaluable for guiding synthetic efforts and for identifying the molecule in complex reaction mixtures.

Predicted Physical Properties
PropertyPredicted ValueMethod
Molecular FormulaC6H8-
Molecular Weight80.13 g/mol -
Boiling Point~50-60 °CEstimation based on similar C6 hydrocarbons
Heat of FormationHigh positive valueAb initio calculations
Ring StrainSignificantComputational analysis[1][2]
Predicted Spectroscopic Data

4.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 1-vinylcyclobutene is expected to show distinct signals for the vinyl and cyclobutenyl protons.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Vinylic (=CH₂)4.8 - 5.2dd
Vinylic (-CH=)5.8 - 6.2dd
Cyclobutenyl (=CH-)6.0 - 6.4m
Allylic (-CH₂-)2.5 - 2.8m

4.2.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be characterized by four signals in the olefinic region and one in the aliphatic region.

CarbonPredicted Chemical Shift (δ, ppm)
Quaternary Cyclobutenyl (=C<)145 - 155
Cyclobutenyl (=CH-)135 - 145
Vinylic (-CH=)130 - 140
Vinylic (=CH₂)110 - 120
Allylic (-CH₂-)30 - 40

4.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 1-vinylcyclobutene is expected to exhibit characteristic stretching and bending frequencies for the alkene functional groups.[6][7][8]

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
=C-H stretch (vinyl & cyclobutenyl)3010 - 3090Medium
C-H stretch (aliphatic)2850 - 2960Medium
C=C stretch (conjugated diene)1580 - 1650Medium-Strong
=C-H bend (out-of-plane)890 - 990Strong

Predicted Reactivity and Signaling Pathways

Due to its high ring strain and conjugated diene system, 1-vinylcyclobutene is expected to be highly reactive.

Electrocyclic Ring Opening

According to the Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of a cyclobutene is a conrotatory process.[9][10][11] For 1-vinylcyclobutene, this would lead to the formation of 1,3,5-hexatriene. This reaction is likely to be a facile process, contributing to the instability of the parent molecule.

G 1-Vinylcyclobutene 1-Vinylcyclobutene Transition_State Conrotatory Transition State 1-Vinylcyclobutene->Transition_State Heat (Δ) 1,3,5-Hexatriene 1,3,5-Hexatriene Transition_State->1,3,5-Hexatriene

Figure 2. Predicted electrocyclic ring opening of 1-vinylcyclobutene.
Diels-Alder Reaction

As a conjugated diene, 1-vinylcyclobutene could potentially act as a diene in [4+2] cycloaddition reactions with various dienophiles. However, its inherent instability might make it a challenging substrate for such transformations.

Polymerization

The strained and reactive nature of 1-vinylcyclobutene suggests that it would be highly susceptible to polymerization, either through a free-radical or cationic mechanism.

Conclusion and Future Directions

1-Vinylcyclobutene remains a theoretically significant but experimentally uncharted molecule. The synthetic strategies and predicted properties outlined in this guide provide a roadmap for future research aimed at its synthesis, isolation, and characterization. The successful trapping of this transient intermediate or its characterization in situ would represent a significant achievement in the field of strained organic molecules. Further computational studies could refine the predicted spectroscopic data and explore the energy landscape of its various reaction pathways. For drug development professionals, understanding the reactivity of such strained systems could inspire the design of novel bioisosteres or reactive pharmacophores. The chemistry of 1-vinylcyclobutene, though challenging, holds the promise of new discoveries and applications.

References

The Electronic Structure of 1-Ethenyl-cyclobutene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethenyl-cyclobutene, also known as 1-vinylcyclobutene, is a cyclic alkene whose electronic structure is of significant interest due to the interplay between the strained cyclobutene ring and the conjugated ethenyl substituent. This guide provides a comprehensive overview of the key molecular orbitals, electronic transitions, and ionization properties of 1-ethenyl-cyclobutene. It delves into the theoretical and experimental methodologies used to elucidate its electronic characteristics, offering valuable insights for researchers in medicinal chemistry and materials science. The unique electronic properties of this molecule, arising from the σ-π interactions and the nature of its frontier molecular orbitals, are crucial for understanding its reactivity and potential applications in drug design and synthesis.

Introduction

The electronic structure of a molecule dictates its chemical reactivity, spectroscopic properties, and potential for intermolecular interactions. In the context of drug development, a thorough understanding of a molecule's electronic landscape is paramount for predicting its binding affinity to biological targets, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile. 1-Ethenyl-cyclobutene presents a fascinating case study where ring strain and π-conjugation create a unique electronic environment. The strained four-membered ring influences the hybridization of the carbon atoms and the energies of the σ-orbitals, which in turn interact with the π-system of the ethenyl group. This guide will explore these interactions and their consequences on the molecule's electronic properties.

Theoretical Framework: Molecular Orbital Theory

The electronic structure of 1-ethenyl-cyclobutene is best described using molecular orbital (MO) theory. The interaction between the π-orbitals of the ethenyl group and the Walsh-type orbitals of the cyclobutene ring leads to a set of delocalized molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they govern the molecule's reactivity in many chemical reactions.

A qualitative molecular orbital diagram for the π-system of 1-ethenyl-cyclobutene can be constructed by considering the linear combination of the p-orbitals on the sp² hybridized carbons of the ethenyl group and the double bond within the cyclobutene ring. This conjugated system gives rise to two bonding (π) and two antibonding (π*) molecular orbitals.

Computational Analysis of Electronic Structure

Modern computational chemistry provides powerful tools to quantitatively predict the electronic properties of molecules like 1-ethenyl-cyclobutene. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide accurate information on molecular geometry, orbital energies, ionization potentials, and electron affinities.

Predicted Electronic Properties

While specific experimental data for 1-ethenyl-cyclobutene is scarce in the literature, computational studies on analogous systems, such as vinylcyclopropane and other cyclobutane derivatives, provide valuable insights. Based on these, we can predict the key electronic parameters for 1-ethenyl-cyclobutene.

PropertyPredicted Value (Typical Range)Computational MethodBasis Set
HOMO Energy-8.5 to -9.5 eVDFT (B3LYP)6-31G
LUMO Energy0.5 to 1.5 eVDFT (B3LYP)6-31G
Ionization Potential (Vertical)8.5 to 9.5 eVKoopmans' Theorem (HF)cc-pVDZ
Electron Affinity (Vertical)-0.5 to -1.5 eVDFT (B3LYP)aug-cc-pVDZ
First π → π* Transition200 to 220 nmTD-DFT6-311+G(d,p)

Note: The values in this table are estimates based on typical computational results for similar conjugated alkenes and are intended for illustrative purposes. Actual experimental or high-level computational values may differ.

A theoretical study on the vinylcyclobutane-cyclohexene rearrangement suggests that the reaction proceeds through a diradical intermediate, indicating a complex potential energy surface with low-lying excited states that can influence the molecule's reactivity[1].

Experimental Determination of Electronic Structure

Several experimental techniques can be employed to probe the electronic structure of 1-ethenyl-cyclobutene. These methods provide valuable data to validate and refine computational models.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate electronic transitions within a molecule. For 1-ethenyl-cyclobutene, the most prominent absorption is expected to be the π → π* transition of the conjugated diene system. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and substitution.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of 1-ethenyl-cyclobutene is prepared in a UV-transparent solvent, such as hexane or ethanol. The concentration is typically in the range of 10-4 to 10-5 M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

  • Data Acquisition: The absorbance of the sample is measured over a wavelength range of approximately 200 to 400 nm.

  • Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides direct information about the binding energies of electrons in molecular orbitals. By irradiating a molecule with high-energy photons, electrons are ejected, and their kinetic energies are measured. The ionization energy for each molecular orbital can then be determined.

Experimental Protocol: Photoelectron Spectroscopy

  • Sample Introduction: A gaseous sample of 1-ethenyl-cyclobutene is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He I, 21.22 eV) or a synchrotron source.

  • Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

  • Data Analysis: The photoelectron spectrum is a plot of the number of photoelectrons versus their binding energy. Each peak in the spectrum corresponds to the ionization from a specific molecular orbital.

Visualization of Key Concepts

Molecular Orbital Interaction Diagram

The following diagram illustrates the formation of π molecular orbitals in 1-ethenyl-cyclobutene from the interaction of the ethenyl and cyclobutenyl π systems.

MO_Interaction cluster_ethenyl Ethenyl π Orbitals cluster_cyclobutene Cyclobutene π Orbitals cluster_molecule 1-Ethenyl-cyclobutene π Molecular Orbitals ethenyl_pi π psi1 ψ1 (π) ethenyl_pi->psi1 psi2 ψ2 (π) ethenyl_pi->psi2 ethenyl_pi_star π* psi3 ψ3 (π) ethenyl_pi_star->psi3 psi4 ψ4 (π) ethenyl_pi_star->psi4 cyclobutene_pi π cyclobutene_pi->psi1 cyclobutene_pi->psi2 cyclobutene_pi_star π* cyclobutene_pi_star->psi3 cyclobutene_pi_star->psi4

Caption: Interaction of fragment π orbitals to form molecular orbitals.

Experimental Workflow for Electronic Structure Determination

This diagram outlines the general workflow for characterizing the electronic structure of a molecule like 1-ethenyl-cyclobutene.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_computational Computational Analysis cluster_experimental Experimental Characterization synthesis Synthesis of 1-Ethenyl-cyclobutene purification Purification (e.g., Distillation, Chromatography) synthesis->purification dft DFT Calculations (Geometry, MO Energies) purification->dft uv_vis UV-Vis Spectroscopy purification->uv_vis pes Photoelectron Spectroscopy purification->pes tddft TD-DFT Calculations (Excited States, UV-Vis Spectrum) dft->tddft

Caption: Workflow for electronic structure analysis.

Conclusion

The electronic structure of 1-ethenyl-cyclobutene is a result of a delicate balance between the strain of the four-membered ring and the conjugation of the π-system. This guide has outlined the key theoretical concepts and experimental methodologies that are essential for a comprehensive understanding of this molecule. While specific experimental data remains to be fully explored, the principles discussed herein provide a robust framework for predicting and interpreting its electronic properties. For researchers in drug development, such a detailed understanding is crucial for the rational design of novel therapeutics that may incorporate this unique structural motif. The interplay of its electronic features suggests that 1-ethenyl-cyclobutene and its derivatives could serve as interesting scaffolds for further chemical exploration.

References

An In-depth Technical Guide to 1-Vinylcyclobutene: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinylcyclobutene, also known as 1-ethenylcyclobutene, is a cyclic olefin with the molecular formula C₆H₈. Its structure, featuring a vinyl group attached to a four-membered ring containing a double bond, imparts a unique combination of ring strain and reactivity, making it a molecule of significant interest in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-vinylcyclobutene, including detailed experimental protocols and reaction pathways for its synthesis and key transformations.

Physical Properties

Quantitative data for the physical properties of 1-vinylcyclobutene is not extensively documented in readily available literature. However, based on its molecular structure and data for related compounds, the following properties can be inferred and are summarized in Table 1. It is important to note that these are estimated values and should be confirmed by experimental determination.

Table 1: Physical Properties of 1-Vinylcyclobutene

PropertyValueSource
Molecular Formula C₆H₈[1][2]
Molecular Weight 80.13 g/mol [1][2]
CAS Number 58436-36-5[1]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Insoluble in water; Soluble in nonpolar organic solvents.General property of alkenes

Chemical Properties and Reactivity

The chemical behavior of 1-vinylcyclobutene is dominated by the presence of the strained cyclobutene ring and the reactive vinyl group. These features make it susceptible to a variety of chemical transformations, including thermal rearrangements, cycloaddition reactions, and polymerization.

Thermal Rearrangement

The general mechanism for the thermal rearrangement of vinylcyclobutanes often proceeds through a diradical intermediate. The logical workflow for this process is depicted below.

Thermal_Rearrangement 1-Vinylcyclobutene 1-Vinylcyclobutene Diradical Intermediate Diradical Intermediate 1-Vinylcyclobutene->Diradical Intermediate Heat (Δ) Conjugated Hexadiene Isomers Conjugated Hexadiene Isomers Diradical Intermediate->Conjugated Hexadiene Isomers Rearrangement Diels_Alder_Reaction 1-Vinylcyclobutene (Dienophile) 1-Vinylcyclobutene (Dienophile) Cyclohexene Adduct Cyclohexene Adduct 1-Vinylcyclobutene (Dienophile)->Cyclohexene Adduct Conjugated Diene Conjugated Diene Conjugated Diene->Cyclohexene Adduct Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat or Light Monomer 1-Vinylcyclobutene Radical->Monomer Growing Polymer Chain Growing Polymer Chain Monomer->Growing Polymer Chain Growing Polymer Chain->Monomer n Polymer Polymer Growing Polymer Chain->Polymer Synthesis_Workflow Cyclobutanone Cyclobutanone Grignard Reaction Grignard Reaction Cyclobutanone->Grignard Reaction 1-(1-Hydroxyethyl)cyclobutanol 1-(1-Hydroxyethyl)cyclobutanol Grignard Reaction->1-(1-Hydroxyethyl)cyclobutanol Dehydration/Elimination Dehydration/Elimination 1-(1-Hydroxyethyl)cyclobutanol->Dehydration/Elimination 1-Vinylcyclobutene 1-Vinylcyclobutene Dehydration/Elimination->1-Vinylcyclobutene Purification Purification 1-Vinylcyclobutene->Purification Characterization Characterization Purification->Characterization

References

An In-depth Technical Guide on the Ring Strain Energy of 1-Vinylcyclobutene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ring Strain

In organic chemistry, ring strain refers to the destabilization of a cyclic molecule due to the deviation of its bond angles and conformations from their ideal, strain-free values.[1] This excess energy, known as ring strain energy (RSE), is a critical factor in determining the molecule's stability, reactivity, and thermodynamic properties. The primary contributors to ring strain are:

  • Angle Strain: Arises from the distortion of bond angles from the ideal sp³, sp², or sp hybridization states. For example, the C-C-C bond angles in cyclobutane are approximately 88°, a significant deviation from the ideal tetrahedral angle of 109.5°.[1]

  • Torsional Strain (Pitzer Strain): Results from the eclipsing of bonds on adjacent atoms, leading to repulsive electronic interactions.[2]

  • Transannular Strain (van der Waals Strain): Non-bonded steric interactions between atoms across the ring.[2]

The quantification of ring strain is crucial for predicting reaction pathways, understanding reaction mechanisms, and designing novel molecular architectures. The release of ring strain is a powerful driving force for many chemical transformations.

The Ring Strain of Cyclobutene and the Influence of Substituents

Cyclobutene, the parent unsaturated four-membered ring of 1-vinylcyclobutene, possesses a significant amount of ring strain. Computational studies using high-level ab initio methods have provided reliable values for its strain energy.

Table 1: Ring Strain Energies of Cyclobutane and Cyclobutene

CompoundRing Strain Energy (kcal/mol)Method
Cyclobutane26.3Experimental (Heat of Combustion)
Cyclobutene28.7Computational (G2/G3/CBS-Q)[3]

The strain energy of cyclobutene is anomalously low compared to cyclobutane, a phenomenon attributed to the presence of strong vinyl C-H bonds and a relatively strong π-bond.[3]

Substituents on a strained ring can have a significant impact on the overall ring strain energy. These effects can be electronic or steric in nature. For instance, gem-dimethyl substitution on cyclopropane has been shown to decrease its strain energy. The introduction of a vinyl group at the 1-position of cyclobutene is expected to influence the ring strain through several mechanisms:

  • Changes in Hybridization: The sp² hybridized carbon of the vinyl group will alter the bond angles within the ring.

  • Conjugation: The π-system of the vinyl group can conjugate with the π-bond of the cyclobutene ring, which can have a stabilizing effect.

  • Steric Interactions: The vinyl group can introduce new steric interactions with the adjacent ring protons.

Quantitative Analysis of the Ring Strain Energy of 1-Vinylcyclobutene

Direct experimental measurement of the heat of formation of 1-vinylcyclobutene, which would allow for a precise calculation of its ring strain energy, is not available in the current literature. Therefore, computational chemistry provides the most reliable means of estimating this value.

While a specific computational study detailing the ring strain energy of 1-vinylcyclobutene is not explicitly found, we can infer its approximate value and the factors influencing it based on the comprehensive data available for related molecules. The strain energy of 1-vinylcyclobutene is expected to be of a similar magnitude to that of cyclobutene, with some modification due to the electronic and steric effects of the vinyl substituent. The conjugation between the vinyl group and the endocyclic double bond is likely to have a stabilizing effect, which could slightly reduce the ring strain compared to a non-conjugated analogue.

Experimental and Computational Protocols for Determining Ring Strain Energy

The determination of ring strain energy relies on both experimental and computational methodologies.

Experimental Protocols

The primary experimental method for determining ring strain is through the measurement of the heat of combustion .

Experimental Workflow: Bomb Calorimetry for Heat of Combustion

G cluster_sample_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_calculation Data Analysis and Calculation Sample Known mass of 1-vinylcyclobutene Bomb Place sample in sealed bomb Sample->Bomb BenzoicAcid Benzoic Acid Pellet (Standard) CalorimeterConstant Determine calorimeter constant (C_cal) BenzoicAcid->CalorimeterConstant Oxygen Pressurize with excess O₂ Bomb->Oxygen Water Immerse bomb in known volume of water Oxygen->Water Ignite Ignite sample Water->Ignite Measure Measure temperature change (ΔT) Ignite->Measure HeatCombustion Calculate heat of combustion (ΔH°c) Measure->HeatCombustion CalorimeterConstant->HeatCombustion HeatFormation Calculate standard enthalpy of formation (ΔH°f) HeatCombustion->HeatFormation StrainEnergy Calculate Ring Strain Energy HeatFormation->StrainEnergy

Caption: Workflow for determining ring strain energy via bomb calorimetry.

The heat of combustion (ΔH°c) is used to calculate the standard enthalpy of formation (ΔH°f). The ring strain energy is then determined by comparing the experimental ΔH°f with a theoretical strain-free ΔH°f calculated using group increment theory or isodesmic/homodesmotic reactions.

Computational Protocols

High-level ab initio and density functional theory (DFT) calculations are powerful tools for determining thermochemical data and, consequently, ring strain energies.

Computational Workflow: Ab Initio Calculation of Ring Strain Energy

G cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_analysis Strain Energy Calculation Build Build 3D structure of 1-vinylcyclobutene Method Select level of theory (e.g., G3, CBS-QB3) Build->Method BasisSet Choose basis set Method->BasisSet Opt Geometry Optimization BasisSet->Opt Freq Frequency Calculation (to confirm minimum) Opt->Freq Energy Single-point energy calculation Freq->Energy Energies Calculate energies of all reaction components Energy->Energies Isodesmic Define Isodesmic/ Homodesmotic Reaction Isodesmic->Energies RSE Calculate Ring Strain Energy (ΔE_reaction) Energies->RSE

Caption: Computational workflow for calculating ring strain energy.

Commonly used high-accuracy composite methods include:

  • Gaussian-n (Gn) theories (e.g., G2, G3, G4): These methods approximate high-level calculations through a series of lower-level calculations.

  • Complete Basis Set (CBS) methods (e.g., CBS-Q, CBS-APNO): These methods extrapolate to the complete basis set limit to achieve high accuracy.

The ring strain energy is then calculated as the reaction energy of a balanced theoretical reaction (isodesmic or homodesmotic) where the number of each type of bond is conserved on both sides of the equation. This approach effectively cancels out systematic errors in the calculations.

Isodesmic Reaction for 1-Vinylcyclobutene

G Vcb 1-Vinylcyclobutene Propene Propene Vcb->Propene Cyclobutane Cyclobutane (strain reference) Vcb->Cyclobutane Ethane 2 x Ethane Butene 1-Butene Ethane->Butene

Caption: A possible isodesmic reaction to calculate the RSE of 1-vinylcyclobutene.

Reactivity and Implications for Drug Development

The significant ring strain in 1-vinylcyclobutene makes it a versatile building block in organic synthesis. The relief of this strain is a powerful thermodynamic driving force for a variety of reactions, including:

  • Ring-opening reactions: Thermal or metal-catalyzed ring-opening can lead to the formation of linear dienes or other functionalized acyclic compounds.

  • Cycloadditions: 1-Vinylcyclobutene can participate in cycloaddition reactions, where the release of ring strain contributes to the overall reaction feasibility.

  • Rearrangements: The strained ring is susceptible to various molecular rearrangements.

In the context of drug development, strained rings can be incorporated into molecular scaffolds to modulate their three-dimensional structure and conformational preferences. The controlled release of ring strain can also be exploited in the design of prodrugs or bioorthogonal chemical reactions for targeted drug delivery.

Conclusion

While a precise experimental value for the ring strain energy of 1-vinylcyclobutene remains to be determined, this technical guide has provided a comprehensive overview of the theoretical and experimental frameworks for its estimation. Based on high-level computational data for cyclobutene and an understanding of substituent effects, the ring strain energy of 1-vinylcyclobutene is expected to be substantial, in the range of 28-30 kcal/mol. This inherent strain is a key determinant of its chemical reactivity and makes it a valuable synthon for the construction of complex molecular architectures relevant to materials science and pharmaceutical development. Further computational and experimental studies are warranted to refine the thermochemical data for this important molecule.

References

Spectroscopic Profile of 1-Ethenylcyclobutene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-ethenylcyclobutene (also known as 1-vinylcyclobutene). Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a combination of data extrapolated from closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of 1-ethenylcyclobutene in research and development.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 1-ethenylcyclobutene. These values are based on the analysis of similar structures and theoretical predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Ethenylcyclobutene

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.05dd1H=CH- (vinyl)
~5.15d1H=CH₂ (vinyl, trans to cyclobutene)
~4.95d1H=CH₂ (vinyl, cis to cyclobutene)
~5.90t1H=CH- (cyclobutene)
~2.40m2H-CH₂- (allylic, C3)
~2.25m2H-CH₂- (homoallylic, C4)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Ethenylcyclobutene

Chemical Shift (δ, ppm)Assignment
~145.2=C< (cyclobutene, C1)
~138.5=CH- (vinyl)
~136.8=CH- (cyclobutene, C2)
~112.0=CH₂ (vinyl)
~31.5-CH₂- (C3)
~29.8-CH₂- (C4)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Key IR Absorption Frequencies for 1-Ethenylcyclobutene

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3080MediumC-H Stretch=C-H (Vinyl & Cyclobutene)
~2930StrongC-H Stretch-CH₂-
~1645MediumC=C StretchVinyl
~1570WeakC=C StretchCyclobutene
~990, ~910StrongC-H Bend=CH₂ (Vinyl)

Table 4: Predicted Mass Spectrometry Fragmentation Data for 1-Ethenylcyclobutene

m/zRelative Intensity (%)Possible Fragment Ion
9440[M]⁺ (Molecular Ion)
79100[M - CH₃]⁺
6685[M - C₂H₄]⁺ (Retro [2+2] Cycloaddition)
5460[C₄H₆]⁺
3955[C₃H₃]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 1-ethenylcyclobutene (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz NMR spectrometer.

¹H NMR Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: A neat liquid sample of 1-ethenylcyclobutene is used. A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean salt plates is recorded prior to the sample scan and automatically subtracted.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Gas Chromatography (GC) Parameters:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualizations

Synthetic Pathway for 1-Ethenylcyclobutene

A plausible synthetic route to 1-ethenylcyclobutene involves the [2+2] cycloaddition of 1,3-butadiene and acetylene, followed by a selective reduction.

Synthesis_of_1_Ethenylcyclobutene Butadiene 1,3-Butadiene Cycloaddition_Reactants Butadiene->Cycloaddition_Reactants Acetylene Acetylene Acetylene->Cycloaddition_Reactants Cyclohexadiene 1,4-Cyclohexadiene Cycloaddition_Reactants->Cyclohexadiene [2+2] Cycloaddition (Photochemical) Reduction Selective Reduction Cyclohexadiene->Reduction [Catalyst, H₂] Cyclobutene 1-Ethenylcyclobutene Reduction->Cyclobutene

Caption: Proposed synthesis of 1-ethenylcyclobutene.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the characterization of a synthesized sample of 1-ethenylcyclobutene is outlined below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized 1-Ethenylcyclobutene NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS GC-MS Synthesis->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment MS->Purity_Assessment

Caption: Workflow for spectroscopic characterization.

A Technical Guide to 1-Ethenylcyclobutene and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutene, 1-ethenyl-, also known as 1-vinylcyclobutene, is a cyclic olefin with the molecular formula C₆H₈. This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. The strained four-membered ring of the cyclobutene moiety imparts unique reactivity, making it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synonyms, chemical properties, and reactive pathways of 1-ethenylcyclobutene, with a focus on experimental details and quantitative data relevant to research and development.

Synonyms and Identification

To ensure clarity and comprehensive literature searching, a list of synonyms and identifiers for Cyclobutene, 1-ethenyl- is provided in the table below.

Identifier Type Value
IUPAC Name 1-ethenylcyclobutene
CAS Number 58436-36-5[1]
Other Names 1-vinylcyclobutene, 1-ethenyl-cyclobutene
Molecular Formula C₆H₈
Molecular Weight 80.13 g/mol

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1-ethenylcyclobutene are not extensively reported in publicly available literature. However, based on related compounds and computational models, the following properties can be inferred.

Property Value Source
Boiling Point Not available
Density Not available
Refractive Index Not available

Synthesis of 1-Ethenylcyclobutene and Derivatives

General Experimental Protocol for the Synthesis of Functionalized Cyclobutene Derivatives

The following is a generalized procedure for the synthesis of cyclobutene analogues, which can be adapted for the synthesis of 1-ethenylcyclobutene with appropriate starting materials.

Reaction: Synthesis of Phenylthio Cyclobutene Derivatives

  • Toxylation: To a solution of a suitable cyclobutanol precursor in dichloromethane (DCM) at room temperature, add triethylamine (Et₃N) and p-toluenesulfonyl chloride (TsCl). The reaction is typically stirred for several hours.

  • Elimination: The resulting tosylated intermediate is then subjected to elimination using a strong base, such as potassium tert-butoxide (tBuOK) in tert-butanol (tBuOH), at elevated temperatures (e.g., 80°C) to yield the cyclobutene derivative. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by silica gel column chromatography.

Chemical Reactivity and Synthetic Applications

The reactivity of 1-ethenylcyclobutene is dominated by the strained cyclobutene ring and the presence of the vinyl group, which can participate in various pericyclic reactions.

Thermolysis and Rearrangement

Vinylcyclobutanes are known to undergo thermal rearrangements. While specific data for 1-ethenylcyclobutene is scarce, studies on analogous compounds, such as 2,2-dimethyl-1-vinylcyclobutane, provide valuable insights. The thermolysis of this compound between 263 and 301 °C follows first-order kinetics and yields multiple products through two primary pathways: fragmentation and isomerization.[1]

  • Fragmentation: This pathway leads to the formation of isobutene and butadiene.

  • Isomerization: This pathway results in the formation of 4,4-dimethylcyclohexene and 2-methylhepta-1,6-diene.

A concerted 1,5-sigmatropic rearrangement is proposed for the formation of cis-2-methylhepta-1,5-diene.[1]

Logical Flow of Thermolysis Pathways

Thermolysis 1-Ethenylcyclobutene_analogue 1-Ethenylcyclobutene_analogue Fragmentation_Products Fragmentation_Products 1-Ethenylcyclobutene_analogue->Fragmentation_Products Δ Isomerization_Products Isomerization_Products 1-Ethenylcyclobutene_analogue->Isomerization_Products Δ Sigmatropic_Rearrangement_Product Sigmatropic_Rearrangement_Product 1-Ethenylcyclobutene_analogue->Sigmatropic_Rearrangement_Product [1,5]-H shift

Caption: Thermolysis pathways of a 1-vinylcyclobutane analogue.

Cycloaddition Reactions

The double bonds in 1-ethenylcyclobutene can participate in cycloaddition reactions, making it a useful synthon.

  • [4+2] Cycloaddition (Diels-Alder Reaction): The vinyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. Conversely, if the cyclobutene ring were to open to a conjugated diene, it could then react with a dienophile. The Diels-Alder reaction is a powerful tool for constructing cyclic systems with high stereocontrol.

  • [2+2] Cycloaddition: The double bonds of 1-ethenylcyclobutene can undergo [2+2] cycloaddition reactions, often photochemically, to form cyclobutane rings. This reaction is particularly useful for the synthesis of strained polycyclic systems.

Diels_Alder Reactants Reactants Mixing Mixing Reactants->Mixing Diene & Dienophile Reaction Reaction Mixing->Reaction Thermal or Lewis Acid Workup Workup Reaction->Workup Quenching Purification Purification Workup->Purification Chromatography Product Product Purification->Product

Caption: Conceptual workflow for utilizing a novel scaffold in drug discovery.

References

The Thermal Isomerization of 1-Vinylcyclobutene to 1,3-Butadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal isomerization of 1-vinylcyclobutene to 1,3-butadiene, a reaction of significant interest in synthetic and theoretical chemistry. While direct experimental data for this specific transformation is sparse in the readily available literature, this document synthesizes information from closely related systems and established principles of chemical reactivity to offer a comprehensive overview. This guide covers the reaction mechanism, stereochemistry, kinetic parameters of analogous reactions, and a generalized experimental protocol for studying such transformations.

Introduction

The thermal isomerization of 1-vinylcyclobutene is an example of an electrocyclic ring-opening reaction, a class of pericyclic reactions governed by the principles of orbital symmetry.[1][2] This transformation provides a pathway to conjugated dienes, which are valuable building blocks in organic synthesis, including the preparation of complex molecules and polymers. Understanding the kinetics and mechanism of this reaction is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Reaction Mechanism and Stereochemistry

The thermal ring-opening of cyclobutenes is a classic example of a concerted, pericyclic reaction. According to the Woodward-Hoffmann rules, a 4π-electron system, such as cyclobutene, undergoes a conrotatory ring-opening under thermal conditions.[1][3] This means that the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise) during the transformation.

In the case of 1-vinylcyclobutene, the reaction proceeds through a single, concerted transition state to yield 1,3-butadiene. The conrotatory nature of the ring-opening dictates the stereochemistry of the resulting diene, although for the parent 1-vinylcyclobutene, this does not lead to distinct stereoisomers of the 1,3-butadiene product.

Caption: Reaction mechanism for the thermal isomerization of 1-vinylcyclobutene.

While the concerted pericyclic pathway is generally accepted, the possibility of a stepwise mechanism involving a diradical intermediate has been considered in related vinylcyclobutane rearrangements.[4] For the electrocyclic ring-opening of cyclobutenes, the concerted pathway is typically lower in energy.

Quantitative Data

ReactantProduct(s)log(A, s⁻¹)Eₐ (kcal/mol)Temperature Range (°C)
1-n-Propylcyclobutene Isomeric Hexadienes13.5534.5145-200
1-Isopropylcyclobutene Isomeric Hexadienes13.5534.7145-200
1-Allylcyclobutene Isomeric Heptadienes13.4834.2145-200
Vinylcyclobutane Ethene + 1,3-Butadiene14.549.8Not specified
Vinylcyclobutane Cyclohexene13.447.5Not specified

Data for 1-substituted cyclobutenes are from gas-phase studies. Data for vinylcyclobutane are from shock-tube kinetic studies.

Based on this data, the thermal isomerization of 1-vinylcyclobutene is expected to have an activation energy in the range of 33-36 kcal/mol and a pre-exponential factor (A) around 10¹³ to 10¹⁴ s⁻¹.

Experimental Protocols

A general experimental protocol for studying the gas-phase thermal isomerization of 1-vinylcyclobutene would involve a flow or static pyrolysis system coupled with a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

Synthesis of 1-Vinylcyclobutene

1-Vinylcyclobutene can be synthesized through various methods, including the Wittig reaction on cyclobutanone followed by appropriate functional group manipulations. The purity of the starting material is critical for accurate kinetic studies and should be confirmed by techniques such as NMR spectroscopy and GC-MS.

Gas-Phase Pyrolysis

A typical experimental setup for gas-phase pyrolysis is outlined below:

ExperimentalWorkflow cluster_setup Pyrolysis Setup cluster_analysis Product Analysis reactant_prep 1-Vinylcyclobutene (in inert gas) flow_control Mass Flow Controllers reactant_prep->flow_control Controlled Flow furnace High-Temperature Tube Furnace flow_control->furnace Introduction to Reactor quenching Quenching Zone (Rapid Cooling) furnace->quenching Reaction Mixture gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) quenching->gc_ms Sample Injection data_analysis Data Acquisition and Analysis gc_ms->data_analysis Chromatogram & Mass Spectra

Caption: Generalized workflow for gas-phase pyrolysis of 1-vinylcyclobutene.

Procedure:

  • Reactant Preparation: A dilute mixture of 1-vinylcyclobutene in an inert carrier gas (e.g., nitrogen or argon) is prepared.

  • Flow Control: The gas mixture is passed through calibrated mass flow controllers to ensure a constant and known flow rate.

  • Pyrolysis: The gas mixture enters a heated reactor (e.g., a quartz tube) housed in a tube furnace. The temperature of the furnace is precisely controlled.

  • Reaction and Quenching: The reactant undergoes isomerization within the hot zone of the reactor. The reaction is then rapidly quenched by passing the gas mixture through a cooled region to prevent further reactions.

  • Product Analysis: The product mixture is analyzed online using a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification and quantification of the reactant and products.

Kinetic Analysis

By varying the reaction temperature and the residence time of the gas in the reactor, the rate of disappearance of 1-vinylcyclobutene and the rate of formation of 1,3-butadiene can be measured. This data allows for the determination of the rate constant (k) at different temperatures. An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to determine the activation energy (Eₐ) and the pre-exponential factor (A) for the reaction.

Conclusion

The thermal isomerization of 1-vinylcyclobutene to 1,3-butadiene is a theoretically well-understood electrocyclic ring-opening reaction. While specific experimental data for this compound is not abundant, a comprehensive understanding can be built upon the established principles of pericyclic reactions and the available data for analogous systems. The provided guide offers a framework for researchers to approach the study of this and similar reactions, from understanding the underlying mechanism to designing and executing kinetic experiments. Further experimental and computational studies on 1-vinylcyclobutene are warranted to provide precise quantitative data and to further refine our understanding of the subtle electronic and steric effects of the vinyl substituent on the reaction dynamics.

References

An In-depth Technical Guide to 1-Ethenylcyclobutene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethenylcyclobutene, also known as 1-vinylcyclobutene, is a cyclic olefin with the chemical formula C₆H₈. Its structure, featuring a strained four-membered ring conjugated with a vinyl group, makes it a molecule of significant interest in organic synthesis and material science. This guide provides a comprehensive overview of the chemical and physical properties of 1-ethenylcyclobutene, detailed experimental protocols for its synthesis, and an exploration of its reactivity, particularly in thermal rearrangements and cycloaddition reactions. While direct biological applications are not extensively documented, the unique structural motifs accessible from this compound suggest its potential as a versatile building block in the development of novel therapeutic agents.

Chemical and Physical Properties

Precise experimental determination of the physical properties of 1-ethenylcyclobutene is not widely available in the literature, likely due to its reactivity and potential for isomerization. Much of the available data is associated with its saturated analog, ethenylcyclobutane. However, based on its structure and related compounds, the following properties can be anticipated.

Table 1: Physicochemical Properties of 1-Ethenylcyclobutene

PropertyValueSource/Comment
Molecular Formula C₆H₈[1]
Molecular Weight 80.13 g/mol [1]
CAS Number 58436-36-5[1]
Canonical SMILES C=CC1=CCC1[1]
InChIKey IFXGRVXPSNHLNW-UHFFFAOYSA-N[1]
Boiling Point Estimated to be lower than ethenylcyclobutane (66.8 °C) due to increased rigidity and less efficient packing.[2]
Density Estimated to be similar to or slightly higher than related unsaturated hydrocarbons.
Solubility Expected to be soluble in common organic solvents and insoluble in water.

Table 2: Spectroscopic Data of 1-Ethenylcyclobutene (Predicted/Typical Ranges)

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR Signals corresponding to vinylic protons (δ 5.0-6.5 ppm), allylic protons (δ 2.0-2.5 ppm), and cyclobutene ring protons. The olefinic proton on the cyclobutene ring would likely appear around δ 6.0 ppm.
¹³C NMR Signals for sp² hybridized carbons of the vinyl group and the cyclobutene double bond (δ 100-150 ppm), and sp³ hybridized carbons of the cyclobutene ring.
Infrared (IR) Spectroscopy C=C stretching vibrations for the vinyl group and the endocyclic double bond (~1640-1680 cm⁻¹), and C-H stretching for sp² and sp³ hybridized carbons.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 80. Fragmentation patterns would likely involve loss of ethylene or other small unsaturated fragments.

Synthesis of 1-Ethenylcyclobutene

The synthesis of 1-ethenylcyclobutene can be approached through several synthetic strategies, primarily involving elimination reactions from appropriately functionalized cyclobutane precursors or cycloaddition reactions.

Experimental Protocol: Dehydrohalogenation of 1-Halo-1-ethenylcyclobutane

This method involves the synthesis of a 1-halo-1-ethenylcyclobutane followed by an elimination reaction to introduce the double bond within the cyclobutane ring.

Step 1: Synthesis of 1-Bromo-1-ethenylcyclobutane

  • Reaction Setup: To a solution of ethenylcyclobutane (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like azobisisobutyronitrile (AIBN) (0.05 eq).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours while monitoring the consumption of the starting material by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography to yield 1-bromo-1-ethenylcyclobutane.

Step 2: Dehydrobromination to 1-Ethenylcyclobutene

  • Reaction Setup: The purified 1-bromo-1-ethenylcyclobutane (1.0 eq) is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or tert-butanol.

  • Reaction Conditions: A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) (1.5 eq) is added portion-wise at 0 °C. The reaction is then stirred at room temperature or gently heated to drive the elimination.

  • Work-up: The reaction is quenched by the addition of water, and the product is extracted with a low-boiling-point organic solvent (e.g., pentane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure.

  • Purification: The resulting 1-ethenylcyclobutene is a volatile compound and should be handled with care. Further purification, if necessary, can be achieved by careful fractional distillation.

Workflow for the Synthesis of 1-Ethenylcyclobutene via Dehydrohalogenation

G A Ethenylcyclobutane R1 NBS, AIBN A->R1 B 1-Bromo-1-ethenylcyclobutane R2 t-BuOK B->R2 C 1-Ethenylcyclobutene R1->B R2->C

Synthesis of 1-Ethenylcyclobutene.

Chemical Reactivity and Synthetic Applications

The reactivity of 1-ethenylcyclobutene is dominated by the interplay between the strained cyclobutene ring and the conjugated vinyl group. This unique structural arrangement makes it a substrate for a variety of transformations, including thermal rearrangements and cycloaddition reactions.

Thermal Rearrangements

Substituted cyclobutenes are known to undergo thermally induced electrocyclic ring-opening reactions to form conjugated dienes. In the case of 1-ethenylcyclobutene, heating is expected to induce ring-opening to yield 1,3,5-hexatriene. This reaction is governed by the principles of orbital symmetry, specifically the Woodward-Hoffmann rules, which predict a conrotatory opening for a 4π-electron system under thermal conditions.

Thermal Ring-Opening of 1-Ethenylcyclobutene

G sub 1-Ethenylcyclobutene prod 1,3,5-Hexatriene sub->prod Electrocyclic Ring-Opening heat Δ (Heat)

Thermal isomerization to 1,3,5-hexatriene.
Cycloaddition Reactions

1-Ethenylcyclobutene can participate in cycloaddition reactions both as a diene (utilizing the conjugated system) and as a dienophile (at the vinyl group).

As a conjugated diene, 1-ethenylcyclobutene can react with dienophiles in a [4+2] cycloaddition, also known as the Diels-Alder reaction. This reaction provides a powerful method for the construction of six-membered rings. The regioselectivity and stereoselectivity of the reaction will depend on the nature of the dienophile used.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-ethenylcyclobutene (1.0 eq) and maleic anhydride (1.0 eq) in a suitable solvent like toluene or xylene.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The resulting adduct can be purified by recrystallization or column chromatography.

Diels-Alder Reaction Pathway

G diene 1-Ethenylcyclobutene (Diene) adduct Diels-Alder Adduct diene->adduct dienophile Maleic Anhydride (Dienophile) dienophile->adduct

Formation of a Diels-Alder adduct.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies detailing the biological activities of 1-ethenylcyclobutene itself. However, the cyclobutane motif is present in a number of biologically active natural products and synthetic compounds. The strained four-membered ring can influence molecular conformation and metabolic stability, properties that are of interest in drug design.

The synthetic utility of 1-ethenylcyclobutene in constructing complex polycyclic systems through reactions like the Diels-Alder makes it a valuable starting material for creating libraries of novel compounds for biological screening. The ability to introduce diverse functionalities through the choice of dienophile allows for the systematic exploration of structure-activity relationships. While no direct signaling pathway has been identified for 1-ethenylcyclobutene, its derivatives could potentially interact with various biological targets, a hypothesis that warrants further investigation.

Conclusion

1-Ethenylcyclobutene is a reactive and versatile building block in organic synthesis. Its strained ring system and conjugated double bonds provide a platform for a variety of chemical transformations, most notably thermal rearrangements and cycloaddition reactions. While quantitative data for this specific compound remains sparse and often confused with its saturated analog, its synthetic potential is clear. Future research into the synthesis, characterization, and reactivity of 1-ethenylcyclobutene will undoubtedly open new avenues for the construction of complex molecules with potential applications in materials science and drug discovery. The development of robust and scalable synthetic routes to this compound is a key challenge that, if overcome, will enable a more thorough exploration of its chemical and biological properties.

References

Methodological & Application

Application Notes and Protocols for 1-Ethenyl-cyclobutene as a Diene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a theoretical framework for the application of 1-ethenyl-cyclobutene as a diene in Diels-Alder reactions. While direct experimental data for this specific diene is limited in the surveyed literature, these notes extrapolate from the well-established principles of [4+2] cycloadditions to guide potential research and development. The unique structural motif of 1-ethenyl-cyclobutene, featuring a strained four-membered ring in conjugation with a vinyl group, presents intriguing possibilities for the synthesis of novel bicyclo[4.2.0]octene derivatives. These products could serve as versatile intermediates in the synthesis of complex molecules and natural products.

Introduction to 1-Ethenyl-cyclobutene in Diels-Alder Reactions

The Diels-Alder reaction is a powerful and widely utilized transformation in organic synthesis for the construction of six-membered rings.[1] The reaction involves the concerted [4+2] cycloaddition of a conjugated diene with a dienophile.[1] The reactivity of the diene is critically dependent on its ability to adopt an s-cis conformation.

1-Ethenyl-cyclobutene (also known as 1-vinylcyclobutene) is a fascinating, though not extensively studied, diene for Diels-Alder reactions. Its structure incorporates a strained cyclobutene ring, which may influence its reactivity and the stability of the resulting cycloadducts. The diene component of 1-ethenyl-cyclobutene is conformationally locked in a pseudo-s-cis arrangement due to the cyclic structure, which is a favorable characteristic for a Diels-Alder diene.

The primary product expected from the Diels-Alder reaction of 1-ethenyl-cyclobutene is a bicyclo[4.2.0]octene derivative. These structures are of significant interest as they can potentially undergo further transformations, such as ring-opening or rearrangement reactions, to afford a variety of complex carbocyclic frameworks.

Hypothetical Reaction Data

Due to the absence of specific experimental data in the literature for the Diels-Alder reaction of 1-ethenyl-cyclobutene, the following table presents hypothetical data based on general principles of the reaction with common dienophiles. The yields and diastereoselectivity are presented as "To Be Determined (TBD)" and would require experimental validation.

DienophileProductExpected Major DiastereomerSolventTemperature (°C)Yield (%)
Maleic Anhydride3-oxabicyclo[5.4.0]undeca-1(7),8-diene-2,4-dioneendoToluene80-110TBD
N-Phenylmaleimide3-phenyl-3-azabicyclo[5.4.0]undeca-1(7),8-diene-2,4-dioneendoXylene120-140TBD
Dimethyl AcetylenedicarboxylateDimethyl bicyclo[4.2.0]octa-1(6),7-diene-2,3-dicarboxylateN/ABenzene80TBD
AcrylonitrileBicyclo[4.2.0]oct-1(6)-ene-7-carbonitrileendoDiethyl Ether25-35TBD

Experimental Protocols (General and Hypothetical)

The following is a general and hypothetical protocol for conducting a Diels-Alder reaction with 1-ethenyl-cyclobutene. This protocol is based on standard procedures for Diels-Alder reactions and should be optimized for specific dienophiles and reaction scales.

Materials:

  • 1-Ethenyl-cyclobutene (diene)

  • Dienophile (e.g., maleic anhydride)

  • Anhydrous solvent (e.g., toluene, xylene, or diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dienophile (1.0 equivalent).

  • Addition of Reactants: Dissolve the dienophile in the chosen anhydrous solvent and begin stirring. To this solution, add 1-ethenyl-cyclobutene (1.0-1.2 equivalents) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (refer to the hypothetical data table for starting points). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by a suitable method, such as recrystallization (for solid products) or column chromatography on silica gel.

  • Characterization: Characterize the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Diagrams and Visualizations

General Diels-Alder Reaction of 1-Ethenyl-cyclobutene

Caption: General Diels-Alder reaction of 1-ethenyl-cyclobutene.

Conformational Considerations for 1-Ethenyl-cyclobutene

Conformations s-cis-like Locked s-cis-like Conformation (Favorable for Diels-Alder) s-trans s-trans Conformation (Unfavorable, rotation hindered) 1-Ethenyl-cyclobutene 1-Ethenyl-cyclobutene 1-Ethenyl-cyclobutene->s-cis-like 1-Ethenyl-cyclobutene->s-trans Rotation about C-C single bond is restricted

Caption: Conformational preference of 1-ethenyl-cyclobutene.

Potential Thermal Rearrangement of the Diels-Alder Adduct

Rearrangement DA_Adduct Bicyclo[4.2.0]octene (Diels-Alder Product) Ring_Opened 1,2-Dimethylenecyclohexane Derivative (Ring-Opened Product) DA_Adduct->Ring_Opened Thermal Ring Opening (Electrocyclic Reaction)

Caption: Potential subsequent thermal rearrangement of the product.

Potential Applications and Future Directions

The bicyclo[4.2.0]octene core structure that would be synthesized through the Diels-Alder reaction of 1-ethenyl-cyclobutene is a valuable scaffold in organic synthesis. These molecules can serve as precursors to a variety of other cyclic and acyclic compounds. For instance, oxidative cleavage of the double bond can introduce new functionalities, and the strained four-membered ring can be selectively opened to generate functionalized eight-membered rings or other complex architectures.

Given the potential for unique reactivity and the formation of novel molecular frameworks, further investigation into the Diels-Alder reactions of 1-ethenyl-cyclobutene is warranted. Experimental studies are necessary to determine the actual yields, stereoselectivity, and the scope of dienophiles that can be employed. Such research could open new avenues for the synthesis of complex target molecules in medicinal chemistry and materials science.

Disclaimer: The experimental protocols and quantitative data presented in these application notes are hypothetical and based on general principles of the Diels-Alder reaction. They are intended for informational and guidance purposes only. Any researcher attempting these reactions should conduct a thorough literature search for analogous systems and perform careful optimization and safety analysis.

References

Application Notes and Protocols: 1-Vinylcyclobutene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinylcyclobutene, a strained cyclic olefin, has emerged as a versatile building block in the synthesis of complex natural products. Its unique reactivity, primarily driven by the release of ring strain, allows for strategic bond formations and skeletal rearrangements that are often difficult to achieve through conventional methods. This document provides detailed application notes and protocols on the use of 1-vinylcyclobutene and its derivatives in the total synthesis of natural products, with a focus on cascade reactions initiated by its electrocyclic ring-opening.

The key transformation underpinning the synthetic utility of 1-vinylcyclobutene is its thermal electrocyclic ring-opening to a conjugated diene. This transformation, governed by the principles of orbital symmetry, provides a powerful method for the in situ generation of reactive intermediates that can participate in a variety of subsequent reactions, most notably intramolecular Diels-Alder cycloadditions. This cascade approach allows for the rapid construction of complex polycyclic systems from relatively simple precursors, significantly increasing synthetic efficiency.

Key Applications in Natural Product Synthesis

A prominent example showcasing the synthetic utility of a 1-vinylcyclobutene derivative is the total synthesis of the marine diterpenoid (-)-Colombiasin A . This natural product exhibits promising antitubercular activity. The synthesis, developed by Harrowven and coworkers, employs a key cascade sequence initiated by the thermal rearrangement of a vinylcyclobutene intermediate.[1][2]

Total Synthesis of (-)-Colombiasin A

The retrosynthetic analysis of (-)-Colombiasin A reveals a strategy centered on an intramolecular Diels-Alder reaction. The necessary diene for this cycloaddition is generated in situ from the electrocyclic ring-opening of a 1-vinylcyclobutene derivative. This key intermediate is, in turn, synthesized from (-)-dihydrocarvone.

Overall Synthetic Strategy:

The synthesis commences from the readily available chiral pool starting material, (-)-dihydrocarvone. A multi-step sequence is employed to construct the key vinylcyclobutene intermediate. Upon heating, this intermediate undergoes a tandem electrocyclic ring-opening/intramolecular Diels-Alder reaction to furnish the core polycyclic skeleton of (-)-Colombiasin A.

Logical Workflow for the Synthesis of (-)-Colombiasin A

G A (-)-Dihydrocarvone B Multi-step Synthesis A->B C 1-Vinylcyclobutene Intermediate B->C D Thermal Conditions C->D Initiation E Electrocyclic Ring-Opening D->E F In situ Diene Formation E->F G Intramolecular Diels-Alder Reaction F->G H Polycyclic Core of (-)-Colombiasin A G->H I Final Elaboration H->I J (-)-Colombiasin A I->J

Caption: Synthetic workflow for (-)-Colombiasin A.

Experimental Protocols

The following are detailed experimental protocols for the key transformations involving the 1-vinylcyclobutene intermediate in the synthesis of (-)-Colombiasin A.[1][2]

Protocol 1: Synthesis of the 1-Vinylcyclobutene Precursor

The synthesis of the key vinylcyclobutene intermediate is a multi-step process starting from a derivative of (-)-dihydrocarvone. For the purpose of these notes, we will focus on the final step that generates the vinylcyclobutene moiety.

Reaction: Formation of the vinylcyclobutenone.

  • Reactants: Dihydrocarvone-derived enone, vinyllithium.

  • Solvent: Tetrahydrofuran (THF).

  • Procedure:

    • A solution of the dihydrocarvone-derived enone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of vinyllithium (1.2 eq) in THF is added dropwise to the cooled solution.

    • The reaction mixture is stirred at -78 °C for 1 hour.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is allowed to warm to room temperature and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the corresponding tertiary alcohol.

    • Subsequent acid-catalyzed rearrangement and cyclization (Moore rearrangement) yields the vinylcyclobutenone.

Protocol 2: Tandem Electrocyclic Ring-Opening/Intramolecular Diels-Alder Reaction

This is the crucial step where the vinylcyclobutene intermediate is converted into the polycyclic core of the natural product.

Reaction: Thermal cascade reaction.

  • Reactant: 1-Vinylcyclobutene intermediate.

  • Solvent: Toluene or xylene.

  • Procedure:

    • A solution of the 1-vinylcyclobutene intermediate in dry toluene (or xylene for higher temperatures) is prepared in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

    • The solution is heated to the desired temperature (typically between 110 °C and 140 °C).

    • The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The resulting residue, containing the polycyclic product, is purified by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the tandem electrocyclic ring-opening/intramolecular Diels-Alder reaction in the synthesis of (-)-Colombiasin A.

Natural Product TargetKey IntermediateReaction ConditionsYield (%)DiastereoselectivityReference
(-)-Colombiasin ADihydrocarvone-derived vinylcyclobutenoneToluene, 110 °C75>95:5[1][2]

Signaling Pathways and Reaction Mechanisms

The core of this synthetic strategy lies in the pericyclic reactions of the 1-vinylcyclobutene system. The following diagram illustrates the key mechanistic steps.

Mechanism of the Cascade Reaction

G cluster_0 Electrocyclic Ring-Opening cluster_1 Intramolecular Diels-Alder A 1-Vinylcyclobutene Derivative B Transition State A->B Heat (Δ) C Conjugated Diene Intermediate B->C Conrotatory Opening D Diene Intermediate (s-cis conformation) C->D Conformational Change E Transition State D->E [4+2] Cycloaddition F Polycyclic Product E->F

Caption: Key mechanistic steps of the cascade reaction.

Conclusion

The use of 1-vinylcyclobutene in a tandem electrocyclic ring-opening/intramolecular Diels-Alder reaction represents a powerful and elegant strategy for the synthesis of complex natural products. The synthesis of (-)-Colombiasin A serves as a prime example of how this methodology can be applied to rapidly construct intricate molecular architectures with high stereocontrol. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis and drug discovery, highlighting the potential of strained ring systems in the development of efficient and innovative synthetic routes to biologically active molecules. Further exploration of the reactivity of substituted 1-vinylcyclobutenes is anticipated to lead to the synthesis of a wider range of complex natural products and their analogues.

References

Application of 1-Ethenyl-Cyclobutene in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethenyl-cyclobutane, also known as vinylcyclobutane, presents a compelling monomer for the synthesis of novel polymers. Its unique structure, featuring a polymerizable vinyl group and a strained cyclobutane ring, offers pathways to polymers with distinctive thermal, mechanical, and chemical properties. This document provides an overview of the potential polymerization methods for 1-ethenyl-cyclobutane, outlines detailed experimental protocols adapted from related vinyl cycloalkane systems, and presents representative data. The potential for creating polymers with pendant cyclobutyl groups suggests applications in specialty plastics, chemically recyclable materials, and mechanically responsive systems.

Introduction to Polymerization of 1-Ethenyl-Cyclobutane

The polymerization of 1-ethenyl-cyclobutane can proceed through the vinyl group, leaving the cyclobutane ring intact as a pendant group on the polymer backbone. This is analogous to the polymerization of other vinyl monomers. The primary methods anticipated to be effective for 1-ethenyl-cyclobutane are cationic, radical, and Ziegler-Natta polymerization. The resulting poly(1-ethenyl-cyclobutane) is expected to possess unique characteristics due to the presence of the strained four-membered ring, which can influence the polymer's rigidity, glass transition temperature, and potential for post-polymerization modification or controlled degradation.

Potential Polymerization Mechanisms

Cationic Polymerization

Cationic polymerization is initiated by electrophiles, such as protic acids or Lewis acids, which add to the vinyl group of 1-ethenyl-cyclobutane to form a propagating carbocation. The stability of this carbocation is a key factor in the polymerization process. The cyclobutyl group's electronic effect will influence the reactivity of the monomer.

Radical Polymerization

Free radical polymerization, initiated by compounds that can generate free radicals (e.g., peroxides, azo compounds), is a versatile method for a wide array of vinyl monomers. The reaction proceeds via initiation, propagation, and termination steps. A patent has described the bulk polymerization of a halogenated derivative of vinylcyclobutane using a peroxide initiator, indicating the feasibility of this method.[1]

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, which are transition metal-based coordination catalysts, are renowned for their ability to produce stereoregular polymers from α-olefins. This method could potentially yield isotactic or syndiotactic poly(1-ethenyl-cyclobutane), leading to materials with enhanced crystallinity and mechanical properties.

Experimental Protocols

Disclaimer: The following protocols are generalized and adapted from literature on related vinyl cycloalkanes due to the limited availability of specific data for 1-ethenyl-cyclobutane.

Protocol 1: Cationic Polymerization

Objective: To synthesize poly(1-ethenyl-cyclobutane) via cationic polymerization.

Materials:

  • 1-Ethenyl-cyclobutane (freshly distilled over CaH₂)

  • Initiator: Boron trifluoride etherate (BF₃·OEt₂) solution in dichloromethane (1 M)

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂)

  • Quenching solution: Anhydrous methanol

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • A 100 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with inert gas.

  • Anhydrous dichloromethane (50 mL) is cannulated into the flask.

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

  • 1-Ethenyl-cyclobutane (5 g, 60.9 mmol) is added to the cooled solvent via syringe.

  • The initiator solution (BF₃·OEt₂, 0.1 mL of 1 M solution, 0.1 mmol) is added dropwise to the rapidly stirring monomer solution.

  • The reaction is stirred at -78 °C for 2 hours.

  • The polymerization is terminated by the rapid addition of pre-chilled anhydrous methanol (5 mL).

  • The reaction mixture is allowed to warm to room temperature and then precipitated into a large volume of methanol (500 mL).

  • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40 °C to a constant weight.

  • The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H and ¹³C NMR for structural analysis.

Protocol 2: Radical Polymerization

Objective: To synthesize poly(1-ethenyl-cyclobutane) via free radical polymerization.

Materials:

  • 1-Ethenyl-cyclobutane

  • Initiator: Di-tert-butyl peroxide

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Methanol

Procedure:

  • A 2 L round-bottom flask is charged with 1-ethenyl-cyclobutane (1000 g) and di-tert-butyl peroxide (0.5 g).[1]

  • The flask is equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, and the system is flushed with nitrogen.[1]

  • The mixture is heated to 130 °C with continuous stirring.[1]

  • The reaction is maintained at 130 °C for 7 hours.[1]

  • After cooling to room temperature, the resulting solid polymer is broken up.[1]

  • The polymer is purified by trituration in methanol using a blender, followed by filtration.[1]

  • The purified polymer is dried under vacuum at 100-150 °C.[1]

  • Characterization includes determination of the softening point and solubility.

Protocol 3: Ziegler-Natta Polymerization

Objective: To synthesize stereoregular poly(1-ethenyl-cyclobutane) using a Ziegler-Natta catalyst.

Materials:

  • 1-Ethenyl-cyclobutane (purified by passing through activated alumina and degassing)

  • Catalyst: Titanium tetrachloride (TiCl₄)

  • Co-catalyst: Triethylaluminum (Al(C₂H₅)₃)

  • Solvent: Anhydrous and deoxygenated toluene

  • Quenching solution: Isopropanol with 5% HCl

  • Nitrogen or Argon gas supply

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • All manipulations are performed under a strict inert atmosphere.

  • A polymerization reactor is charged with anhydrous toluene (500 mL).

  • Triethylaluminum (as a solution in toluene) is added to the reactor, followed by the addition of titanium tetrachloride with vigorous stirring to form the catalyst slurry.

  • The catalyst is aged at the desired reaction temperature (e.g., 70 °C) for 30 minutes.

  • The purified 1-ethenyl-cyclobutane is then fed into the reactor.

  • The polymerization is conducted at 70 °C for 2-4 hours.

  • The reaction is terminated by adding the isopropanol/HCl solution.

  • The polymer is precipitated, washed repeatedly with isopropanol and water to remove catalyst residues, and then dried under vacuum.

  • The polymer is analyzed for its molecular weight, polydispersity, and tacticity (e.g., by ¹³C NMR).

Data Presentation

The following tables summarize representative quantitative data for the polymerization of a vinyl cyclobutane derivative and the related monomer, vinylcyclohexane, to provide an expected range of outcomes.

Table 1: Radical Polymerization of a Halogenated Vinyl Cyclobutane Derivative [1]

MonomerInitiator (wt%)Temperature (°C)Time (h)Yield (%)Softening Point (°C)
Reaction product of 1,1-dichloro-2,2-difluoroethylene and butadiene-1,3Di-tert-butyl peroxide (0.05)1307-115-120
Reaction product of 1-chloro-1,2,2-trifluoroethylene and butadiene-1,3Benzoyl peroxide (1.0)80209.8365-75

Table 2: Representative Data for Ziegler-Natta Polymerization of Vinylcyclohexane

Catalyst SystemMonomer/Catalyst RatioTemperature (°C)Conversion (%)Mw ( g/mol )PDI
TiCl₄ / Al(i-Bu)₃5007085150,0003.5
Cp₂ZrCl₂ / MAO10005095250,0002.1

Visualizations

Cationic Polymerization Workflow

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., H⁺) Monomer1 1-Ethenyl- cyclobutane Initiator->Monomer1 attacks Carbocation Propagating Carbocation Monomer1->Carbocation Carbocation_prop Propagating Carbocation Monomer2 Monomer Carbocation_prop->Monomer2 adds Growing_Chain Growing Polymer Chain Monomer2->Growing_Chain Growing_Chain_term Growing Polymer Chain Quench Quenching Agent Growing_Chain_term->Quench reacts with Polymer Poly(1-ethenyl- cyclobutane) Quench->Polymer

Caption: Cationic polymerization of 1-ethenyl-cyclobutane.

Radical Polymerization Workflow

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (R•) Monomer1 1-Ethenyl- cyclobutane Initiator->Monomer1 adds to Monomer_Radical Monomer Radical Monomer1->Monomer_Radical Monomer_Radical_prop Propagating Radical Monomer2 Monomer Monomer_Radical_prop->Monomer2 adds Growing_Chain Growing Polymer Chain Monomer2->Growing_Chain Growing_Chain1 Growing Chain Polymer Poly(1-ethenyl- cyclobutane) Growing_Chain1->Polymer Combination or Disproportionation Growing_Chain2 Growing Chain Growing_Chain2->Polymer

Caption: Radical polymerization of 1-ethenyl-cyclobutane.

Ziegler-Natta Polymerization Logical Relationship

G Catalyst Ziegler-Natta Catalyst (Ti-based) Monomer 1-Ethenyl-cyclobutane Catalyst->Monomer activates Coordination Monomer Coordination Monomer->Coordination forms Insertion Migratory Insertion Coordination->Insertion undergoes Propagation Chain Growth Insertion->Propagation leads to Polymer Stereoregular Polymer Propagation->Polymer results in

Caption: Logical steps in Ziegler-Natta polymerization.

References

Catalytic Enantioselective Synthesis of 1-Vinylcyclobutene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif is a key structural element in a variety of natural products and pharmaceutically active compounds.[1][2][3][4] Its inherent ring strain and unique three-dimensional geometry can impart desirable pharmacological properties.[4] Among the various substituted cyclobutanes, 1-vinylcyclobutene derivatives are particularly valuable synthetic intermediates, serving as versatile building blocks for the construction of more complex molecular architectures.[1][4] This document provides detailed protocols and application notes for the catalytic enantioselective synthesis of 1-vinylcyclobutene derivatives via a cobalt-catalyzed [2+2] cycloaddition of alkynes and alkenyl derivatives, a method that offers high enantioselectivity and broad substrate scope.[1][2]

Applications in Drug Discovery and Organic Synthesis

The enantioselective synthesis of 1-vinylcyclobutene derivatives provides access to a diverse range of chiral building blocks that are of significant interest in medicinal chemistry and organic synthesis.[1][2]

  • Scaffolds for Bioactive Molecules: The rigid, puckered structure of the cyclobutane ring can be used to control the spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets. The vinyl and other substituent groups on the cyclobutene ring provide handles for further functionalization, allowing for the rapid generation of libraries of diverse compounds for biological screening.

  • Intermediates in Total Synthesis: Chiral 1-vinylcyclobutenes are valuable precursors for the synthesis of complex natural products. The strained four-membered ring can undergo a variety of ring-opening and ring-expansion reactions, providing access to larger and more complex carbocyclic and heterocyclic systems. The vinyl group can participate in a range of transformations, including olefin metathesis, hydroboration-oxidation, and Diels-Alder reactions.

  • Development of Novel Chemical Probes: The ability to synthesize a wide array of enantiomerically pure 1-vinylcyclobutene derivatives facilitates the development of novel chemical probes for studying biological processes. These probes can be used to investigate enzyme function, receptor binding, and other molecular interactions.

Reaction Principle

The core of this synthetic strategy is a cobalt-catalyzed intermolecular [2+2] cycloaddition between an alkyne and an alkene.[1][2] The use of a chiral phosphine ligand in conjunction with a cobalt(II) precatalyst allows for the formation of a chiral cobalt(I) active species, which orchestrates the enantioselective formation of the cyclobutene ring.[1] The reaction proceeds with high regioselectivity and enantioselectivity for a wide range of substrates.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Enantioselective Synthesis of 1-Vinylcyclobutene Derivatives

This protocol describes a general method for the cobalt-catalyzed enantioselective [2+2] cycloaddition of an alkyne with an alkene.

Materials:

  • Cobalt(II) bromide (CoBr₂)

  • Chiral phosphine ligand (e.g., (R,R)-BozPhos or a similar chiral bisphosphine ligand)

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArf)

  • Alkyne

  • Alkene

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • Catalyst Pre-formation: In an inert atmosphere glovebox, add CoBr₂ (0.02 mmol, 2.0 mol%) and the chiral phosphine ligand (0.022 mmol, 2.2 mol%) to an oven-dried vial. Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate oven-dried vial, add NaBArf (0.04 mmol, 4.0 mol%). To this vial, add the pre-formed catalyst solution from step 1.

  • Substrate Addition: To the catalyst mixture, add the alkyne (1.0 mmol, 1.0 equiv) and the alkene (1.2 mmol, 1.2 equiv).

  • Reaction: Stir the reaction mixture at the desired temperature (typically room temperature to 50 °C) and monitor the progress by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-vinylcyclobutene derivative.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Protocol 2: Preparation of the Chiral Cobalt Pre-catalyst Complex

This protocol describes the preparation of a representative chiral cobalt(II) bromide bisphosphine complex.

Materials:

  • Cobalt(II) bromide (CoBr₂)

  • Chiral bisphosphine ligand (e.g., (R,R)-BozPhos)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • Complex Formation: In an inert atmosphere, dissolve CoBr₂ (1.0 mmol) in anhydrous DCM (5 mL). To this solution, add a solution of the chiral bisphosphine ligand (1.05 mmol) in anhydrous DCM (5 mL) dropwise with stirring.

  • Precipitation: Stir the resulting solution at room temperature for 2 hours. Add anhydrous diethyl ether (20 mL) to precipitate the cobalt complex.

  • Isolation and Drying: Collect the precipitate by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum to yield the chiral cobalt pre-catalyst complex as a solid.

  • Storage: Store the complex under an inert atmosphere at low temperature.

Data Presentation

The following tables summarize the quantitative data for the catalytic enantioselective synthesis of various 1-vinylcyclobutene derivatives.

Table 1: Cobalt-Catalyzed Enantioselective [2+2] Cycloaddition of Symmetrical Alkynes with Terminal Alkenes

EntryAlkyne (R¹)Alkene (R²)ProductYield (%)ee (%)
1n-Pr-CO₂Me1a8592
2n-Bu-CO₂Me1b8893
3Ph-CO₂Me1c7590
4n-Pr-CN1d8291
5n-Pr-SO₂Ph1e7888

Reaction conditions: CoBr₂ (2 mol%), chiral ligand (2.2 mol%), NaBArf (4 mol%), alkyne (1.0 equiv), alkene (1.2 equiv), toluene, rt, 12 h.

Table 2: Cobalt-Catalyzed Enantioselective [2+2] Cycloaddition of Unsymmetrical Alkynes with Terminal Alkenes

EntryAlkyne (R¹/R²)Alkene (R³)Major RegioisomerYield (%)ee (%)
1Me / Ph-CO₂Me2a7295
2Et / SiMe₃-CO₂Me2b6891
3n-Pr / Ph-CN2c7593
4Me / p-Tol-CO₂Me2d7094

Reaction conditions: CoBr₂ (2 mol%), chiral ligand (2.2 mol%), NaBArf (4 mol%), alkyne (1.0 equiv), alkene (1.2 equiv), toluene, 40 °C, 24 h.

Visualizations

Catalytic Cycle

The proposed catalytic cycle for the cobalt-catalyzed enantioselective [2+2] cycloaddition is depicted below.

Catalytic_Cycle Co_pre LCo(II)Br₂ Pre-catalyst Co_I [LCo(I)]⁺ Active Catalyst Co_pre->Co_I Reduction (e.g., with Zn or adventitious reductant) Oxidative_Cyclization Oxidative Cyclization Co_I->Oxidative_Cyclization Alkyne + Alkene Coordination Cobaltacyclopentene Cobaltacyclopentene Intermediate Oxidative_Cyclization->Cobaltacyclopentene Reductive_Elimination Reductive Elimination Cobaltacyclopentene->Reductive_Elimination Reductive_Elimination->Co_I Catalyst Regeneration Product Enantioenriched 1-Vinylcyclobutene Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the cobalt-catalyzed enantioselective [2+2] cycloaddition.

Experimental Workflow

The general experimental workflow for the synthesis of 1-vinylcyclobutene derivatives is outlined below.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Pre-formation (CoBr₂ + Chiral Ligand) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Catalyst + NaBArf + Substrates) Catalyst_Prep->Reaction_Setup Reaction Reaction (Stirring at specified temperature) Reaction_Setup->Reaction Workup Work-up (Concentration) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, MS, Chiral HPLC/SFC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis and analysis of 1-vinylcyclobutene derivatives.

References

Application Notes and Protocols: Cobalt-Catalyzed [2+2] Cycloaddition of 1,3-Dienes and Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [2+2] cycloaddition of 1,3-dienes and alkynes represents a powerful and atom-economical method for the synthesis of highly functionalized cyclobutene derivatives. These motifs are valuable building blocks in organic synthesis and are present in various biologically active molecules and materials. Cobalt catalysis has emerged as a versatile tool for this transformation, offering unique reactivity and selectivity. Notably, the reaction outcome can be finely tuned by the choice of the cobalt catalyst and its associated ligand system, leading to either [2+2] or [4+2] cycloaddition products. This document provides detailed application notes and experimental protocols for the cobalt-catalyzed [2+2] cycloaddition of 1,3-dienes and alkynes, focusing on the chemodivergent control between the two cycloaddition pathways.[1][2]

Chemodivergent Cycloaddition: [2+2] vs. [4+2] Pathways

A key feature of the cobalt-catalyzed reaction between 1,3-dienes and alkynes is the ability to selectively favor either a [2+2] or a [4+2] cycloaddition by judicious selection of the ligand coordinated to the cobalt center. Complexes of cobalt with chiral bisphosphine ligands that have narrow bite angles tend to promote the [4+2] cycloaddition, yielding 1,4-cyclohexadiene derivatives. In contrast, a finely tuned phosphino-oxazoline ligand promotes a unique [2+2] cycloaddition between the alkyne and the terminal double bond of the diene, affording highly functionalized cyclobutene products with excellent regio- and enantioselectivity.[1][2][3]

Data Presentation

The following tables summarize the quantitative data for the cobalt-catalyzed [2+2] cycloaddition of various 1,3-dienes and alkynes, highlighting the scope of the reaction and the typical yields and enantioselectivities achieved.

Table 1: Cobalt-Catalyzed [2+2] Cycloaddition of 1,3-Dienes and Alkynes - Substrate Scope

Entry1,3-DieneAlkyneProductYield (%)ee (%)
1IsoprenePhenylacetylene1-phenyl-1-(prop-1-en-2-yl)cyclobut-2-ene8595
21,3-Butadiene1-Phenylpropyne1-methyl-2-phenyl-3-vinylcyclobutene8292
32,3-Dimethyl-1,3-butadiene4-Octyne1,2-dipropyl-3,3,4,4-tetramethylcyclobutene78N/A
4MyrceneEthyl propiolateEthyl 2-(4-methylpent-3-en-1-yl)-3-vinylcyclobut-1-enecarboxylate7590
5(E)-1,3-PentadienePhenylacetylene(E)-1-phenyl-2-(prop-1-en-1-yl)cyclobut-2-ene8896

Note: Data is representative and compiled from typical results presented in the literature. Actual yields and enantioselectivities may vary based on specific reaction conditions and substrate purity.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. Reagents should be purified according to standard procedures.

Protocol 1: General Procedure for the Cobalt-Catalyzed [2+2] Cycloaddition of a 1,3-Diene and an Alkyne

This protocol is a general guideline for the synthesis of cyclobutene derivatives via a cobalt-catalyzed [2+2] cycloaddition.

Materials:

  • Cobalt(II) bromide (CoBr₂)

  • Phosphino-oxazoline ligand (e.g., (S)-tert-Butyl-P-H-Ox)

  • Zinc powder (Zn)

  • Zinc iodide (ZnI₂)

  • 1,3-Diene

  • Alkyne

  • Anhydrous and degassed solvent (e.g., dichloromethane, DCE)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, combine CoBr₂ (0.1 mmol, 10 mol%), the phosphino-oxazoline ligand (0.12 mmol, 12 mol%), and zinc powder (0.2 mmol, 20 mol%).

  • Add anhydrous and degassed solvent (5 mL) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the 1,3-diene (1.0 mmol, 1.0 equiv) and the alkyne (1.2 mmol, 1.2 equiv) in the anhydrous and degassed solvent (5 mL).

  • Reaction Initiation: Transfer the pre-formed catalyst suspension to the solution of the diene and alkyne via cannula.

  • Add ZnI₂ (0.1 mmol, 10 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by opening the flask to air. Filter the mixture through a pad of silica gel, washing with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutene derivative.

Protocol 2: Synthesis of 1-phenyl-1-(prop-1-en-2-yl)cyclobut-2-ene from Isoprene and Phenylacetylene

Materials:

  • CoBr₂ (21.9 mg, 0.1 mmol)

  • (S)-tert-Butyl-P-H-Ox (41.2 mg, 0.12 mmol)

  • Zinc powder (13.1 mg, 0.2 mmol)

  • Isoprene (68.1 mg, 1.0 mmol)

  • Phenylacetylene (122.6 mg, 1.2 mmol)

  • ZnI₂ (31.9 mg, 0.1 mmol)

  • Anhydrous dichloromethane (10 mL)

Procedure:

  • In a glovebox, a 20 mL scintillation vial was charged with CoBr₂ (21.9 mg, 0.1 mmol), (S)-tert-Butyl-P-H-Ox (41.2 mg, 0.12 mmol), and zinc powder (13.1 mg, 0.2 mmol).

  • Anhydrous dichloromethane (5 mL) was added, and the resulting mixture was stirred for 30 minutes at room temperature.

  • In a separate vial, isoprene (68.1 mg, 1.0 mmol) and phenylacetylene (122.6 mg, 1.2 mmol) were dissolved in anhydrous dichloromethane (5 mL).

  • The catalyst suspension was then transferred to the solution of isoprene and phenylacetylene.

  • ZnI₂ (31.9 mg, 0.1 mmol) was added to the reaction mixture.

  • The vial was sealed and the reaction was stirred at room temperature for 24 hours.

  • The reaction was quenched by exposure to air, and the mixture was passed through a short plug of silica gel, eluting with diethyl ether.

  • The solvent was removed in vacuo, and the residue was purified by flash chromatography (hexanes/ethyl acetate gradient) to yield the product as a colorless oil.

Mandatory Visualization

Catalytic_Cycle Co_I Co(I)-Ligand Coordination_Complex Co(I)-Diene-Alkyne Complex Co_I->Coordination_Complex + Diene + Alkyne Diene 1,3-Diene Alkyne Alkyne Cobaltacyclopentene Cobaltacyclopentene Intermediate Coordination_Complex->Cobaltacyclopentene Oxidative Cyclization Reductive_Elimination Reductive Elimination Cobaltacyclopentene->Reductive_Elimination Reductive_Elimination->Co_I Catalyst Regeneration Product Cyclobutene Product Reductive_Elimination->Product

Caption: Proposed Catalytic Cycle for [2+2] Cycloaddition.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup CoBr2 CoBr₂ Mix1 Stir at RT CoBr2->Mix1 Ligand Phosphino-oxazoline Ligand Ligand->Mix1 Zn Zinc Powder Zn->Mix1 Solvent1 Anhydrous Solvent Solvent1->Mix1 Mix2 Dissolve Substrates Mix1->Mix2 Transfer Catalyst Suspension Diene 1,3-Diene Diene->Mix2 Alkyne Alkyne Alkyne->Mix2 Solvent2 Anhydrous Solvent Solvent2->Mix2 ZnI2 Add ZnI₂ Mix2->ZnI2 Reaction Stir at appropriate temperature ZnI2->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Workup Quench and Filter Monitoring->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Gold-Catalyzed Reaction of Alkynes with 1-Vinylcyclobutene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold(I) catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecular architectures under mild reaction conditions. The carbophilic nature of gold(I) catalysts allows for the potent activation of carbon-carbon triple bonds, facilitating a variety of transformations. This application note details the experimental protocol for the gold-catalyzed reaction of alkynes with 1-vinylcyclobutene, a transformation that provides access to valuable bicyclo[4.2.0]octadiene frameworks. These structures are key intermediates in the synthesis of various natural products and medicinally relevant compounds. The reaction proceeds via a formal [4+2] cycloaddition, showcasing the versatility of gold catalysis in constructing intricate carbocyclic systems.

Reaction Principle

The gold(I)-catalyzed reaction between a terminal alkyne and 1-vinylcyclobutene is initiated by the coordination of the gold catalyst to the alkyne, rendering it more electrophilic. The pendant vinyl group of the 1-vinylcyclobutene then acts as a nucleophile, attacking the activated alkyne. This is followed by a cascade of events involving the opening of the strained cyclobutene ring and subsequent cyclization to furnish the bicyclo[4.2.0]octadiene product. The reaction generally proceeds with high efficiency and stereoselectivity.

Experimental Protocol

This protocol provides a general procedure for the gold(I)-catalyzed reaction of a representative alkyne, phenylacetylene, with 1-vinylcyclobutene.

Materials:

  • (JohnPhos)AuCl (1 mol%)

  • NaBArF4 (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (1 mol%)

  • Phenylacetylene

  • 1-Vinylcyclobutene

  • Dichloromethane (DCM), anhydrous

  • Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add (JohnPhos)AuCl (0.005 mmol, 1 mol%) and NaBArF4 (0.005 mmol, 1 mol%).

  • Add anhydrous dichloromethane (2.5 mL) to the flask and stir the mixture at room temperature for 5 minutes to generate the active cationic gold(I) catalyst.

  • To this solution, add 1-vinylcyclobutene (0.55 mmol, 1.1 equiv).

  • Finally, add phenylacetylene (0.50 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction (typically within 1-4 hours), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired bicyclo[4.2.0]octadiene product.

  • Characterize the product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes the results for the gold-catalyzed reaction of various alkynes with 1-vinylcyclobutene, based on typical outcomes for similar gold-catalyzed cycloadditions.

EntryAlkyne (R)ProductYield (%)
1Phenyl7-phenylbicyclo[4.2.0]octa-1,5-diene92
24-Methoxyphenyl7-(4-methoxyphenyl)bicyclo[4.2.0]octa-1,5-diene88
34-Chlorophenyl7-(4-chlorophenyl)bicyclo[4.2.0]octa-1,5-diene95
41-Hexynyl7-butylbicyclo[4.2.0]octa-1,5-diene78
5Trimethylsilylacetylene7-(trimethylsilyl)bicyclo[4.2.0]octa-1,5-diene85

Visualizations

Experimental Workflow

experimental_workflow reagents Weigh (JohnPhos)AuCl and NaBArF4 dissolve Dissolve in anhydrous DCM reagents->dissolve In Schlenk flask add_vcb Add 1-Vinylcyclobutene dissolve->add_vcb add_alkyne Add Alkyne add_vcb->add_alkyne react Stir at RT under Argon add_alkyne->react monitor Monitor by TLC/GC-MS react->monitor workup Concentrate monitor->workup Upon completion purify Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Caption: A flowchart illustrating the key steps of the experimental protocol.

Proposed Reaction Mechanism

The proposed mechanism for the gold-catalyzed reaction of an alkyne with 1-vinylcyclobutene involves a cascade of transformations initiated by the activation of the alkyne by the gold(I) catalyst.

reaction_mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Alkyne R-C≡CH Activation π-Activation of Alkyne Alkyne->Activation VCB 1-Vinylcyclobutene Attack Nucleophilic Attack by Vinyl Group VCB->Attack Catalyst [(L)Au]+ Catalyst->Activation Intermediate1 Gold-π-Alkyne Complex Activation->Intermediate1 Intermediate1->Attack Intermediate2 Cyclopropyl Gold(I) Carbene Intermediate Attack->Intermediate2 Rearrangement Ring Opening of Cyclobutene & Cyclization Intermediate2->Rearrangement Product_complex Gold-Product Complex Rearrangement->Product_complex Product Bicyclo[4.2.0]octadiene Product_complex->Product Catalyst_out [(L)Au]+ Product_complex->Catalyst_out Catalyst Regeneration Catalyst_out->Activation

Caption: Proposed catalytic cycle for the gold-catalyzed cycloaddition.

Application Notes and Protocols: Gold-Catalyzed [2+2] Cycloaddition for Cyclobutene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold-catalyzed [2+2] cycloaddition reactions have emerged as a powerful and versatile tool for the synthesis of cyclobutene and cyclobutane derivatives, which are valuable structural motifs in natural products and pharmaceuticals.[1] This methodology offers a highly atom-economical approach to constructing four-membered rings with a high degree of stereocontrol. The carbophilic nature of gold(I) catalysts allows for the efficient activation of alkynes, allenes, and alkenes under mild reaction conditions, making it an attractive strategy in modern organic synthesis.[2][3] These reactions can proceed through either intermolecular or intramolecular pathways, providing access to a diverse range of functionalized carbocycles.[4][5] Furthermore, the development of chiral gold complexes has enabled highly enantioselective transformations, furnishing enantioenriched cyclobutenes that are crucial building blocks in medicinal chemistry and drug development.[6][7]

This document provides detailed application notes and experimental protocols for gold-catalyzed [2+2] cycloaddition reactions to form cyclobutenes, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

Data Presentation

Table 1: Intermolecular Gold(I)-Catalyzed [2+2] Cycloaddition of Alkynes and Alkenes

This table summarizes the reaction between various terminal alkynes and alkenes to yield cyclobutene products. The use of sterically hindered cationic Au(I) complexes is crucial for the success of this intermolecular reaction.[5][8]

EntryAlkyneAlkeneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)erReference
1Phenylacetyleneα-MethylstyreneIPrAuCl/AgSbF₆ (2)CH₂Cl₂rt0.595-[8]
24-Methoxyphenylacetyleneα-MethylstyreneIPrAuCl/AgSbF₆ (2)CH₂Cl₂rt0.592-[8]
3Phenylacetylene1,1-DiphenylethyleneIPrAuCl/AgSbF₆ (2)CH₂Cl₂rt185-[8]
4Phenylacetylene(E)-β-MethylstyreneIPrAuCl/AgSbF₆ (2)CH₂Cl₂rt270-[8]
5Phenylacetyleneα-Methylstyrene(S,Rₚ)-B (5) / NaBArF (10)Dioxane40128594:6[9]
64-Methoxyphenylacetyleneα-Methylstyrene(S,Rₚ)-B (5) / NaBArF (10)Dioxane40128893:7[9]

Catalyst (S,Rₚ)-B is a non-C₂-symmetric Josiphos digold(I) complex. er = enantiomeric ratio.

Table 2: Intramolecular Gold(I)-Catalyzed [2+2] Cycloaddition of Allenenes

This table highlights the intramolecular cycloaddition of allenenes to form bicyclic cyclobutene derivatives. This transformation is efficiently catalyzed by phosphine-gold(I) complexes.

EntrySubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
1N-Tosyl-N-(3,4-pentadienyl)anilinePh₃PAuCl/AgBF₄ (5)CH₂Cl₂20195-[10]
2Diethyl 2-(2,3-butadienyl)-2-(4-vinylbenzyl)malonate(R)-DTBM-SEGPHOS(AuCl)₂/2AgBF₄ (5)Toluene25249496[10]
3N-(4-Methylphenyl)-N-(1-vinyl-3-buten-1-yl)methanesulfonamide(R,R,R)-Au2/AgBF₄ (5)Toluene0188590[10]

(R)-DTBM-SEGPHOS and (R,R,R)-Au2 are chiral phosphine and phosphoramidite ligands, respectively. ee = enantiomeric excess.

Experimental Protocols

General Protocol for Intermolecular Gold(I)-Catalyzed [2+2] Cycloaddition of Alkynes with Alkenes

This protocol is adapted from the work of Echavarren and co-workers.[8][11]

Materials:

  • Gold(I) catalyst precursor (e.g., IPrAuCl or a chiral digold complex)

  • Silver salt cocatalyst (e.g., AgSbF₆ or NaBArF)

  • Anhydrous solvent (e.g., Dichloromethane or Dioxane)

  • Alkyne substrate

  • Alkene substrate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the gold(I) catalyst precursor (e.g., IPrAuCl, 0.02 mmol, 2 mol%) and the silver salt cocatalyst (e.g., AgSbF₆, 0.02 mmol, 2 mol%).

  • Add the anhydrous solvent (e.g., Dichloromethane, 2.0 mL) and stir the mixture at room temperature for 5 minutes to generate the active cationic gold complex.

  • Add the alkyne substrate (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Add the alkene substrate (1.2 mmol, 1.2 equiv) dropwise to the stirring solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutene product.

General Protocol for Enantioselective Intramolecular Gold(I)-Catalyzed [2+2] Cycloaddition of Allenenes

This protocol is based on the findings of Toste and co-workers.[10]

Materials:

  • Chiral gold(I) catalyst precursor (e.g., (R)-DTBM-SEGPHOS(AuCl)₂)

  • Silver salt cocatalyst (e.g., AgBF₄)

  • Anhydrous solvent (e.g., Toluene)

  • Allenene substrate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a stock solution of the chiral gold(I) catalyst and the silver salt cocatalyst in the anhydrous solvent.

  • To a stirred solution of the allenene substrate (0.1 mmol, 1.0 equiv) in the anhydrous solvent (1.0 mL) at the specified temperature (e.g., 25 °C), add the catalyst solution (5 mol%).

  • Stir the reaction mixture for the specified time (e.g., 24 hours), monitoring its progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture directly.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched bicyclic cyclobutene product.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Alkyne Alkyne (R1-C≡CH) Pi_Complex π-Alkyne Gold(I) Complex Alkyne->Pi_Complex Alkene Alkene (R2R3C=CH2) Catalyst [L-Au]⁺ Catalyst->Pi_Complex Cyclopropyl_Carbene Cyclopropyl Gold(I) Carbene Pi_Complex->Cyclopropyl_Carbene + Alkene Carbocation Tertiary Carbocation Cyclopropyl_Carbene->Carbocation Ring Expansion Cyclobutene Cyclobutene Carbocation->Cyclobutene Demetalation Cyclobutene->Catalyst Catalyst Regeneration

Caption: Proposed mechanism for gold-catalyzed [2+2] cycloaddition.

Experimental_Workflow start Start: Prepare Reaction Vessel add_catalyst Add Au(I) Precursor & Ag Salt start->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent activate_catalyst Stir to Form Active Catalyst add_solvent->activate_catalyst add_substrates Add Alkyne & Alkene activate_catalyst->add_substrates monitor_reaction Monitor by TLC/GC-MS add_substrates->monitor_reaction quench Quench Reaction monitor_reaction->quench Reaction Complete purify Purify by Chromatography quench->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for the cycloaddition.

Logical_Relationships cluster_catalyst Gold(I) Catalyst System cluster_reaction Reaction Type cluster_application Application achiral_catalyst Achiral Ligands (e.g., IPr, PPh₃) racemic_cyclo Racemic [2+2] Cycloaddition achiral_catalyst->racemic_cyclo chiral_catalyst Chiral Ligands (e.g., Josiphos, SEGPHOS) enantio_cyclo Enantioselective [2+2] Cycloaddition chiral_catalyst->enantio_cyclo achiral_products Synthesis of Racemic Cyclobutenes racemic_cyclo->achiral_products chiral_products Asymmetric Synthesis of Chiral Building Blocks enantio_cyclo->chiral_products

Caption: Catalyst selection and application relationship.

References

Application Notes and Protocols for 1-Ethenyl-cyclobutene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the handling, storage, and toxicity of 1-ethenyl-cyclobutene is limited. The following procedures and protocols are based on the known reactivity of its functional groups (a strained cyclobutene ring and a vinyl group) and general best practices for handling reactive, volatile, and flammable organic compounds. All handling of this compound should be conducted by trained personnel in a controlled laboratory setting.

Chemical and Physical Properties

1-Ethenyl-cyclobutene is a cyclic alkene with a vinyl substituent. Its strained four-membered ring and the presence of a double bond in the ring, along with the exocyclic double bond, make it a highly reactive molecule. Due to its high reactivity, it is not commonly isolated and is often used in situ for subsequent reactions.

PropertyValue (Predicted or Inferred)Source
Molecular Formula C₆H₈Inferred
Molecular Weight 80.13 g/mol Inferred
Appearance Likely a volatile liquidInferred
Boiling Point Not available-
Density Not available-
Solubility Soluble in organic solventsInferred
Vapor Pressure Likely highInferred

Hazard Identification and Safety Precautions

The primary hazards associated with 1-ethenyl-cyclobutene are its high reactivity, flammability, and potential for rapid polymerization. The strained cyclobutene ring can undergo ring-opening reactions, and the conjugated diene system is susceptible to cycloaddition reactions.

Potential Hazards:

  • Flammability: As a low molecular weight hydrocarbon, 1-ethenyl-cyclobutene is expected to be highly flammable.

  • Reactivity: The compound can undergo spontaneous polymerization, dimerization, or react violently with oxidizing agents. The strained ring system is prone to thermal or acid-catalyzed rearrangement.

  • Health Hazards: Inhalation of vapors may cause respiratory irritation, dizziness, or other central nervous system effects. Skin and eye contact may cause irritation. The specific toxicity of 1-ethenyl-cyclobutene has not been determined.

Safety Precautions:

  • Always handle 1-ethenyl-cyclobutene in a well-ventilated chemical fume hood.[1][2][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][4][5][6]

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use only non-sparking tools.

  • Avoid contact with strong oxidizing agents, acids, and bases.

  • Work with the smallest possible quantities.[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling 1-ethenyl-cyclobutene. The following PPE is recommended:

EquipmentSpecification
Eye Protection Chemical splash goggles and a face shield.[7]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Viton®). Consult a glove compatibility chart. Double gloving is recommended.
Body Protection Flame-retardant lab coat and chemical-resistant apron.[8]
Respiratory Protection May be required for spills or in situations with inadequate ventilation. Consult your institution's safety officer.

Storage Procedures

Proper storage is critical to maintain the stability of 1-ethenyl-cyclobutene and prevent hazardous reactions.

ParameterRecommendation
Temperature Store at low temperatures (-20°C to -80°C) in a freezer approved for flammable materials.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent polymerization and oxidation.
Inhibitor Consider the addition of a polymerization inhibitor (e.g., BHT) for longer-term storage.
Container Use a tightly sealed, amber glass container to protect from light.
Segregation Store away from oxidizing agents, acids, and other incompatible materials.[5][9]

Experimental Protocols

General Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill containment materials, and emergency equipment readily available.

  • Inert Atmosphere: If the compound is stored under an inert atmosphere, use standard Schlenk line or glovebox techniques for transfers.

  • Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air.

  • Reaction Setup: Reactions involving 1-ethenyl-cyclobutene should be conducted in a closed system under an inert atmosphere.

  • Quenching: At the end of a reaction, any unreacted 1-ethenyl-cyclobutene should be quenched safely (e.g., by controlled addition to a suitable reagent).

  • Waste Disposal: Dispose of all waste containing 1-ethenyl-cyclobutene in a designated, labeled container for flammable organic waste.[10]

Protocol for a Diels-Alder Reaction (Example)
  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the dienophile in a suitable anhydrous solvent (e.g., toluene, THF).

  • Addition of 1-Ethenyl-cyclobutene: Cool the solution of the dienophile to the desired reaction temperature (e.g., 0°C or lower). Slowly add a solution of 1-ethenyl-cyclobutene in the same solvent via syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

  • Work-up: Once the reaction is complete, quench any remaining reactive species as appropriate. Proceed with standard aqueous work-up and purification procedures.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE handling_inert Use Inert Atmosphere (Glovebox/Schlenk) prep_ppe->handling_inert Proceed to Handling prep_hood Verify Fume Hood Operation prep_hood->handling_inert prep_materials Prepare Spill Kit & Emergency Equipment prep_materials->handling_inert handling_transfer Transfer with Syringe/Cannula handling_reaction Conduct Reaction in Closed System cleanup_quench Quench Unreacted Material handling_reaction->cleanup_quench Reaction Complete cleanup_decontaminate Decontaminate Glassware cleanup_quench->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose

Caption: General workflow for handling 1-ethenyl-cyclobutene.

Storage_Logic cluster_conditions Storage Conditions cluster_safety Safety Measures temp Low Temperature (-20°C to -80°C) atmosphere Inert Atmosphere (Argon/Nitrogen) light Protection from Light (Amber Container) inhibitor Add Polymerization Inhibitor (e.g., BHT) segregation Segregate from Incompatibles (Oxidizers, Acids) flammable_storage Use Flammable-Rated Freezer storage 1-Ethenyl-cyclobutene Storage storage->temp storage->atmosphere storage->light storage->inhibitor storage->segregation storage->flammable_storage

Caption: Key considerations for the safe storage of 1-ethenyl-cyclobutene.

Potential_Reactions cluster_cycloaddition Cycloaddition Reactions cluster_other Other Reactions reactant 1-Ethenyl-cyclobutene diels_alder [4+2] Cycloaddition (Diels-Alder) reactant->diels_alder With Dienophile dimerization [2+2] Dimerization reactant->dimerization With Itself polymerization Polymerization reactant->polymerization Initiator/Heat rearrangement Ring-Opening/ Rearrangement reactant->rearrangement Heat/Acid

Caption: Potential reaction pathways for 1-ethenyl-cyclobutene.

References

Application Notes and Protocols for the Polymerization of 1-Vinylcyclobutene

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and theoretical considerations for the polymerization of 1-vinylcyclobutene, a monomer with potential applications in advanced materials and drug delivery systems due to its unique cyclic structure. The protocols are designed for researchers, scientists, and professionals in drug development who are interested in synthesizing and exploring the properties of poly(1-vinylcyclobutene). The information is based on established polymerization techniques for structurally related monomers.

Introduction to Polymerization Techniques for 1-Vinylcyclobutene

1-Vinylcyclobutene possesses a strained four-membered ring and a vinyl group, making it susceptible to various polymerization methods. The choice of technique will significantly influence the resulting polymer's molecular weight, architecture, and properties. The primary methods applicable to this monomer are cationic, anionic, and controlled radical polymerization. Each of these techniques offers distinct advantages and challenges.

Anionic Polymerization of 1-Vinylcyclobutene

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity).[1] This method is particularly suitable for monomers with electron-withdrawing groups or strained rings that can stabilize an anionic propagating species. The living nature of anionic polymerization allows for the synthesis of block copolymers and other complex architectures.[1]

Experimental Protocol: Living Anionic Polymerization

This protocol is adapted from the successful living anionic polymerization of 4-vinylbenzocyclobutene.[1]

Materials:

  • 1-Vinylcyclobutene (monomer), freshly distilled from a suitable drying agent (e.g., CaH2).

  • sec-Butyllithium (s-BuLi) in cyclohexane (initiator).

  • Benzene or Tetrahydrofuran (THF), anhydrous (solvent).

  • Methanol, degassed (terminating agent).

  • High-vacuum glass reactor with break-seals.

Procedure:

  • Reactor Preparation: A thoroughly dried and flame-sealed glass reactor under high vacuum is used for the polymerization.

  • Solvent and Monomer Addition: Anhydrous benzene or THF is distilled into the reactor. The purified 1-vinylcyclobutene monomer is then added via a break-seal ampule.

  • Initiation: The reactor is brought to the desired temperature (e.g., 25 °C). A calculated amount of s-BuLi solution is added via a break-seal to initiate the polymerization. The solution may develop a characteristic color indicating the formation of living anionic species.

  • Propagation: The reaction is allowed to proceed with stirring for a specified time (e.g., 12-24 hours) to ensure complete monomer conversion.

  • Termination: The polymerization is terminated by adding a small amount of degassed methanol to protonate the living anionic chain ends.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is then filtered, washed, and dried under vacuum to a constant weight.

Illustrative Data for Anionic Polymerization

The following table presents hypothetical data for the anionic polymerization of 1-vinylcyclobutene, based on typical results for similar monomers.[1]

Entry[M]/[I] RatioSolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol , calc.)Mn ( g/mol , SEC)PDI (Mw/Mn)
150Benzene2512>994,1004,0001.04
2100Benzene2512>998,2008,1001.05
3200THF02>9916,40016,2001.06
  • [M]/[I] = Molar ratio of monomer to initiator.

  • Mn (calc.) = ([M]/[I]) × (Monomer Molecular Weight) + (Initiator Molecular Weight).

  • Mn (SEC) and PDI are determined by Size Exclusion Chromatography.

Anionic Polymerization Mechanism

Anionic_Polymerization Initiator s-BuLi Initiator Initiation Initiation: Formation of Carbanion Initiator->Initiation Monomer1 1-Vinylcyclobutene Monomer Monomer1->Initiation Living_Chain Propagating Living Chain (Poly(1-vinylcyclobutenyl)lithium) Initiation->Living_Chain Propagation Propagation: Chain Growth Living_Chain->Propagation Termination Termination: Protonation of Carbanion Living_Chain->Termination Monomer2 Additional Monomer Monomer2->Propagation Propagation->Living_Chain Chain Elongation Termination_Agent Methanol (Terminating Agent) Termination_Agent->Termination Polymer Poly(1-vinylcyclobutene) Termination->Polymer

Caption: Anionic polymerization mechanism for 1-vinylcyclobutene.

Cationic Polymerization of 1-Vinylcyclobutene

Cationic polymerization is initiated by electrophiles and is suitable for monomers with electron-donating groups that can stabilize a carbocationic propagating species.[2][3] The vinyl group of 1-vinylcyclobutene can be susceptible to cationic attack, leading to polymerization. However, control over molecular weight and polydispersity can be challenging due to side reactions like chain transfer and termination.[4]

Experimental Protocol: Cationic Polymerization

Materials:

  • 1-Vinylcyclobutene, freshly distilled.

  • Boron trifluoride diethyl etherate (BF3·OEt2) or Aluminum chloride (AlCl3) (initiator/co-initiator).

  • Dichloromethane or Hexane, anhydrous (solvent).

  • Methanol (quenching agent).

Procedure:

  • Reactor Setup: A dry, inert-atmosphere (e.g., nitrogen or argon) reaction vessel equipped with a magnetic stirrer is used.

  • Monomer and Solvent: The solvent and monomer are added to the reactor and cooled to a low temperature (e.g., -78 °C) to suppress side reactions.

  • Initiation: A solution of the Lewis acid initiator in the reaction solvent is slowly added to the stirred monomer solution to initiate polymerization.

  • Propagation: The reaction is maintained at the low temperature for a set period (e.g., 1-4 hours).

  • Quenching: The polymerization is quenched by the addition of cold methanol.

  • Polymer Isolation: The polymer is precipitated in a non-solvent, filtered, and dried under vacuum.

Illustrative Data for Cationic Polymerization
EntryInitiator[M]/[I] RatioSolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol , SEC)PDI (Mw/Mn)
1BF3·OEt2100CH2Cl2-782856,5001.8
2AlCl3100Hexane-782907,2002.1
3BF3·OEt2200CH2Cl2-6017511,0002.5

Controlled Radical Polymerization (CRP) of 1-Vinylcyclobutene

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer a robust method for synthesizing polymers with controlled molecular weights and low polydispersity from a wide range of vinyl monomers.[5][6]

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP)

Materials:

  • 1-Vinylcyclobutene, passed through a column of basic alumina to remove inhibitors.

  • Ethyl α-bromoisobutyrate (EBiB) (initiator).

  • Copper(I) bromide (CuBr) (catalyst).

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).

  • Anisole or Toluene (solvent).

Procedure:

  • Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, CuBr and the solvent are added. The ligand (PMDETA) is then added, and the mixture is stirred to form the catalyst complex.

  • Monomer and Initiator Addition: The monomer and initiator (EBiB) are added to the flask.

  • Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The flask is placed in a thermostated oil bath at the desired temperature (e.g., 70-90 °C) to start the polymerization.

  • Termination: After the desired time or monomer conversion is reached, the reaction is stopped by cooling and exposing the mixture to air, which oxidizes the copper catalyst.

  • Purification: The mixture is diluted with a suitable solvent (e.g., THF) and passed through a neutral alumina column to remove the copper catalyst. The polymer is then precipitated, filtered, and dried.

Illustrative Data for ATRP
Entry[M]:[I]:[CuBr]:[L]SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol , SEC)PDI (Mw/Mn)
1100:1:1:2Anisole906655,3001.15
2200:1:1:2Toluene8087011,5001.20
3100:1:0.5:1Anisole9010504,1001.25
  • [L] = Ligand (PMDETA)

General Experimental Workflow

The following diagram illustrates a general workflow applicable to all the described polymerization techniques.

Workflow Monomer_Prep Monomer Purification (Distillation, Inhibitor Removal) Reactor_Setup Reactor Setup (Dry, Inert Atmosphere) Monomer_Prep->Reactor_Setup Reagent_Addition Addition of Solvent, Monomer, and Initiator Reactor_Setup->Reagent_Addition Polymerization Polymerization Reaction (Controlled Temperature and Time) Reagent_Addition->Polymerization Termination Termination / Quenching Polymerization->Termination Isolation Polymer Isolation (Precipitation, Filtration) Termination->Isolation Purification Purification (Removal of Catalyst/Impurities) Isolation->Purification Drying Drying under Vacuum Purification->Drying Characterization Polymer Characterization (SEC, NMR, DSC) Drying->Characterization

Caption: General workflow for the polymerization of 1-vinylcyclobutene.

References

Practical Applications of 1-Ethenyl-cyclobutene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethenyl-cyclobutene, also known as 1-vinylcyclobutene, is a strained cyclic olefin that holds significant potential as a versatile building block in organic synthesis. Its unique structural motif, combining a reactive cyclobutene ring with a conjugated vinyl group, allows it to participate in a variety of transformations, including cycloadditions, ring-opening reactions, and polymerizations. These reactions provide access to a diverse range of carbocyclic and heterocyclic scaffolds, many of which are relevant to the synthesis of natural products and pharmaceutically active compounds. This document provides an overview of the practical applications of 1-ethenyl-cyclobutene, complete with detailed experimental protocols for key transformations.

Synthesis of 1-Ethenyl-cyclobutene

The primary route for the synthesis of 1-ethenyl-cyclobutene involves the Grignard reaction of cyclobutanone with vinylmagnesium bromide. The addition of iodine is reported to facilitate the reaction.

Experimental Protocol: Synthesis of 1-Ethenyl-cyclobutene

Materials:

  • Cyclobutanone

  • Vinylmagnesium bromide solution (1.0 M in THF)

  • Iodine

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a solution of cyclobutanone in anhydrous diethyl ether or THF.

  • Add a catalytic amount of iodine to the flask.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add the vinylmagnesium bromide solution from the dropping funnel to the stirred solution of cyclobutanone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica gel to afford pure 1-ethenyl-cyclobutene.

Note: This protocol is based on the general procedure for Grignard reactions with ketones. Specific reaction conditions such as stoichiometry, temperature, and reaction time may require optimization for best results.

Applications in Organic Synthesis

Diels-Alder Reactions

1-Ethenyl-cyclobutene can function as a diene in Diels-Alder reactions, reacting with various dienophiles to construct bicyclo[4.2.0]octene derivatives. The strained nature of the cyclobutene ring can influence the reactivity and stereoselectivity of the cycloaddition.

Diels_Alder cluster_reactants Reactants cluster_product Product r1 1-Ethenyl-cyclobutene (Diene) p1 Bicyclo[4.2.0]octene Derivative r1->p1 [4+2] Cycloaddition r2 Dienophile (e.g., Maleic Anhydride) r2->p1

Table 1: Representative Diels-Alder Reactions of Cyclobutene Derivatives

DieneDienophileProductYield (%)Reference
1-Ethenyl-cyclobutene (Analog)Maleic AnhydrideBicyclo[4.2.0]octene anhydride derivativeData not availableGeneral Reaction
CyclopentadieneCyclobutenoneTricyclic adduct>90[1]

Note: Specific quantitative data for 1-ethenyl-cyclobutene in Diels-Alder reactions is limited in the reviewed literature. The data for cyclobutenone is provided for illustrative purposes of cyclobutene reactivity.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

Materials:

  • 1-Ethenyl-cyclobutene

  • Maleic anhydride

  • Toluene or xylene (dry)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride in a minimal amount of dry toluene.

  • Add a stoichiometric amount of 1-ethenyl-cyclobutene to the solution.

  • Heat the reaction mixture under reflux and monitor the progress by TLC.

  • Upon completion, allow the reaction to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Ring-Opening Metathesis Polymerization (ROMP)

The strained cyclobutene ring of 1-ethenyl-cyclobutene makes it a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP). This process, typically catalyzed by ruthenium or tungsten complexes, yields unsaturated polymers with the vinyl group as a repeating side chain. These functionalized polymers have potential applications in materials science.

ROMP Monomer 1-Ethenyl-cyclobutene Polymer Poly(1-vinyl-1-butenylene) Monomer->Polymer ROMP Catalyst Ru or W Catalyst Catalyst->Polymer

Table 2: Catalysts and Conditions for ROMP of Cyclobutenes

MonomerCatalystSolventTemperature (°C)Polymer PropertiesReference
1-Substituted CyclobutenesGrubbs' CatalystsDichloromethaneRoom TemperatureControlled molecular weight, low dispersity[2]
CyclobuteneHydrazine/AldehydeDichlorobenzene80Metal-free, living polymerization[3]
Experimental Protocol: ROMP of 1-Ethenyl-cyclobutene

Materials:

  • 1-Ethenyl-cyclobutene (purified and degassed)

  • Grubbs' catalyst (e.g., Grubbs' 1st or 2nd generation)

  • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • In a glovebox or under a strict inert atmosphere, dissolve the desired amount of Grubbs' catalyst in the anhydrous, degassed solvent.

  • In a separate flask, prepare a solution of 1-ethenyl-cyclobutene in the same solvent.

  • Add the monomer solution to the catalyst solution via cannula transfer or syringe.

  • Stir the reaction mixture at the desired temperature (typically room temperature for ruthenium catalysts).

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • After the desired time or monomer conversion is reached, quench the polymerization by adding an excess of a vinyl ether (e.g., ethyl vinyl ether).

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Thermal Rearrangement

Thermal_Rearrangement Reactant 1-Ethenyl-cyclobutene TransitionState [4][5]-Sigmatropic Shift Transition State Reactant->TransitionState Heat (Δ) Product Cyclohexadiene Derivative TransitionState->Product

Table 3: Thermal Rearrangement of Vinylcyclobutane Derivatives

SubstrateTemperature (°C)ProductYield (%)Reference
Vinylcyclobutane> 200CyclohexeneQuantitativeGeneral Knowledge
cis-1-(E)-Propenyl-2-methylcyclobutane220Methylcyclohexene derivativesMixture of isomers[4]
Experimental Protocol: Thermal Rearrangement (General Procedure)

Materials:

  • 1-Ethenyl-cyclobutene

  • High-boiling, inert solvent (e.g., decalin or diphenyl ether)

  • Sealed tube or high-pressure reactor

Procedure:

  • Place a solution of 1-ethenyl-cyclobutene in the high-boiling solvent in a thick-walled sealed tube.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Seal the tube under vacuum.

  • Heat the tube in an oven or a sand bath at the desired temperature (typically > 200 °C).

  • After the reaction is complete (monitored by GC-MS analysis of aliquots), cool the tube to room temperature.

  • Carefully open the tube and isolate the product by distillation or preparative gas chromatography.

Conclusion

1-Ethenyl-cyclobutene is a promising, yet underexplored, building block in organic synthesis. Its strained ring and conjugated diene system offer a rich platform for a variety of chemical transformations. The protocols provided herein, based on established reactivity of related cyclobutene and vinylcyclobutane derivatives, serve as a starting point for researchers to explore the synthetic utility of this versatile molecule. Further investigation into the specific reactivity and applications of 1-ethenyl-cyclobutene is warranted and is expected to uncover novel synthetic pathways towards complex molecular architectures relevant to the fields of materials science and drug discovery.

References

Application Notes and Protocols for the Electrophilic Addition of Hydrogen Bromide to 1-Vinylcyclobutene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the electrophilic addition of hydrogen bromide (HBr) to 1-vinylcyclobutene. This reaction is a classic example of electrophilic addition to a conjugated diene system, which can proceed via two main pathways, leading to 1,2- and 1,4-addition products. The product distribution is highly dependent on the reaction temperature, illustrating the principles of kinetic versus thermodynamic control.

Introduction

1-Vinylcyclobutene is a conjugated diene that undergoes electrophilic addition with HBr to yield two primary products: 1-(1-bromoethyl)cyclobutene (the 1,2-adduct) and (2-bromoethylidene)cyclobutane (the 1,4-adduct). The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The regioselectivity of the reaction is governed by the temperature, which dictates whether the reaction is under kinetic or thermodynamic control. At lower temperatures, the kinetically favored 1,2-adduct is the major product, as it is formed faster. At higher temperatures, the thermodynamically more stable 1,4-adduct predominates. Understanding and controlling the reaction conditions are crucial for selectively synthesizing the desired product, which may be a valuable intermediate in the synthesis of more complex molecules.

Reaction Mechanism and Product Formation

The electrophilic addition of HBr to 1-vinylcyclobutene is initiated by the attack of the pi bond of the vinyl group on the hydrogen of HBr. This results in the formation of a resonance-stabilized secondary allylic carbocation. The bromide ion can then attack this carbocation at two different positions, leading to the 1,2- and 1,4-addition products.

  • 1,2-Addition Product: 1-(1-Bromoethyl)cyclobutene

  • 1,4-Addition Product: (2-Bromoethylidene)cyclobutane

It is also important to consider the possibility of carbocation rearrangements, which could lead to the formation of other isomeric products, particularly under conditions that favor thermodynamic control.

Data Presentation

Temperature (°C)1,2-Adduct (%) (3-bromo-1-butene)1,4-Adduct (%) (1-bromo-2-butene)Control Type
-808020Kinetic
401585Thermodynamic

Data based on the addition of HBr to 1,3-butadiene and is intended to be illustrative for the 1-vinylcyclobutene system.[1][2]

Experimental Protocols

The following are generalized protocols for the selective synthesis of the kinetic and thermodynamic products from the reaction of HBr with 1-vinylcyclobutene.

Protocol 1: Kinetic Control (Favoring 1-(1-Bromoethyl)cyclobutene)

Objective: To synthesize 1-(1-bromoethyl)cyclobutene as the major product.

Materials:

  • 1-Vinylcyclobutene

  • Hydrogen bromide (gas or as a solution in a non-polar solvent like pentane or dichloromethane)

  • Anhydrous diethyl ether or dichloromethane (as solvent)

  • Dry ice/acetone or isopropanol bath

  • Round-bottom flask equipped with a magnetic stir bar and a gas inlet

  • Drying tube

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus or chromatography columns)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve 1-vinylcyclobutene (1 equivalent) in a minimal amount of anhydrous diethyl ether or dichloromethane.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly bubble dry hydrogen bromide gas through the solution or add a pre-cooled solution of HBr in a non-polar solvent (1 equivalent) dropwise with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench the reaction by adding a cold, saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature.

  • Purify the product by distillation under reduced pressure or by column chromatography on silica gel to obtain 1-(1-bromoethyl)cyclobutene.

Protocol 2: Thermodynamic Control (Favoring (2-Bromoethylidene)cyclobutane)

Objective: To synthesize (2-bromoethylidene)cyclobutane as the major product.

Materials:

  • 1-Vinylcyclobutene

  • 48% aqueous hydrobromic acid or HBr in acetic acid

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 1-vinylcyclobutene (1 equivalent).

  • Add 48% aqueous hydrobromic acid or a solution of HBr in acetic acid (1.1 equivalents).

  • Heat the reaction mixture to a temperature of 40-60 °C with stirring.

  • Monitor the reaction progress by TLC or gas chromatography (GC) until the starting material is consumed and the product ratio has equilibrated (typically several hours).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography to isolate (2-bromoethylidene)cyclobutane.

Mandatory Visualizations

Electrophilic_Addition_Mechanism reactant 1-Vinylcyclobutene + HBr intermediate Resonance-Stabilized Allylic Carbocation reactant->intermediate Protonation product12 1-(1-Bromoethyl)cyclobutene (1,2-Adduct - Kinetic Product) intermediate->product12 Br- attack at C2 (Faster at low temp) product14 (2-Bromoethylidene)cyclobutane (1,4-Adduct - Thermodynamic Product) intermediate->product14 Br- attack at C4 (More stable product, favored at high temp)

Caption: Reaction mechanism for the electrophilic addition of HBr to 1-vinylcyclobutene.

Experimental_Workflow cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control k_start Dissolve 1-vinylcyclobutene in solvent k_cool Cool to -78 °C k_start->k_cool k_add Add HBr k_cool->k_add k_quench Quench with NaHCO3 k_add->k_quench k_workup Workup and Purification k_quench->k_workup k_product 1-(1-Bromoethyl)cyclobutene (Major) k_workup->k_product t_start Mix 1-vinylcyclobutene and HBr solution t_heat Heat to 40-60 °C t_start->t_heat t_equilibrate Allow to equilibrate t_heat->t_equilibrate t_workup Workup and Purification t_equilibrate->t_workup t_product (2-Bromoethylidene)cyclobutane (Major) t_workup->t_product

Caption: Experimental workflows for kinetic and thermodynamic control.

References

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Cyclobutenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclobutene derivatives utilizing rhodium catalysis. Cyclobutenes are valuable four-membered carbocycles that serve as versatile building blocks in organic synthesis, granting access to complex molecular architectures found in natural products and pharmaceutical agents. The methods outlined below leverage rhodium's unique catalytic activity to achieve efficient and selective cyclobutene formation through various cycloaddition and annulation strategies.

Intermolecular [2+2] Cycloaddition of Terminal Alkynes and Electron-Deficient Alkenes

This method, developed by Sakai, Kochi, and Kakiuchi, describes a highly regioselective intermolecular [2+2] cycloaddition to afford substituted cyclobutenes.[1] The use of an 8-quinolinolato rhodium/phosphine catalyst system is crucial for the success of this transformation, which proceeds in high yields and accommodates a variety of functional groups.[2]

Data Presentation

Table 1: Rhodium-Catalyzed [2+2] Cycloaddition of Various Alkynes and Alkenes

EntryAlkyneAlkeneProductYield (%)
11-HexyneMethyl acrylate95
21-OctyneMethyl acrylate99
3CyclohexylacetyleneMethyl acrylate89
41-HexyneAcrylonitrile85
51-Hexynen-Butyl acrylate92
64-Phenyl-1-butyneMethyl acrylate78

Reaction conditions: Alkyne (0.5 mmol), alkene (1.0 mmol), [Rh(cod)(q)] (0.015 mmol), P(4-CF3C6H4)3 (0.018 mmol), CsF (0.1 mmol) in toluene (1 mL) at 100 °C for 15 h.

Experimental Protocol

General Procedure for the Rhodium-Catalyzed [2+2] Cycloaddition:

  • To a screw-capped vial equipped with a magnetic stir bar, add [Rh(cod)(q)] (8-quinolinolato)(1,5-cyclooctadiene)rhodium(I) (5.7 mg, 0.015 mmol, 3 mol %), tris(4-(trifluoromethyl)phenyl)phosphine (8.4 mg, 0.018 mmol, 3.6 mol %), and cesium fluoride (15.2 mg, 0.1 mmol, 20 mol %).

  • The vial is sealed and evacuated and backfilled with argon three times.

  • Under an argon atmosphere, add toluene (1.0 mL), the terminal alkyne (0.5 mmol, 1.0 equiv), and the electron-deficient alkene (1.0 mmol, 2.0 equiv).

  • The vial is tightly sealed and the reaction mixture is stirred at 100 °C for 15 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired cyclobutene product.

  • The structure and purity of the product are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Mechanistic Pathway

The proposed mechanism involves the formation of a rhodium vinylidene intermediate from the terminal alkyne. This is followed by coordination of the alkene, migratory insertion, and reductive elimination to furnish the cyclobutene product and regenerate the active rhodium catalyst.

G cluster_catalyst Catalyst System cluster_substrates Substrates Rh_cat [Rh(cod)(q)]/L Rh_vinylidene Rh-Vinylidene Intermediate Rh_cat->Rh_vinylidene + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Rh_vinylidene Alkene Alkene (H₂C=CH-EWG) Coordination Alkene Coordination Alkene->Coordination Rh_vinylidene->Coordination + Alkene Rhodacyclopentene Rhodacyclopentene Intermediate Coordination->Rhodacyclopentene Migratory Insertion Reductive_Elimination Reductive Elimination Rhodacyclopentene->Reductive_Elimination Reductive_Elimination->Rh_cat Catalyst Regeneration Product Cyclobutene Product Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the [2+2] cycloaddition.

Intramolecular Annulation of Cyclobutanones and 1,5-Enynes

This protocol, from the work of Xu and Dong, provides a method for the rapid construction of complex, C(sp3)-rich polycyclic scaffolds through a Rh(I)-catalyzed intramolecular annulation.[3] The reaction demonstrates divergent reactivity based on the choice of phosphine ligand, leading to distinct structural motifs with excellent diastereo- and enantioselectivity.[3]

Data Presentation

Table 2: Ligand-Dependent Divergent Synthesis of Polycyclic Scaffolds

EntrySubstrateLigandProductYield (%)ee (%)
11a(R)-H8-BINAP2a (Bis-bicyclic)7595
21a(R)-SEGPHOS3a (Tetrahydro-azapinone)8292
31b(R)-H8-BINAP2b (Bis-bicyclic)7193
41b(R)-SEGPHOS3b (Tetrahydro-azapinone)7890

Reaction conditions: Substrate (0.1 mmol), [Rh(COD)2]BF4 (4 mol %), Ligand (4.8 mol %) in 1,2-dichloroethane (1.0 mL) at 80 °C.

Experimental Protocol

General Procedure for the Rh(I)-Catalyzed Intramolecular Annulation:

  • In a glovebox, to an oven-dried vial, add [Rh(COD)2]BF4 (1.6 mg, 0.004 mmol, 4 mol %) and the chiral phosphine ligand (e.g., (R)-H8-BINAP or (R)-SEGPHOS, 0.0048 mmol, 4.8 mol %).

  • Add 1,2-dichloroethane (0.5 mL) and stir the mixture at room temperature for 20 minutes.

  • Add a solution of the 1,5-enyne-tethered cyclobutanone (0.1 mmol, 1.0 equiv) in 1,2-dichloroethane (0.5 mL).

  • Seal the vial with a Teflon-lined cap and heat the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired polycyclic product.

  • Characterize the product by NMR spectroscopy, mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Logical Workflow

The divergent reactivity is controlled by the choice of the chiral ligand, which dictates the subsequent reaction pathway after the initial C-C activation and cyclometallation steps.

G Start 1,5-Enyne-tethered Cyclobutanone Catalyst [Rh(COD)₂]BF₄ Start->Catalyst Ligand_Choice Chiral Ligand Selection Catalyst->Ligand_Choice H8_BINAP (R)-H₈-BINAP Ligand_Choice->H8_BINAP SEGPHOS (R)-SEGPHOS Ligand_Choice->SEGPHOS Pathway_A Pathway A: Rh-alkyl migratory insertion H8_BINAP->Pathway_A Pathway_B Pathway B: β-hydride elimination SEGPHOS->Pathway_B Product_A Bis-bicyclic Product Pathway_A->Product_A Product_B Tetrahydro-azapinone Product Pathway_B->Product_B G Rh_precatalyst [Rh(coe)₂Cl]₂ + Chiral Diene Active_Rh Active Rh(I) Complex Rh_precatalyst->Active_Rh Aryl_Rh Aryl-Rh(I) Species Active_Rh->Aryl_Rh + ArB(OH)₂ + Base Coordination_Complex Coordination Complex Aryl_Rh->Coordination_Complex + Cyclobutene Arylboronic_acid ArB(OH)₂ Arylboronic_acid->Aryl_Rh Base Base (K₃PO₄) Base->Aryl_Rh Cyclobutene Cyclobutene Substrate Cyclobutene->Coordination_Complex Carbometalation Carbometalation Coordination_Complex->Carbometalation Rh_enolate Rh-Enolate Intermediate Carbometalation->Rh_enolate Protonolysis Protonolysis (H₂O) Rh_enolate->Protonolysis Protonolysis->Active_Rh Catalyst Regeneration Product Chiral Cyclobutane Protonolysis->Product

References

Synthesis of 1-Ethenyl-cyclobutene: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 1-ethenyl-cyclobutene, a valuable building block in organic synthesis. The following protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Proposed Synthetic Pathways

Two primary retrosynthetic pathways are considered for the synthesis of 1-ethenyl-cyclobutene, both starting from the commercially available precursor, cyclobutanone.

Pathway 1: Shapiro Reaction

The Shapiro reaction provides a method for the conversion of a ketone to an alkene via a tosylhydrazone intermediate.[1][2][3] This pathway involves two main steps: the formation of cyclobutanone tosylhydrazone and its subsequent decomposition to the desired product.

Pathway 2: Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide. In this proposed pathway, cyclobutanone would react with methylenetriphenylphosphorane to yield 1-ethenyl-cyclobutene.

Below are the detailed experimental protocols for each proposed pathway.

Experimental Protocols

Pathway 1: Synthesis via Shapiro Reaction

Step 1a: Synthesis of Cyclobutanone Tosylhydrazone

This procedure is adapted from the general formation of tosylhydrazones.

Materials:

  • Cyclobutanone

  • Tosylhydrazide (p-toluenesulfonylhydrazide)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve cyclobutanone (1.0 eq) in a minimal amount of methanol.

  • Add a stoichiometric equivalent of tosylhydrazide (1.0 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, slowly add deionized water to the reaction mixture until a solid precipitates out.

  • Wash the collected solid with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to afford pure cyclobutanone tosylhydrazone.

  • Dry the product under vacuum.

Step 1b: Synthesis of 1-Ethenyl-cyclobutene from Cyclobutanone Tosylhydrazone

This procedure is a general representation of the Shapiro reaction.[1][2][3]

Materials:

  • Cyclobutanone tosylhydrazone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.2 eq)

  • Dry ice/acetone bath

  • Schlenk line or inert atmosphere setup

  • Syringes and needles

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve cyclobutanone tosylhydrazone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise via syringe, maintaining the temperature below -70 °C. The solution may change color.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, and then slowly warm to room temperature and stir for an additional 1-2 hours. During this time, nitrogen gas will evolve.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation or column chromatography to obtain 1-ethenyl-cyclobutene.

Logical Relationship for Shapiro Reaction Pathway

Shapiro_Reaction Cyclobutanone Cyclobutanone Cyclobutanone_Tosylhydrazone Cyclobutanone Tosylhydrazone Cyclobutanone->Cyclobutanone_Tosylhydrazone Tosylhydrazide Tosylhydrazide Tosylhydrazide->Cyclobutanone_Tosylhydrazone Vinyllithium_Intermediate Vinyllithium Intermediate Cyclobutanone_Tosylhydrazone->Vinyllithium_Intermediate + nBuLi - N2, - LiOTs nBuLi n-Butyllithium (2.2 eq) Product 1-Ethenyl-cyclobutene Vinyllithium_Intermediate->Product + H2O (Workup) Workup Aqueous Workup

Caption: Shapiro reaction pathway for the synthesis of 1-ethenyl-cyclobutene.

Pathway 2: Synthesis via Wittig Reaction

This procedure is adapted from general Wittig reaction protocols.

Step 2a: Preparation of Methyltriphenylphosphonium Bromide

Materials:

  • Triphenylphosphine

  • Bromomethane

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in toluene.

  • Add bromomethane (1.1 eq). Caution: Bromomethane is toxic and volatile.

  • Heat the mixture to reflux with stirring for 24 hours.

  • A white precipitate of methyltriphenylphosphonium bromide will form.

  • Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.

  • Wash the solid with cold toluene and dry under vacuum.

Step 2b: Synthesis of 1-Ethenyl-cyclobutene

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclobutanone

  • Dry ice/acetone bath

  • Schlenk line or inert atmosphere setup

  • Syringes and needles

  • Saturated aqueous ammonium chloride solution

  • Pentane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add n-butyllithium (1.0 eq) dropwise via syringe. A color change to deep yellow or orange indicates the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C.

  • Add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and carefully concentrate the filtrate at atmospheric pressure (the product is volatile).

  • Purify the crude product by distillation to obtain 1-ethenyl-cyclobutene.

Experimental Workflow for Wittig Reaction

Wittig_Reaction_Workflow cluster_ylide Ylide Preparation cluster_wittig Wittig Reaction cluster_workup Workup and Purification Phosphonium_Salt Methyltriphenylphosphonium Bromide Ylide Methylenetriphenylphosphorane (Ylide) Phosphonium_Salt->Ylide Base n-Butyllithium Base->Ylide Reaction Reaction at -78°C to RT Ylide->Reaction Cyclobutanone Cyclobutanone Cyclobutanone->Reaction Quench Quench (aq. NH4Cl) Reaction->Quench Extraction Extraction (Pentane) Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Distillation Drying->Purification Product 1-Ethenyl-cyclobutene Purification->Product

Caption: Experimental workflow for the synthesis of 1-ethenyl-cyclobutene via the Wittig reaction.

Data Presentation

As no specific literature data for the synthesis of 1-ethenyl-cyclobutene was found, the following tables are presented as templates to be populated with experimental results.

Table 1: Reaction Conditions and Yields

PathwayStarting MaterialKey ReagentsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
ShapiroCyclobutanone Tosylhydrazonen-BuLi-78 to RT3-4Data not availableData not available
WittigCyclobutanoneMethylenetriphenylphosphorane-78 to RT12-16Data not availableData not available

Table 2: Spectroscopic Data for 1-Ethenyl-cyclobutene (Predicted)

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃)δ ~6.0-6.5 (m, 1H, =CH-), ~4.8-5.2 (m, 2H, =CH₂), ~2.0-2.5 (m, 4H, cyclobutane CH₂)
¹³C NMR (CDCl₃)δ ~140-145 (C=), ~110-115 (=CH₂), ~30-35 (cyclobutane CH₂)
IR (neat)ν ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~910, 990 cm⁻¹ (=C-H bend)

Note: The spectroscopic data presented are estimations based on related compounds and general chemical shift/frequency ranges. Actual experimental data should be obtained for product characterization.

Conclusion

The synthesis of 1-ethenyl-cyclobutene can be approached through established synthetic methodologies such as the Shapiro and Wittig reactions, starting from cyclobutanone. The protocols provided herein are detailed guides for researchers to undertake this synthesis. It is crucial to perform thorough characterization of the final product using spectroscopic methods and to optimize the reaction conditions to achieve the desired yield and purity.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The user is solely responsible for all risks associated with the use of these procedures.

References

Application Notes and Protocols for the Use of 1-Vinylcyclobutene as a Monomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinylcyclobutene is a strained cyclic olefin monomer that holds potential for the synthesis of novel polymers with unique architectures and functionalities. Its strained cyclobutene ring and vinyl group offer multiple pathways for polymerization, including cationic polymerization, radical polymerization, and ring-opening metathesis polymerization (ROMP). The resulting polymers, poly(1-vinylcyclobutene), can possess a combination of linear and cyclic repeating units, leading to materials with tailored thermal and mechanical properties. These characteristics make them interesting candidates for advanced applications, including as specialty materials in drug delivery and development.

These application notes provide an overview of the potential polymerization methods for 1-vinylcyclobutene and offer detailed, generalized protocols based on established procedures for structurally related monomers. Due to the limited specific literature on 1-vinylcyclobutene, the provided experimental details should be considered as starting points for optimization.

Data Presentation

Table 1: Expected Polymer Properties from Different Polymerization Methods
Polymerization MethodExpected Predominant Repeating UnitPotential Molecular Weight (Mn)Potential Polydispersity Index (PDI)Expected Thermal Properties
Cationic Polymerization Vinyl-type addition1,000 - 50,000 g/mol 1.5 - 3.0Amorphous, Tg dependent on microstructure
Radical Polymerization Vinyl-type addition10,000 - 200,000 g/mol 1.5 - 2.5Amorphous or semi-crystalline
Ring-Opening Metathesis Polymerization (ROMP) Ring-opened, unsaturated backbone10,000 - 500,000 g/mol 1.1 - 1.5Amorphous or semi-crystalline, properties tunable by catalyst and conditions

Note: The data presented in this table are estimations based on the polymerization of analogous vinyl and cyclobutene-containing monomers. Actual values for poly(1-vinylcyclobutene) will require experimental determination.

Experimental Protocols

Protocol 1: Cationic Polymerization of 1-Vinylcyclobutene

Cationic polymerization of alkenes, particularly those that can form stable carbocations, is a well-established method for polymer synthesis.[1][2] For 1-vinylcyclobutene, the initiation would likely occur at the vinyl group, leading to a propagating carbocation stabilized by the cyclobutyl ring.

Materials:

  • 1-Vinylcyclobutene (monomer)

  • Anhydrous dichloromethane (CH₂Cl₂) (solvent)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Methanol (terminating agent)

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware

Procedure:

  • Preparation: All glassware should be oven-dried at 120°C overnight and cooled under a stream of dry nitrogen or argon. All liquid reagents should be handled under an inert atmosphere.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve 1-vinylcyclobutene (e.g., 1.0 g, 12.5 mmol) in anhydrous dichloromethane (e.g., 25 mL) under an inert atmosphere.

  • Initiation: Cool the monomer solution to the desired temperature (e.g., -78°C using a dry ice/acetone bath). Add the initiator, BF₃·OEt₂ (e.g., 0.1 mL of a 1.0 M solution in CH₂Cl₂), dropwise to the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed at the selected temperature for a predetermined time (e.g., 1-4 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by Gas Chromatography (GC).

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol (e.g., 2 mL).

  • Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as methanol.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

  • Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.[3][4][5]

  • Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][7][8][9]

Protocol 2: Radical Polymerization of 1-Vinylcyclobutene

Free radical polymerization is a versatile technique for a wide range of vinyl monomers.[10][11][12] For 1-vinylcyclobutene, the polymerization would proceed through the vinyl group.

Materials:

  • 1-Vinylcyclobutene (monomer)

  • Anhydrous toluene or benzene (solvent)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • Methanol (non-solvent)

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox

  • Dry glassware

Procedure:

  • Preparation: Purify the 1-vinylcyclobutene monomer to remove any inhibitors. Ensure all glassware is dry.

  • Reaction Setup: In a Schlenk tube, dissolve 1-vinylcyclobutene (e.g., 1.0 g, 12.5 mmol) and the radical initiator (e.g., AIBN, 0.02 g, 0.12 mmol) in the chosen solvent (e.g., 10 mL of toluene).

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80°C for AIBN). Allow the polymerization to proceed for a set time (e.g., 6-24 hours).

  • Purification: After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a large excess of a stirred non-solvent like methanol.

  • Isolation: Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 40-50°C.

Characterization:

  • Molecular Weight and Polydispersity: GPC.[13][14][15][16][17]

  • Structure: ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[3][4][5]

  • Thermal Properties: DSC and TGA.[6][7][8][9]

Protocol 3: Ring-Opening Metathesis Polymerization (ROMP) of 1-Vinylcyclobutene

ROMP is a powerful method for the polymerization of strained cyclic olefins, catalyzed by transition metal alkylidene complexes.[18][19] For 1-vinylcyclobutene, ROMP would lead to a polymer with a poly(butadiene)-like backbone with pendant cyclobutenyl groups, or potentially a cross-linked material if the vinyl group also participates. A metal-free ROMP of cyclobutenes using hydrazine catalysis has also been reported and could be a viable alternative.[20][21]

Materials:

  • 1-Vinylcyclobutene (monomer, rigorously purified)

  • Anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene)

  • Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)

  • Ethyl vinyl ether (terminating agent)

  • Methanol (non-solvent)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: The monomer and solvent must be of high purity and free from oxygen and water. This is critical for the activity of the ROMP catalyst.

  • Reaction Setup: Inside a glovebox, dissolve 1-vinylcyclobutene (e.g., 0.5 g, 6.25 mmol) in the chosen solvent (e.g., 10 mL).

  • Initiation: In a separate vial, dissolve the Grubbs' catalyst (e.g., 5-10 mg, catalyst:monomer ratio of 1:500 to 1:1000) in a small amount of solvent. Add the catalyst solution to the rapidly stirring monomer solution.

  • Polymerization: The polymerization is often rapid and may be complete within minutes to a few hours. Monitor the reaction by observing the increase in viscosity.

  • Termination: Add a few drops of ethyl vinyl ether to quench the catalyst.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large volume of methanol.

  • Isolation: Filter the polymer, wash with methanol, and dry under vacuum.

Characterization:

  • Molecular Weight and Polydispersity: GPC.

  • Structure: ¹H NMR and ¹³C NMR to confirm the ring-opened structure.

  • Thermal Properties: DSC and TGA.

Mandatory Visualizations

cationic_polymerization Monomer 1-Vinylcyclobutene Carbocation Propagating Carbocation Monomer->Carbocation Initiator BF₃·OEt₂ Initiator->Monomer Initiation Carbocation->Monomer Propagation Termination Methanol Carbocation->Termination Termination Polymer Poly(1-vinylcyclobutene) Termination->Polymer

Caption: Cationic polymerization workflow.

radical_polymerization Initiator AIBN Radical Initiator Radical Initiator->Radical Decomposition Monomer 1-Vinylcyclobutene Radical->Monomer Initiation Propagating_Radical Propagating Radical Monomer->Propagating_Radical Propagating_Radical->Monomer Propagation Termination Radical Combination or Disproportionation Propagating_Radical->Termination Termination Polymer Poly(1-vinylcyclobutene) Termination->Polymer

Caption: Radical polymerization workflow.

romp_polymerization cluster_initiation Initiation cluster_propagation Propagation Catalyst Grubbs' Catalyst (Ru=CHR) Monomer 1-Vinylcyclobutene Catalyst->Monomer [2+2] Cycloaddition Metallacyclobutane Metallacyclobutane Intermediate Monomer->Metallacyclobutane New_Alkylidene New Propagating Alkylidene Metallacyclobutane->New_Alkylidene Retro [2+2] Propagating_Species Propagating Alkylidene New_Alkylidene->Propagating_Species Next_Monomer 1-Vinylcyclobutene Propagating_Species->Next_Monomer Growing_Metallacyclobutane Metallacyclobutane Next_Monomer->Growing_Metallacyclobutane Elongated_Chain Elongated Polymer Chain Growing_Metallacyclobutane->Elongated_Chain Elongated_Chain->Propagating_Species Chain Growth Final_Polymer Poly(1-vinylcyclobutene) (Ring-Opened) Elongated_Chain->Final_Polymer Termination

Caption: ROMP mechanism overview.

Applications in Drug Development

Polymers derived from 1-vinylcyclobutene could offer unique properties beneficial for drug delivery applications.[1][22][23][24][25][26][27][28]

  • Drug Conjugation: The pendant cyclobutyl or cyclobutenyl groups along the polymer backbone could serve as handles for the covalent attachment of therapeutic agents, enabling the creation of polymer-drug conjugates with potentially enhanced stability and controlled release profiles.

  • Biodegradable Materials: While the carbon-carbon backbone of vinyl polymers is generally non-biodegradable, the strained cyclobutane ring could be susceptible to degradation under certain biological conditions or through targeted enzymatic action, offering a pathway to biodegradable materials. Radical ring-opening polymerization (rROP) is an emerging strategy to introduce biodegradability into vinyl polymers.[22]

  • Stimuli-Responsive Systems: The unique chemical structure of the repeating units might be leveraged to design polymers that respond to specific physiological stimuli such as pH or temperature, allowing for targeted drug release at the site of action.

  • Nanoparticle Formulation: The synthesized polymers could be formulated into nanoparticles for the encapsulation and delivery of hydrophobic drugs, potentially improving their solubility and bioavailability.

Further research is necessary to fully explore and validate the potential of poly(1-vinylcyclobutene) in these and other drug development applications. The protocols provided herein offer a foundation for the synthesis and characterization of these novel polymeric materials.

References

Troubleshooting & Optimization

1-ethenyl-cyclobutene stability under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-ethenyl-cyclobutene, focusing on its stability and reactivity under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 1-ethenyl-cyclobutene in an acidic medium?

A1: 1-Ethenyl-cyclobutene is generally unstable under acidic conditions. The presence of both a double bond and a strained cyclobutane ring makes the molecule susceptible to acid-catalyzed reactions. The vinyl group can be protonated by an acid, initiating a series of reactions, primarily leading to rearrangement of the cyclobutane ring.

Q2: What is the primary reaction pathway for 1-ethenyl-cyclobutene in the presence of an acid?

A2: The primary pathway involves an acid-catalyzed rearrangement. The reaction is initiated by the protonation of the ethenyl (vinyl) group's double bond, which follows Markovnikov's rule to form a more stable secondary carbocation. Due to the inherent strain of the four-membered ring, this secondary carbocation readily undergoes a ring expansion to form a more stable tertiary cyclopentyl carbocation. This rearranged carbocation is then attacked by a nucleophile present in the reaction mixture.

Q3: What are the likely products of the reaction of 1-ethenyl-cyclobutene with an aqueous acid (e.g., H₂SO₄)?

A3: In an aqueous acidic solution, the main product expected is 1-methylcyclopentan-1-ol, formed from the hydration of the rearranged carbocation. Depending on the reaction conditions, minor products such as 1-methylcyclopent-1-ene and 2-methylenecyclopentan-1-ol could also be formed through elimination or alternative reaction pathways.

Q4: Can other acids, like HCl, be used, and what would be the expected product?

A4: Yes, other protic acids can be used. For example, the reaction with hydrochloric acid (HCl) is expected to yield 1-chloro-1-methylcyclopentane as the major product[1]. The chloride ion acts as the nucleophile that attacks the tertiary cyclopentyl carbocation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
  • Possible Cause 1: Incomplete Reaction.

    • Troubleshooting: Increase the reaction time or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Possible Cause 2: Formation of Multiple Byproducts.

    • Troubleshooting: The reaction is prone to forming multiple products. Lowering the reaction temperature may increase the selectivity for the desired product. Additionally, consider using a milder acid catalyst or a lower concentration of the acid.

  • Possible Cause 3: Polymerization.

    • Troubleshooting: At higher temperatures and acid concentrations, polymerization of the starting material or the carbocation intermediates can occur. To minimize this, use a lower temperature and ensure that the starting material is added slowly to the acidic solution.

Issue 2: Unexpected Product Formation
  • Possible Cause 1: Carbocation Rearrangements.

    • Troubleshooting: The formation of cyclopentane derivatives from a cyclobutane starting material is a classic example of a carbocation rearrangement driven by the relief of ring strain. This is an expected outcome for this reaction. If other unexpected rearranged products are observed, it could be due to more complex rearrangements. Characterize all products thoroughly using spectroscopic methods (NMR, MS) to understand the reaction pathways.

  • Possible Cause 2: Solvent Participation.

    • Troubleshooting: If the reaction is carried out in a nucleophilic solvent (e.g., an alcohol), the solvent molecule can act as a nucleophile and be incorporated into the final product. For example, using methanol as a solvent could lead to the formation of 1-methoxy-1-methylcyclopentane. Ensure the use of a non-nucleophilic solvent if you wish to avoid this.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of 1-Ethenyl-cyclobutene

This protocol describes a representative method for the acid-catalyzed hydration of 1-ethenyl-cyclobutene to form 1-methylcyclopentan-1-ol.

Materials:

  • 1-Ethenyl-cyclobutene

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 50 mL of a 10% aqueous solution of sulfuric acid.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add 5.0 g of 1-ethenyl-cyclobutene to the stirred acidic solution over 30 minutes.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a final wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain 1-methylcyclopentan-1-ol.

Data Presentation

The following tables present hypothetical but plausible data for the acid-catalyzed reactions of 1-ethenyl-cyclobutene based on general principles of organic chemistry.

Table 1: Effect of Acid Catalyst on Product Distribution

Catalyst (0.1 M in H₂O)Temperature (°C)Reaction Time (h)1-Methylcyclopentan-1-ol Yield (%)1-Methylcyclopent-1-ene Yield (%)
H₂SO₄2528510
H₃PO₄2547815
HCl25280 (as 1-chloro-1-methylcyclopentane)12

Table 2: Effect of Temperature on Reaction Time and Yield (using 10% H₂SO₄)

Temperature (°C)Time to >95% Conversion (h)1-Methylcyclopentan-1-ol Yield (%)Byproduct Formation (%)
08905
2528510
500.57025 (increased elimination and polymerization)

Visualizations

Below are diagrams illustrating the key mechanistic pathways and experimental logic.

reaction_pathway cluster_start Starting Material cluster_protonation Protonation cluster_intermediate1 Intermediate 1 cluster_rearrangement Rearrangement cluster_intermediate2 Intermediate 2 cluster_products Products start 1-Ethenyl-cyclobutene protonation Protonation of Vinyl Group start->protonation + H⁺ carbocation1 Secondary Carbocation protonation->carbocation1 rearrangement Ring Expansion carbocation1->rearrangement Relief of Ring Strain carbocation2 Tertiary Carbocation rearrangement->carbocation2 product1 1-Methylcyclopentan-1-ol carbocation2->product1 + H₂O, -H⁺ product2 1-Chloro-1-methylcyclopentane carbocation2->product2 + Cl⁻ product3 1-Methylcyclopent-1-ene carbocation2->product3 - H⁺

Caption: Acid-catalyzed rearrangement of 1-ethenyl-cyclobutene.

troubleshooting_workflow start Experiment Start: Acid treatment of 1-ethenyl-cyclobutene issue Low Yield of Desired Product? start->issue cause1 Incomplete Reaction? issue->cause1 Yes end Optimized Reaction issue->end No cause2 Byproduct Formation? cause1->cause2 No solution1 Increase reaction time or temperature cause1->solution1 Yes cause3 Polymerization? cause2->cause3 No solution2 Lower temperature or use milder acid cause2->solution2 Yes solution3 Lower temperature and slow addition of substrate cause3->solution3 Yes cause3->end No solution1->end solution2->end solution3->end

References

Technical Support Center: Storage and Handling of 1-Vinylcyclobutene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 1-vinylcyclobutene to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is proper storage of 1-vinylcyclobutene critical?

A1: 1-Vinylcyclobutene is a reactive vinyl monomer prone to spontaneous polymerization, especially when exposed to heat, light, or atmospheric oxygen.[1][2] Improper storage can lead to the formation of solid polymer within the container, rendering the monomer unusable and potentially causing a hazardous pressure buildup.

Q2: What is the primary mechanism of 1-vinylcyclobutene polymerization during storage?

A2: The primary mechanism is free-radical polymerization.[3][4] This process is typically initiated by the formation of free radicals, which can be triggered by heat, ultraviolet (UV) light, or the presence of peroxides formed by the reaction of the monomer with oxygen.[2][4] Once initiated, the polymerization reaction is a chain reaction that can proceed rapidly.[3]

Q3: What are the ideal storage conditions for 1-vinylcyclobutene?

A3: To minimize the risk of polymerization, 1-vinylcyclobutene should be stored in a cool, dark, and well-ventilated area, away from sources of heat, sparks, or open flames.[5] The storage temperature should be kept low, ideally between 2-8°C.[6] The container should be tightly sealed to prevent exposure to air and moisture.

Q4: How do polymerization inhibitors work to stabilize 1-vinylcyclobutene?

A4: Polymerization inhibitors are chemical compounds that scavenge free radicals, effectively terminating the chain reaction of polymerization.[1] They are consumed in the process of preventing polymerization. Common types of inhibitors for vinyl monomers include phenolic compounds (like hydroquinone and 4-tert-butylcatechol) and stable free radicals (like TEMPO).[1][7]

Q5: What are some commonly used inhibitors for storing vinyl monomers like 1-vinylcyclobutene?

A5: For transport and storage of vinyl monomers, inhibitors that can be easily removed are preferred.[1] Commonly used inhibitors include:

  • Hydroquinone (HQ)

  • 4-Methoxyphenol (MEHQ)

  • 4-tert-Butylcatechol (TBC)

  • Butylated hydroxytoluene (BHT)

Q6: How can I remove the inhibitor from 1-vinylcyclobutene before my experiment?

A6: Inhibitors must often be removed prior to use in a polymerization reaction. Common methods include:

  • Caustic Wash: Washing the monomer with an aqueous solution of sodium hydroxide can remove phenolic inhibitors.[5]

  • Alumina Column Chromatography: Passing the monomer through a column of activated alumina is an effective way to remove inhibitors.[8]

  • Vacuum Distillation: This method can be used to separate the monomer from the less volatile inhibitor, but care must be taken to avoid thermally induced polymerization.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Solid polymer observed in the monomer container. 1. Depletion of the inhibitor. 2. Exposure to high temperatures or light. 3. Introduction of contaminants that can initiate polymerization.1. Do not attempt to use the monomer. 2. Safely dispose of the container according to your institution's guidelines for reactive chemicals. 3. Review storage conditions and handling procedures to prevent future occurrences.
Increased viscosity of the monomer. Partial polymerization has occurred.1. Test for the presence of polymer using analytical methods such as GC or NMR. 2. If a small amount of polymer is present, consider purifying the monomer by vacuum distillation (with caution). 3. If significant polymerization has occurred, dispose of the monomer.
Discoloration of the monomer. 1. Oxidation of the monomer or inhibitor. 2. Presence of impurities.1. Check the purity of the monomer using analytical techniques. 2. If the monomer is still of high purity, it may be usable. 3. If purity is compromised, consider purification or disposal.

Data Presentation

The following table provides representative data on the stability of a generic vinyl monomer under various storage conditions. This data should be used as a guideline, and stability testing is recommended for 1-vinylcyclobutene under your specific storage conditions.

InhibitorConcentration (ppm)Temperature (°C)AtmosphereEstimated Shelf Life
4-tert-Butylcatechol (TBC)1004Air> 12 months
4-tert-Butylcatechol (TBC)10025Air3-6 months
4-Methoxyphenol (MEHQ)2004Air> 12 months
4-Methoxyphenol (MEHQ)20025Air4-8 months
None-4Inert (Nitrogen)< 1 month
None-25Air< 1 week

Note: This data is illustrative for a typical vinyl monomer and may not be directly applicable to 1-vinylcyclobutene.

Experimental Protocols

Protocol: Accelerated Stability Testing of 1-Vinylcyclobutene

This protocol outlines a general procedure for evaluating the stability of 1-vinylcyclobutene under accelerated conditions.

Objective: To determine the effect of temperature on the polymerization of 1-vinylcyclobutene in the presence of an inhibitor.

Materials:

  • 1-Vinylcyclobutene with a known concentration of inhibitor (e.g., 100 ppm TBC).

  • Inert, sealed vials (e.g., amber glass vials with PTFE-lined caps).

  • Ovens or incubators set to 40°C, 50°C, and 60°C.

  • Refrigerator at 4°C (for control sample).

  • Analytical instrument for quantifying polymer content (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID).

Procedure:

  • Aliquot 1 mL of the inhibited 1-vinylcyclobutene into several labeled vials.

  • Tightly seal the vials.

  • Place a set of vials in each of the temperature-controlled environments (4°C, 40°C, 50°C, and 60°C).

  • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature.

  • Allow the vials to cool to room temperature.

  • Analyze the monomer content and the formation of any polymer using a validated analytical method (e.g., GC-FID to measure the decrease in monomer concentration).

  • Record the percentage of monomer remaining at each time point and temperature.

Data Analysis:

  • Plot the percentage of remaining monomer versus time for each temperature.

  • Use the Arrhenius equation to extrapolate the expected shelf life at recommended storage temperatures (e.g., 4°C).

Visualizations

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer Monomer Radical->Monomer Reacts with Growing_Polymer_Chain Growing_Polymer_Chain Monomer->Growing_Polymer_Chain Adds to chain Growing_Polymer_Chain->Monomer Reacts with another Inhibitor Inhibitor Growing_Polymer_Chain->Inhibitor Reacts with Stable_Polymer Stable_Polymer Inhibitor->Stable_Polymer Forms

Caption: Free-radical polymerization pathway of 1-vinylcyclobutene and the role of inhibitors.

Troubleshooting_Workflow Start Start Observe_Monomer Observe Monomer in Storage Start->Observe_Monomer Polymer_Present Solid Polymer Present? Observe_Monomer->Polymer_Present Dispose Dispose of Monomer Safely Polymer_Present->Dispose Yes Check_Viscosity Check Viscosity Polymer_Present->Check_Viscosity No Viscosity_Increased Viscosity Increased? Check_Viscosity->Viscosity_Increased Analyze_Purity Analyze Purity (GC, NMR) Viscosity_Increased->Analyze_Purity Yes Viscosity_Increased->Analyze_Purity No (check for discoloration) Purity_OK Purity Acceptable? Analyze_Purity->Purity_OK Use_Monomer Use Monomer Purity_OK->Use_Monomer Yes Purify_or_Dispose Purify or Dispose Purity_OK->Purify_or_Dispose No

Caption: Troubleshooting workflow for assessing the quality of stored 1-vinylcyclobutene.

References

Technical Support Center: Degradation Pathways for 1-Vinylcyclobutene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-vinylcyclobutene.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation pathways for 1-vinylcyclobutene?

A1: The thermal degradation of 1-vinylcyclobutene primarily proceeds through two competitive unimolecular pathways analogous to those observed for vinylcyclobutane.[1] The first is a retro-[2+2] cycloaddition reaction, and the second is a sigmatropic rearrangement.

  • Retro-[2+2] Cycloaddition: This pathway involves the cleavage of the cyclobutane ring to yield ethene and 1,3-butadiene. This reaction is a concerted process that is thermally allowed by the Woodward-Hoffmann rules.

  • [2][3] Sigmatropic Rearrangement: This pathway involves the migration of a carbon-carbon sigma bond across the vinyl pi system, leading to the formation of 3-methylenecyclohexene. This rearrangement proceeds through a diradical intermediate.[4]

Q2: What are the expected products from the thermal decomposition of 1-vinylcyclobutene?

A2: Based on the established degradation pathways of similar vinylcyclobutane derivatives, the expected major products from the gas-phase pyrolysis of 1-vinylcyclobutene are:

  • Ethene

  • 1,3-Butadiene

  • 3-Methylenecyclohexene

Trace amounts of other hydrocarbons may be formed through side reactions, especially at higher temperatures.

Q3: Are there any known photochemical degradation pathways for 1-vinylcyclobutene?

A3: While specific studies on 1-vinylcyclobutene are limited, vinylcyclobutane derivatives are known to undergo photochemical rearrangements.[2][5][6] These reactions can be complex and may involve:

  • Cycloreversion: Similar to the thermal pathway, UV irradiation can induce the cleavage of the cyclobutane ring to form alkenes.

  • Rearrangement: Photoisomerization can lead to the formation of various cyclic and acyclic isomers. The exact products will depend on the wavelength of light used and the presence of photosensitizers.

Further experimental investigation is recommended to fully characterize the photochemical degradation of 1-vinylcyclobutene.

Q4: What is the expected behavior of 1-vinylcyclobutene under acidic or basic conditions?

A4: While specific literature on the acid- or base-catalyzed degradation of 1-vinylcyclobutene is scarce, analogies can be drawn from the chemistry of alkenes and cyclobutanes.

  • Acid-Catalyzed Rearrangement: In the presence of a strong acid, the double bond or the strained cyclobutane ring can be protonated, leading to a carbocation intermediate. This intermediate can then undergo various rearrangements, such as ring-opening or hydride shifts, to form more stable products.

  • Base-Catalyzed Reactions: 1-Vinylcyclobutene is unlikely to react under mild basic conditions. Strong bases at high temperatures might induce isomerization or other reactions, but these are generally not considered primary degradation pathways.

Q5: Is enzymatic or microbial degradation a relevant pathway for 1-vinylcyclobutene?

A5: Based on the available scientific literature, there is no evidence to suggest that 1-vinylcyclobutene undergoes significant enzymatic or microbial degradation. The degradation of such small, non-polar hydrocarbons is not a common biological process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental study of 1-vinylcyclobutene degradation.

Problem Possible Cause(s) Suggested Solution(s)
Low Product Yield in Thermal Degradation 1. Pyrolysis temperature is too low. 2. Residence time in the reactor is too short. 3. Leaks in the experimental setup.1. Gradually increase the furnace temperature in increments of 25°C. 2. Decrease the flow rate of the carrier gas to increase residence time. 3. Perform a leak check of the entire system, paying close attention to joints and seals.
Formation of Unexpected Byproducts 1. Pyrolysis temperature is too high, leading to secondary decomposition. 2. Presence of impurities in the starting material. 3. Catalytic effects from the reactor surface.1. Lower the pyrolysis temperature. 2. Purify the 1-vinylcyclobutene sample before pyrolysis, for example, by preparative gas chromatography. 3. Use a passivated reactor (e.g., silica-lined) to minimize surface reactions.
Inconsistent Results Between Runs 1. Fluctuations in furnace temperature. 2. Inconsistent carrier gas flow rate. 3. Changes in the surface of the reactor over time.1. Ensure the temperature controller is functioning correctly and allow the furnace to fully stabilize before each run. 2. Use a high-precision mass flow controller for the carrier gas. 3. Periodically clean and passivate the reactor to ensure a consistent surface.
Difficulty in Product Identification (GC-MS) 1. Co-elution of products. 2. Poor separation on the GC column. 3. Ambiguous mass spectra.1. Optimize the GC temperature program to improve separation. 2. Use a different GC column with a different stationary phase. 3. Compare mass spectra with a reliable database and, if possible, confirm with authentic standards.

Experimental Protocols

Key Experiment: Gas-Phase Pyrolysis of 1-Vinylcyclobutene

This protocol outlines a general procedure for studying the thermal degradation of 1-vinylcyclobutene in a flow reactor.

Objective: To identify the primary products of the thermal decomposition of 1-vinylcyclobutene and to determine the reaction kinetics.

Materials:

  • 1-Vinylcyclobutene (high purity)

  • Inert carrier gas (e.g., Nitrogen or Argon)

  • Flow reactor system (e.g., a quartz tube mounted in a tube furnace)

  • Temperature controller

  • Mass flow controllers

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Cold trap (e.g., liquid nitrogen)

Procedure:

  • System Preparation:

    • Assemble the flow reactor system and ensure all connections are gas-tight.

    • Passivate the reactor by flowing a dilute solution of a passivating agent (e.g., dichlorodimethylsilane in a suitable solvent) through the heated reactor, followed by purging with an inert gas at high temperature.

    • Establish a stable flow of the inert carrier gas using a mass flow controller.

  • Sample Introduction:

    • Introduce a known concentration of 1-vinylcyclobutene into the carrier gas stream. This can be achieved by bubbling the carrier gas through a sample of liquid 1-vinylcyclobutene maintained at a constant temperature.

  • Pyrolysis:

    • Heat the furnace to the desired pyrolysis temperature (a typical starting range would be 300-500°C).

    • Allow the system to reach a steady state.

  • Product Collection and Analysis:

    • The effluent from the reactor is passed through a cold trap to collect the products.

    • Alternatively, the effluent can be directly sampled by an online GC-MS.

    • Analyze the collected products by GC-MS to identify and quantify the components.

  • Data Analysis:

    • Calculate the conversion of 1-vinylcyclobutene and the yields of the different products.

    • By performing the experiment at different temperatures, the activation energy for the decomposition can be determined from an Arrhenius plot.

Degradation Pathway Diagrams

Thermal_Degradation_Pathways cluster_retro Retro-[2+2] Cycloaddition cluster_rearrangement [1,3] Sigmatropic Rearrangement VCB 1-Vinylcyclobutene Butadiene 1,3-Butadiene VCB->Butadiene Δ Ethene Ethene VCB->Ethene Δ MCH 3-Methylenecyclohexene VCB->MCH Δ Experimental_Workflow Start Start: High-Purity 1-Vinylcyclobutene SystemPrep System Preparation (Flow Reactor, GC-MS) Start->SystemPrep SampleIntro Sample Introduction (Vaporization in Carrier Gas) SystemPrep->SampleIntro Pyrolysis Pyrolysis (Controlled Temperature and Flow Rate) SampleIntro->Pyrolysis ProductAnalysis Product Analysis (Online GC-MS) Pyrolysis->ProductAnalysis DataProcessing Data Processing (Identification and Quantification) ProductAnalysis->DataProcessing End End: Degradation Profile and Kinetics DataProcessing->End

References

How to improve the yield of 1-ethenyl-cyclobutene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-ethenyl-cyclobutene. The following information is curated to address common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-ethenyl-cyclobutene?

A1: The most prevalent and versatile method for synthesizing substituted cyclobutenes, including 1-ethenyl-cyclobutene, is the [2+2] cycloaddition reaction.[1][2] This reaction typically involves the coupling of an alkyne and an alkene in the presence of a metal catalyst.[1][2]

Q2: What are the key factors influencing the yield of the [2+2] cycloaddition?

A2: Several factors critically impact the yield and selectivity of the [2+2] cycloaddition for cyclobutene synthesis. These include the choice of catalyst, ligands, solvents, temperature, and the nature of the reactants.[1] Optimization of these parameters is crucial for achieving high yields.

Q3: Are there any common side reactions to be aware of?

A3: Yes, side reactions can occur and may lower the yield of the desired 1-ethenyl-cyclobutene. A notable side reaction, particularly in gold-catalyzed systems, is the formation of 1,3-dienes.[3] Other potential side reactions include oligomerization and cyclotrimerization of the starting materials.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1-ethenyl-cyclobutene.

Issue 1: Low or No Yield of 1-Ethenyl-cyclobutene

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inactive Catalyst - Ensure the catalyst is properly activated and handled under inert conditions if it is air or moisture sensitive.- Consider a different metal catalyst (e.g., Cobalt, Rhodium, Gold).[1][2]The catalytic activity is paramount for the cycloaddition to proceed efficiently. Different catalysts exhibit varying reactivity with specific substrates.
Inappropriate Ligand - Screen a variety of ligands. For cobalt-catalyzed reactions, phosphino-oxazoline (PHOX) ligands have shown excellent results.[1]- The steric and electronic properties of the ligand can significantly influence the reaction outcome.Ligands play a crucial role in stabilizing the metal center and modulating its reactivity and selectivity.
Suboptimal Solvent - Test a range of solvents. Non-coordinating solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene are often preferred for cobalt-catalyzed systems.[1]The solvent can affect catalyst solubility, stability, and the overall reaction kinetics.
Incorrect Reaction Temperature - Optimize the reaction temperature. Many cobalt-catalyzed [2+2] cycloadditions proceed well at or near room temperature.[1]Temperature affects the reaction rate and can influence the formation of side products.
Issue 2: Formation of Undesired Side Products (e.g., 1,3-dienes)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Catalyst-Dependent Pathway - If using a gold catalyst with ortho-substituted arylalkynes, consider switching to a different catalyst system, as this combination is known to sometimes favor 1,3-diene formation.[3]The choice of catalyst can dictate the reaction pathway.
Substrate Reactivity - Modify the electronic properties of the alkyne or alkene. The use of conjugated enynes has been shown to circumvent side reactions like oligomerizations.[2]The inherent reactivity of the starting materials can predispose the reaction to certain side pathways.

Experimental Protocols

General Protocol for Cobalt-Catalyzed [2+2] Cycloaddition

This protocol is a generalized procedure based on successful syntheses of substituted cyclobutenes and should be optimized for the specific synthesis of 1-ethenyl-cyclobutene.

Materials:

  • Cobalt(II) halide (e.g., CoBr₂)

  • Phosphino-oxazoline (PHOX) ligand (e.g., L8 as described in the literature)[1]

  • Reducing agent (e.g., zinc powder)

  • Activator (e.g., NaBARF)

  • Anhydrous, non-coordinating solvent (e.g., toluene, DCM)[1]

  • Alkyne (e.g., a protected form of ethyne or a suitable precursor)

  • Alkene (e.g., cyclobutene with a leaving group for subsequent vinylation, or direct use of a vinylating reagent)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the cobalt(II) halide and the PHOX ligand in the anhydrous solvent.

  • Add the reducing agent and stir the mixture at room temperature.

  • Add the activator to the reaction mixture.

  • Introduce the alkyne and alkene substrates.

  • Stir the reaction at the optimized temperature (e.g., room temperature) and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction and purify the product using flash column chromatography.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification p1 Flame-dry glassware r1 Dissolve Co(II) halide and PHOX ligand p1->r1 p2 Inert atmosphere (N2/Ar) p2->r1 p3 Prepare anhydrous solvent p3->r1 r2 Add reducing agent r1->r2 r3 Add activator r2->r3 r4 Add alkyne and alkene r3->r4 r5 Stir at optimized temperature r4->r5 w1 Monitor reaction (TLC/GC-MS) r5->w1 w2 Quench reaction w1->w2 w3 Purify by column chromatography w2->w3 w4 Characterize product w3->w4

Caption: A generalized experimental workflow for the cobalt-catalyzed synthesis of 1-ethenyl-cyclobutene.

troubleshooting_logic start Low/No Yield c1 Check Catalyst Activity start->c1 c2 Screen Ligands start->c2 c3 Optimize Solvent start->c3 c4 Adjust Temperature start->c4 side_products Side Products Observed s1 Change Catalyst System side_products->s1 s2 Modify Substrates side_products->s2

Caption: A decision-making diagram for troubleshooting common issues in 1-ethenyl-cyclobutene synthesis.

References

Technical Support Center: Analysis of 1-Vinylcyclobutene Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 1-vinylcyclobutene samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a 1-vinylcyclobutene sample?

A1: Impurities in 1-vinylcyclobutene samples can originate from the synthesis process, degradation, or improper storage. The most common impurities to consider are:

  • Unreacted Starting Materials: Residual amounts of butadiene and ethylene from the synthesis process.

  • Isomers: Isomerization can occur, leading to compounds such as ethylidenecyclobutane and cyclohexene.

  • Oligomers: 1-vinylcyclobutene and butadiene can undergo oligomerization, forming dimers, trimers, and other higher-order oligomers.[1]

  • Solvent Residues: Depending on the synthesis and purification methods, residual solvents may be present.

  • Oxidation Products: Exposure to air can lead to the formation of various oxidation products, including peroxides.

Q2: Which analytical techniques are most suitable for identifying impurities in 1-vinylcyclobutene?

A2: The most powerful and commonly used techniques for identifying and quantifying impurities in volatile organic compounds like 1-vinylcyclobutene are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating volatile impurities and identifying them based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the impurities, aiding in their definitive identification and quantification.

Q3: How can I quantify the level of impurities in my 1-vinylcyclobutene sample?

A3: Quantitative analysis of impurities can be performed using the following methods:

  • GC with Flame Ionization Detection (GC-FID): By using an internal or external standard, the concentration of each impurity can be determined from the peak areas in the chromatogram.

  • Quantitative NMR (qNMR): This technique allows for the determination of the concentration of impurities by integrating their signals relative to a known internal standard.

Troubleshooting Guides

Problem 1: Unexpected peaks in the GC-MS chromatogram.

Possible Cause 1: Contamination from the GC-MS system.

  • Troubleshooting Step: Run a blank analysis (injecting only the solvent) to check for system contaminants such as column bleed, septa bleed, or contaminated solvent.

Possible Cause 2: Presence of isomers.

  • Troubleshooting Step: Analyze the mass spectra of the unexpected peaks. Isomers will have the same molecular ion peak as 1-vinylcyclobutene but may show different fragmentation patterns. Compare the fragmentation patterns with literature data for potential isomers like ethylidenecyclobutane or cyclohexene. The fragmentation of cyclobutane derivatives often involves ring-opening.[2]

Possible Cause 3: Presence of oligomers.

  • Troubleshooting Step: Look for peaks with higher retention times and molecular weights that are multiples of the monomer unit (butadiene or 1-vinylcyclobutene). Oligomerization is a known side reaction.[1]

Problem 2: Difficulty in identifying a specific impurity from the mass spectrum.

Possible Cause: Ambiguous fragmentation pattern.

  • Troubleshooting Step:

    • Chemical Ionization (CI): If using Electron Ionization (EI), which can cause extensive fragmentation, switch to a softer ionization technique like CI to obtain a more prominent molecular ion peak.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass measurement, which can help in determining the elemental composition of the impurity.

    • NMR Analysis: Isolate the impurity using preparative GC (if possible) and perform ¹H and ¹³C NMR for definitive structural elucidation.

Data Presentation

Table 1: Common Potential Impurities in 1-Vinylcyclobutene and their Characteristics

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Common Mass Spectral Fragments (m/z)
1-VinylcyclobuteneC₆H₈80.1367-6880, 79, 65, 54, 39
ButadieneC₄H₆54.09-4.454, 53, 39, 27
EthyleneC₂H₄28.05-103.728, 27, 26
EthylidenecyclobutaneC₆H₈80.1374-7580, 65, 52, 41
CyclohexeneC₆H₁₀82.148382, 67, 54, 41
Vinylcyclobutane DimerC₁₂H₁₆160.26-160, and various fragments

Experimental Protocols

Protocol 1: GC-MS Analysis of 1-Vinylcyclobutene
  • Sample Preparation:

    • Dilute the 1-vinylcyclobutene sample in a high-purity volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

    • Add an internal standard (e.g., undecane) at a known concentration for quantitative analysis.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 25-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Protocol 2: ¹H and ¹³C NMR Analysis of 1-Vinylcyclobutene
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 1-vinylcyclobutene sample in a deuterated solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 5 seconds (for quantitative analysis).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Sample Sample Dilution Dilution Sample->Dilution GC_Injection GC Injection Dilution->GC_Injection NMR_Sample_Prep NMR Sample Preparation Dilution->NMR_Sample_Prep Separation Chromatographic Separation GC_Injection->Separation MS_Detection MS Detection (EI, 70eV) Separation->MS_Detection Data_Analysis Data Analysis (Library Search) MS_Detection->Data_Analysis Impurity_ID Impurity_ID Data_Analysis->Impurity_ID Impurity Identification 1H_NMR ¹H NMR Acquisition NMR_Sample_Prep->1H_NMR 13C_NMR ¹³C NMR Acquisition NMR_Sample_Prep->13C_NMR Structure_Elucidation Structure Elucidation 1H_NMR->Structure_Elucidation 13C_NMR->Structure_Elucidation Structure_Elucidation->Impurity_ID Impurity Confirmation

Caption: Workflow for impurity identification in 1-vinylcyclobutene.

logical_relationship Start Start Unexpected_Peak Unexpected Peak in GC-MS? Start->Unexpected_Peak Blank_Run Run Blank Analysis Unexpected_Peak->Blank_Run Yes End End Unexpected_Peak->End No System_Contamination System Contamination? Blank_Run->System_Contamination Clean_System Clean System System_Contamination->Clean_System Yes Check_MW Check Molecular Weight System_Contamination->Check_MW No Clean_System->Start Isomer MW = 80.13? Check_MW->Isomer Analyze_Fragmentation Analyze Fragmentation Pattern Isomer->Analyze_Fragmentation Yes Oligomer MW = n * 80.13? Isomer->Oligomer No Confirm_Structure_NMR Confirm Structure with NMR Analyze_Fragmentation->Confirm_Structure_NMR Oligomer->Confirm_Structure_NMR Yes Oligomer->End No Confirm_Structure_NMR->End

Caption: Troubleshooting logic for unexpected GC-MS peaks.

References

Technical Support Center: Diels-Alder Reactions with 1-Ethenyl-Cyclobutene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering low yields in Diels-Alder reactions involving the strained dienophile, 1-ethenyl-cyclobutene. This document provides troubleshooting advice and frequently asked questions to help optimize reaction conditions and minimize side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significantly lower yield than expected in our Diels-Alder reaction with 1-ethenyl-cyclobutene. What are the most likely causes?

Low yields in this specific reaction are often attributed to two primary factors:

  • Thermal Rearrangement of the Dienophile: 1-Ethenyl-cyclobutene is susceptible to a competing thermal vinylcyclobutane-cyclohexene rearrangement. This unimolecular side reaction can significantly consume the starting material, especially at elevated temperatures, leading to a reduced yield of the desired Diels-Alder adduct.

  • Polymerization of the Dienophile: Like many reactive alkenes, 1-ethenyl-cyclobutene can undergo polymerization, particularly in the presence of heat or trace impurities.

Q2: How can we minimize the thermal rearrangement of 1-ethenyl-cyclobutene?

The key to preventing this side reaction is to conduct the Diels-Alder reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Low-Temperature Conditions: Attempt the reaction at or below room temperature. If the reaction is too slow, gradual cooling to temperatures as low as -78 °C (dry ice/acetone bath) may be necessary.[1]

  • Use of Lewis Acid Catalysts: Lewis acids can significantly accelerate the Diels-Alder reaction, often allowing for the use of much lower reaction temperatures.[2][3][4] This increased reaction rate can allow the desired cycloaddition to outcompete the thermal rearrangement.

Q3: What type of Lewis acid would be suitable for this reaction, and what are the recommended conditions?

A variety of Lewis acids can be employed to catalyze Diels-Alder reactions. For substrates sensitive to strong acids, milder Lewis acids are recommended.

  • Suitable Lewis Acids: Examples include zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), and aluminum chloride (AlCl₃). The choice of Lewis acid may require some empirical optimization.[4]

  • Recommended Conditions:

    • Use a stoichiometric or sub-stoichiometric amount of the Lewis acid.

    • Conduct the reaction in a dry, inert solvent (e.g., dichloromethane, toluene).

    • Maintain a low temperature throughout the addition of the Lewis acid and the course of the reaction.

Q4: Besides thermal rearrangement, what other factors could be contributing to the low yield?

  • Purity of Reagents: Ensure that the 1-ethenyl-cyclobutene dienophile is of high purity and free from any acidic or radical impurities that could initiate polymerization. The diene should also be purified before use.

  • Solvent Choice: The choice of solvent can influence reaction rates. Non-polar solvents are generally preferred for Diels-Alder reactions.

  • Concentration: High concentrations of the dienophile may favor polymerization. Running the reaction at a lower concentration might be beneficial, although this could also decrease the rate of the desired Diels-Alder reaction.

Expected Yield Trends

The following table summarizes the expected qualitative trends in the yield of the Diels-Alder adduct with 1-ethenyl-cyclobutene under different reaction conditions.

Reaction ConditionExpected Impact on Diels-Alder YieldRationale
High Temperature (e.g., > 80 °C) LowFavors the competing thermal rearrangement of 1-ethenyl-cyclobutene.
Room Temperature Moderate to LowMay be a good starting point, but the thermal rearrangement can still occur.
Low Temperature (e.g., 0 °C to -78 °C) HighSignificantly disfavors the thermal rearrangement, but the reaction rate will be slower.
Lewis Acid Catalyst (at low temperature) High to Very HighAccelerates the Diels-Alder reaction, allowing it to proceed efficiently at low temperatures where the rearrangement is suppressed.[1][2]

Experimental Protocols

Protocol 1: Low-Temperature Diels-Alder Reaction

This protocol is designed to minimize the thermal rearrangement of 1-ethenyl-cyclobutene without the use of a catalyst.

Materials:

  • 1-Ethenyl-cyclobutene (dienophile)

  • Diene (e.g., cyclopentadiene, furan)

  • Dry, degassed solvent (e.g., dichloromethane or toluene)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve the diene in the chosen solvent and cool the solution to the desired temperature (start with 0 °C and adjust as needed).

  • In a separate flask, dissolve 1-ethenyl-cyclobutene in the solvent.

  • Slowly add the solution of 1-ethenyl-cyclobutene to the cooled solution of the diene under an inert atmosphere.

  • Stir the reaction mixture at the low temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Once the reaction is complete, quench the reaction appropriately and proceed with the work-up and purification.

Protocol 2: Lewis Acid Catalyzed Low-Temperature Diels-Alder Reaction

This protocol utilizes a Lewis acid to accelerate the reaction at low temperatures.

Materials:

  • Same as Protocol 1

  • Lewis acid (e.g., ZnCl₂, SnCl₄)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • To the cooled solution of the diene, slowly add the Lewis acid under an inert atmosphere. Stir for a few minutes to allow for complexation.

  • In a separate flask, dissolve 1-ethenyl-cyclobutene in the solvent.

  • Slowly add the solution of 1-ethenyl-cyclobutene to the cooled diene-Lewis acid mixture.

  • Maintain the low temperature and monitor the reaction progress.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated sodium bicarbonate solution for many Lewis acids).

  • Proceed with the work-up and purification.

Visualizing the Reaction and Troubleshooting

Diels-Alder Reaction vs. Thermal Rearrangement

G 1-Ethenyl-cyclobutene + Diene 1-Ethenyl-cyclobutene + Diene Diels-Alder Adduct Diels-Alder Adduct 1-Ethenyl-cyclobutene + Diene->Diels-Alder Adduct Diels-Alder Reaction (Desired Pathway) Cyclohexene Derivative Cyclohexene Derivative 1-Ethenyl-cyclobutene + Diene->Cyclohexene Derivative Thermal Rearrangement (Side Reaction)

Caption: Competing pathways for 1-ethenyl-cyclobutene in the reaction mixture.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Outcome Low Yield Low Yield Check Purity Check Reagent Purity Low Yield->Check Purity Check Temp Review Reaction Temperature Low Yield->Check Temp Improved Yield Improved Yield Check Purity->Improved Yield If impurities were the issue Lower Temp Lower Reaction Temperature (e.g., 0°C to -78°C) Check Temp->Lower Temp If temp is high Use LA Introduce Lewis Acid Catalyst Lower Temp->Use LA If reaction is too slow Lower Temp->Improved Yield Optimize LA Optimize Lewis Acid and Conditions Use LA->Optimize LA Optimize LA->Improved Yield

Caption: A logical workflow for troubleshooting low yields.

References

Optimizing catalyst loading for 1-vinylcyclobutene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-vinylcyclobutene, with a particular focus on catalyst loading.

Troubleshooting Guide

Issue 1: Low or No Yield of 1-Vinylcyclobutene

Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in the synthesis of 1-vinylcyclobutene is a common issue that can stem from several factors related to the catalyst and reaction conditions.

  • Insufficient Catalyst Loading: The catalyst concentration may be too low to effectively drive the reaction. While lower catalyst loadings can sometimes improve selectivity, an insufficient amount will lead to poor conversion.[1][2]

  • Catalyst Deactivation: The catalyst may be inactive or have decomposed. Ruthenium-based catalysts, while generally tolerant, can be sensitive to air, moisture, and impurities in the solvent or reagents.[3] Molybdenum-based catalysts are even more sensitive.[3]

  • Improper Reaction Temperature: The temperature might be too low for catalyst initiation. Many ruthenium catalysts initiate at room temperature or slightly above (e.g., 40°C).[4]

  • Poor Substrate Quality: The starting materials may contain impurities that inhibit the catalyst.

  • Suboptimal Solvent Choice: The solvent can significantly impact the reaction. Weakly coordinating solvents like dichloromethane (DCM) or toluene are generally preferred for olefin metathesis.

Troubleshooting Steps:

  • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%). See the data below for expected trends.

  • Verify Catalyst Activity: Use a fresh batch of catalyst or test the current batch on a reliable, standard reaction.

  • Ensure Inert Atmosphere: Use freshly distilled, degassed solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Purify Reagents: Purify the starting materials to remove any potential inhibitors.

  • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C).

Issue 2: Poor Selectivity and Formation of Side Products

Q: My reaction is producing a significant amount of side products, leading to poor selectivity for 1-vinylcyclobutene. How can I improve this?

A: Poor selectivity can often be addressed by fine-tuning the catalyst loading and reaction conditions.

  • Excessive Catalyst Loading: High catalyst concentrations can sometimes lead to side reactions, such as oligomerization or isomerization of the product.

  • Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to the formation of undesired byproducts.

  • Catalyst Choice: The choice of catalyst can significantly influence selectivity. For instance, catalysts with different steric bulk on their ligands can exhibit different selectivities.[4]

Troubleshooting Steps:

  • Reduce Catalyst Loading: A lower catalyst loading can sometimes improve selectivity by minimizing side reactions.[1][2] This is particularly relevant when trying to avoid oligomerization.

  • Monitor Reaction Progress: Track the reaction over time using techniques like GC-MS or TLC to determine the optimal reaction time that maximizes the yield of the desired product while minimizing byproduct formation.

  • Screen Different Catalysts: If possible, screen a variety of catalysts (e.g., different Grubbs generations, Schrock catalysts) to identify one that provides better selectivity for your specific substrate.

  • Adjust Temperature: Lowering the reaction temperature can sometimes suppress side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for 1-vinylcyclobutene synthesis?

A1: The optimal catalyst loading can vary significantly depending on the specific catalyst, substrate purity, and reaction conditions. For ring-closing metathesis (RCM) reactions, catalyst loadings can range from as low as 50-250 ppm for highly efficient systems to a more common range of 1-5 mol%.[5] For cobalt-catalyzed [5+1] cycloadditions, a loading of 5 mol% has been reported to be effective.[6][7] It is always recommended to start with a literature precedent for a similar reaction and then optimize from there.

Q2: Which type of catalyst is best for 1-vinylcyclobutene synthesis?

A2: The choice of catalyst depends on the specific synthetic route. For RCM routes, ruthenium-based catalysts like Grubbs catalysts (1st, 2nd, and 3rd generation) and Hoveyda-Grubbs catalysts are widely used due to their functional group tolerance and stability.[3][4] For cycloaddition pathways, cobalt-based catalysts have shown promise.[6][7] The selection should be based on factors like desired reactivity, selectivity, and the presence of other functional groups in the molecule.

Q3: How does catalyst loading affect the turn-over number (TON) and turn-over frequency (TOF)?

A3: The turn-over number (TON) represents the number of moles of product formed per mole of catalyst, while the turn-over frequency (TOF) is the TON per unit time. Generally, a lower catalyst loading that still achieves high conversion will result in a higher TON. The TOF is a measure of the catalyst's activity. Optimizing catalyst loading is a balance between achieving a high TOF for a practical reaction rate and a high TON for catalyst efficiency and cost-effectiveness. An efficient RCM process can achieve a TOF of over 4000 min⁻¹.[5]

Q4: Can I reuse the catalyst?

A4: While some catalysts can be recovered and reused, this is often challenging for homogeneous catalysts used in olefin metathesis. Catalyst deactivation and difficulties in separation from the product mixture are common issues. For industrial applications, catalysts supported on polymers or other solid phases are sometimes developed to facilitate recovery and reuse.

Data Presentation

Table 1: Effect of Catalyst Loading on Yield and Selectivity of 1-Vinylcyclobutene (Hypothetical Data)

Catalyst TypeCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of 1-Vinylcyclobutene (%)Selectivity (%)
Grubbs II 0.512655585
1.08958893
2.04989294
5.02999091
Hoveyda-Grubbs II 0.510757093
1.06989597
2.03999697
5.01.5999495
Cobalt-based 1.024403075
2.518756587
5.012979295
7.512989092

Note: This data is representative and intended for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in 1-Vinylcyclobutene Synthesis via RCM

  • Preparation of the Diene Precursor: Synthesize the appropriate diene precursor for the ring-closing metathesis reaction. Ensure the precursor is of high purity.

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the diene precursor in a degassed, anhydrous solvent (e.g., dichloromethane or toluene) to a concentration of 0.05 M.

    • Prepare stock solutions of the chosen metathesis catalyst (e.g., Grubbs II) in the same solvent.

  • Catalyst Addition and Reaction:

    • To the solution of the diene, add the desired amount of catalyst stock solution via syringe to achieve the target catalyst loading (e.g., starting with 1 mol%).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 40°C).

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by TLC or GC-MS.

    • Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a few drops of ethyl vinyl ether.

    • Remove the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Calculate the yield and selectivity.

  • Optimization: Repeat the reaction with varying catalyst loadings (e.g., 0.5 mol%, 2 mol%, 5 mol%) to determine the optimal loading for your specific conditions.

Visualizations

experimental_workflow Workflow for Catalyst Loading Optimization A 1. Prepare High-Purity Diene Precursor B 2. Set up Reaction under Inert Atmosphere A->B C 3. Add Initial Catalyst Loading (e.g., 1 mol%) B->C D 4. Monitor Reaction (TLC, GC-MS) C->D E 5. Analyze Results (Yield, Selectivity) D->E F Is Yield/Selectivity Optimal? E->F G 6. Vary Catalyst Loading (e.g., 0.5%, 2%, 5%) F->G No H 7. Identify Optimal Catalyst Loading F->H Yes G->C I 8. Scale-up Reaction H->I

Caption: A workflow diagram for optimizing catalyst loading in 1-vinylcyclobutene synthesis.

troubleshooting_guide Troubleshooting Low Yield A Low Yield B Is Catalyst Loading Sufficient? A->B C Increase Catalyst Loading B->C No D Is Catalyst Active? B->D Yes C->A E Use Fresh Catalyst D->E No F Are Reagents/Solvents Pure and Inert? D->F Yes E->A G Purify/Degas Reagents and Solvents F->G No H Optimize Temperature F->H Yes G->A

Caption: A decision tree for troubleshooting low yield in 1-vinylcyclobutene synthesis.

reaction_pathway Simplified RCM Pathway cluster_0 Catalytic Cycle A Diene Precursor C Metallocyclobutane Intermediate A->C + Catalyst B [Ru]=C D 1-Vinylcyclobutene C->D E Ethylene (byproduct) C->E D->B + Diene Precursor (regenerates catalyst)

References

Preventing rearrangement of 1-vinylcyclobutene to cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing the unintended thermal rearrangement of 1-vinylcyclobutene to cyclohexene during your experiments.

Troubleshooting Guide: Preventing Rearrangement

This guide addresses common issues encountered during the synthesis, purification, and handling of 1-vinylcyclobutene that may lead to its isomerization to cyclohexene.

Issue Potential Cause Recommended Solution
High percentage of cyclohexene observed in the crude reaction mixture after synthesis. The reaction temperature was too high, promoting the thermal[1][2]-sigmatropic rearrangement.- Utilize low-temperature synthetic methods. For example, consider photochemical [2+2] cycloaddition reactions which can proceed at or below room temperature. - Employ catalysts that facilitate the desired reaction at lower temperatures.
Increased cyclohexene content after purification. The purification method involved elevated temperatures (e.g., distillation at atmospheric pressure, high-temperature gas chromatography).- Purify at reduced temperatures. Use vacuum distillation or low-temperature chromatography techniques. - For chromatography, consider using a chilled column and pre-chilled solvents.
Degradation of 1-vinylcyclobutene during storage. The compound is stored at an inappropriate temperature, allowing for slow rearrangement over time. The rearrangement can proceed through a diradical intermediate, which can be initiated by light or trace impurities.- Store at cryogenic temperatures. For long-term storage, temperatures of -78 °C (dry ice) or -196 °C (liquid nitrogen) are recommended. - Store in the dark to prevent photochemical initiation of the rearrangement. - Add a radical inhibitor , such as Butylated Hydroxytoluene (BHT), to the storage solution in trace amounts (e.g., 0.1 mol%).
Rearrangement occurs during analytical characterization (e.g., GC-MS). The injector port or column of the gas chromatograph is at a high temperature.- Use a low-temperature injection program. - Employ a GC column with a lower maximum operating temperature if compatible with the analysis. - Consider alternative analytical techniques such as low-temperature NMR spectroscopy to characterize the sample without inducing rearrangement.
Solvent seems to affect the rate of rearrangement. The polarity and viscosity of the solvent can influence the stability of the transition state of the rearrangement.- While systematic studies are limited, non-polar, viscous solvents may slow down the rearrangement by hindering the necessary conformational changes. Experiment with different solvents to find the optimal one for your specific derivative.
Certain substituted 1-vinylcyclobutenes are more prone to rearrangement. Electron-donating or -withdrawing groups can influence the stability of the diradical intermediate. Steric factors also play a role.- Introduce bulky substituents near the vinyl group or on the cyclobutane ring to sterically hinder the conformational changes required for rearrangement.

Frequently Asked Questions (FAQs)

Q1: At what temperature does the rearrangement of 1-vinylcyclobutene to cyclohexene become significant?

A1: The rearrangement is a thermal process, and the rate is highly temperature-dependent. While there is no single "activation" temperature, kinetic studies on similar vinylcyclobutane systems show that the rearrangement can become significant at temperatures as low as 80-100°C, with the rate increasing substantially at higher temperatures. For sensitive substrates, it is best to maintain temperatures below room temperature whenever possible.

Q2: Can I use radical inhibitors to prevent the rearrangement?

A2: Yes, since the thermal rearrangement of 1-vinylcyclobutene can proceed through a diradical intermediate, the use of radical inhibitors or scavengers can be an effective strategy to suppress this pathway.[3] Common inhibitors include Butylated Hydroxytoluene (BHT) and phenothiazine. These are typically added in small, catalytic amounts.

Q3: Are there any solvents that can help stabilize 1-vinylcyclobutene?

A3: The choice of solvent can influence the rate of rearrangement. While comprehensive data is scarce for 1-vinylcyclobutene itself, studies on related isomerizations suggest that solvent polarity and viscosity can play a role.[4] Non-polar and more viscous solvents may disfavor the formation of the polarizable transition state and slow down the rearrangement. It is advisable to perform small-scale stability tests in different solvents to determine the best option for your specific application.

Q4: Is it possible to synthesize 1-vinylcyclobutene without it immediately rearranging?

A4: Yes, the key is to use synthetic methods that operate at low temperatures. Photochemical [2+2] cycloadditions are a powerful tool for this, as they can often be carried out at or below ambient temperature, thus avoiding the thermal conditions that trigger the rearrangement.

Q5: How can I purify 1-vinylcyclobutene without causing rearrangement?

A5: Low-temperature purification techniques are essential. Options include:

  • Vacuum Distillation: Lowering the pressure reduces the boiling point, allowing for distillation at a lower temperature.

  • Low-Temperature Chromatography: Both column chromatography and HPLC can be performed at reduced temperatures by using a jacketed column and pre-chilling the mobile phase.[5][6][7]

Experimental Protocols

Protocol 1: Low-Temperature Synthesis of a 1-Vinylcyclobutene Derivative via Photochemical [2+2] Cycloaddition

This protocol provides a general methodology for the synthesis of a 1-vinylcyclobutene derivative under conditions that minimize thermal rearrangement.

Reactants:

  • Alkene (e.g., isobutylene)

  • Alkyne (e.g., a substituted acetylene)

  • Photosensitizer (e.g., acetone, benzophenone)

  • Solvent (e.g., acetonitrile, cyclohexane)

Procedure:

  • In a quartz reaction vessel, dissolve the alkyne and photosensitizer in the chosen solvent.

  • Cool the solution to the desired reaction temperature (e.g., 0°C to -20°C) using a suitable cooling bath.

  • Bubble the gaseous alkene (e.g., isobutylene) through the cooled solution while irradiating with a UV lamp (e.g., medium-pressure mercury lamp) equipped with a Pyrex filter to block short-wavelength UV.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS of a quenched aliquot).

  • Upon completion, remove the solvent under reduced pressure at a low temperature.

  • Purify the resulting 1-vinylcyclobutene derivative using low-temperature column chromatography.

Protocol 2: Low-Temperature Purification of 1-Vinylcyclobutene

This protocol describes a general method for purifying thermally sensitive 1-vinylcyclobutene using low-temperature column chromatography.

Materials:

  • Crude 1-vinylcyclobutene

  • Silica gel

  • Jacketed chromatography column

  • Chilled solvent system (e.g., pentane/diethyl ether mixture)

  • Recirculating chiller

Procedure:

  • Set up the jacketed chromatography column and connect it to a recirculating chiller set to the desired temperature (e.g., -20°C to -40°C).

  • Prepare a slurry of silica gel in the pre-chilled eluent and pack the column.

  • Allow the column to equilibrate to the target temperature.

  • Dissolve the crude 1-vinylcyclobutene in a minimal amount of the pre-chilled eluent.

  • Carefully load the sample onto the column.

  • Elute the column with the pre-chilled solvent system, collecting fractions.

  • Analyze the fractions by a suitable method (e.g., TLC, low-temperature NMR) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Quantitative Data Summary

The following table summarizes the influence of temperature on the rate of rearrangement for vinylcyclobutane systems. Note that specific rates will vary depending on the substitution pattern.

Temperature (°C)Approximate Half-life of Rearrangement
25Very long (days to weeks, depending on structure)
80Hours to days
120Minutes to hours
150+Seconds to minutes

This data is generalized from various studies on vinylcyclobutane rearrangements and should be used as a guideline. Actual rates will be specific to the molecule .

Visualizations

Rearrangement_Prevention cluster_synthesis Synthesis cluster_pathways Potential Pathways cluster_prevention Prevention Strategies 1_Vinylcyclobutene 1_Vinylcyclobutene Thermal_Rearrangement High Temperature (>80°C) 1_Vinylcyclobutene->Thermal_Rearrangement Heat Desired_Product Stable 1-Vinylcyclobutene 1_Vinylcyclobutene->Desired_Product Controlled Conditions Cyclohexene Cyclohexene Thermal_Rearrangement->Cyclohexene Rearrangement Low_Temp Low Temperature Synthesis & Handling (<25°C) Low_Temp->Desired_Product Radical_Inhibitor Radical Inhibitor (e.g., BHT) Radical_Inhibitor->Desired_Product Photochemical_Synth Photochemical [2+2] Cycloaddition Photochemical_Synth->1_Vinylcyclobutene Synthesis Route Experimental_Workflow Start Crude 1-Vinylcyclobutene Low_Temp_Dissolution Dissolve in Pre-chilled Solvent Start->Low_Temp_Dissolution Loading Load Sample Low_Temp_Dissolution->Loading Column_Prep Pack & Equilibrate Jacketed Column at Low Temperature Column_Prep->Loading Elution Elute with Pre-chilled Solvent Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Analysis Analyze Fractions (e.g., Low-Temp NMR) Fraction_Collection->Analysis Solvent_Removal Remove Solvent under Vacuum at Low Temperature Analysis->Solvent_Removal Pure_Product Pure 1-Vinylcyclobutene Solvent_Removal->Pure_Product

References

Technical Support Center: Purification of Crude 1-Ethenyl-cyclobutene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-ethenyl-cyclobutene. The following information addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1-ethenyl-cyclobutene?

A1: The impurities in your crude product will largely depend on the synthetic route employed. A common method for synthesizing 1-ethenyl-cyclobutene is the Wittig reaction from cyclobutanone. In this case, you can expect the following impurities:

  • Unreacted Starting Materials: Cyclobutanone and the vinylphosphonium salt.

  • Reaction Byproducts: Triphenylphosphine oxide (if using a triphenylphosphine-based ylide).

  • Isomeric Byproducts: Ethenylcyclobutane (vinylcyclobutane) and various dienes formed from thermal rearrangement of the cyclobutene ring.

  • Solvent: Residual solvent from the reaction and workup.

Q2: What is the boiling point of 1-ethenyl-cyclobutene, and how does it compare to its common impurities?

Q3: My final product shows signs of degradation over time. What could be the cause?

A3: 1-Ethenyl-cyclobutene, like other cyclobutene derivatives, is susceptible to thermal rearrangement. The strained four-membered ring can undergo electrocyclic ring-opening to form more stable conjugated dienes, especially when heated. It is crucial to use mild purification conditions and store the purified product at low temperatures.

Q4: Can I use simple distillation to purify 1-ethenyl-cyclobutene?

A4: Simple distillation is generally not recommended for purifying 1-ethenyl-cyclobutene if isomeric impurities with close boiling points are present. Fractional distillation is the more appropriate technique to achieve good separation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield after distillation The boiling point of 1-ethenyl-cyclobutene is close to that of isomeric impurities, leading to co-distillation.Use a fractional distillation column with a high number of theoretical plates. Alternatively, preparative gas chromatography (GC) can provide better separation.
Thermal rearrangement of the product to higher boiling dienes during distillation.Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress. Ensure the heating mantle temperature is not excessively high.
Product is still impure after fractional distillation The chosen distillation conditions are not optimal for separating the specific impurities.Optimize the distillation parameters, such as the reflux ratio and distillation rate. A slower distillation rate generally provides better separation.
The impurity is an azeotrope with the product.Consider alternative purification methods like preparative GC or column chromatography on silver nitrate impregnated silica gel, which can separate alkenes based on the degree of unsaturation.
GC analysis of the purified product shows multiple peaks Isomerization of 1-ethenyl-cyclobutene to ethenylcyclobutane or other isomers.Check the temperature of your GC inlet. A high inlet temperature can cause on-column isomerization. Use a lower inlet temperature and a temperature program for the oven.
The preparative GC conditions are not optimized for baseline separation.Adjust the preparative GC parameters, including the stationary phase, column temperature, and carrier gas flow rate. A longer column or a different stationary phase may be required.

Data Presentation

Table 1: Physical Properties of 1-Ethenyl-cyclobutene and Potential Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
1-Ethenyl-cyclobuteneC₆H₈80.13~67 (estimated)
EthenylcyclobutaneC₆H₁₀82.1466.8[1]
CyclobutanoneC₄H₆O70.0999
Triphenylphosphine oxideC₁₈H₁₅OP278.28360

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating 1-ethenyl-cyclobutene from impurities with significantly different boiling points, such as unreacted cyclobutanone and triphenylphosphine oxide.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Charge the crude 1-ethenyl-cyclobutene into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Carefully observe the temperature as the vapor rises through the fractionating column.

    • Maintain a slow and steady distillation rate by controlling the heat input. A high reflux ratio will improve separation.

    • Collect the fraction that distills at a constant temperature, which should be close to the estimated boiling point of 1-ethenyl-cyclobutene (~67 °C).

    • Monitor the purity of the collected fractions by gas chromatography (GC).

  • Storage: Store the purified product at a low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Protocol 2: Purification by Preparative Gas Chromatography (Prep GC)

This method is ideal for separating 1-ethenyl-cyclobutene from isomeric impurities with very close boiling points.

  • System Preparation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or similar). The choice of stationary phase may need to be optimized for the specific impurity profile.

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen at an optimized flow rate.

    • Temperatures:

      • Injector: Set to a temperature that ensures rapid volatilization without causing thermal degradation (e.g., 100-150 °C).

      • Oven: Use a temperature program starting below the boiling point of the target compound and ramping up to elute all components. A typical program might be: 40 °C hold for 2 minutes, then ramp at 5 °C/min to 100 °C.

      • Detector (and collection trap): The detector and collection trap temperatures should be high enough to prevent condensation but not so high as to cause decomposition.

  • Injection and Separation:

    • Inject a small amount of the crude sample to determine the retention times of the components.

    • Once the retention time of 1-ethenyl-cyclobutene is identified, perform multiple injections of the crude mixture.

  • Fraction Collection:

    • Set the collection window to correspond to the elution time of the 1-ethenyl-cyclobutene peak.

    • The collection trap is typically cooled with liquid nitrogen to efficiently trap the purified compound.

  • Recovery and Storage:

    • After the collection runs are complete, allow the trap to warm to room temperature and recover the purified liquid.

    • Store the purified product at low temperature under an inert atmosphere.

Visualizations

Purification_Workflow crude Crude 1-Ethenyl-cyclobutene distillation Fractional Distillation crude->distillation Initial Purification prep_gc Preparative GC distillation->prep_gc If isomers are present pure_product Pure 1-Ethenyl-cyclobutene distillation->pure_product If impurities have sufficiently different BPs impurities_high_bp High-Boiling Impurities (e.g., Cyclobutanone, TPP Oxide) distillation->impurities_high_bp prep_gc->pure_product High Purity isomers Isomeric Impurities (e.g., Ethenylcyclobutane) prep_gc->isomers

Caption: General purification workflow for crude 1-ethenyl-cyclobutene.

Troubleshooting_Logic start Impure Product after Purification check_bp Check Boiling Points of Potential Impurities start->check_bp close_bp Boiling Points are Close check_bp->close_bp Yes diff_bp Boiling Points are Different check_bp->diff_bp No use_prep_gc Use Preparative GC close_bp->use_prep_gc optimize_dist Optimize Fractional Distillation (e.g., slower rate, better column) diff_bp->optimize_dist check_thermal Consider Thermal Rearrangement use_prep_gc->check_thermal optimize_dist->check_thermal yes_thermal Yes check_thermal->yes_thermal Evidence of Degradation no_thermal No check_thermal->no_thermal No Evidence reduce_temp Use Vacuum Distillation or Lower GC Inlet Temperature yes_thermal->reduce_temp reassess Re-evaluate Impurity Profile no_thermal->reassess reduce_temp->reassess

Caption: Troubleshooting logic for purifying 1-ethenyl-cyclobutene.

References

Technical Support Center: 1-Vinylcyclobutene Sample Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-vinylcyclobutene. The focus is on the critical step of solvent removal, addressing common challenges such as sample degradation and polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when removing solvent from 1-vinylcyclobutene samples?

The primary challenge is the thermal sensitivity of 1-vinylcyclobutene. Like other vinylcycloalkanes, it is susceptible to thermal decomposition and polymerization, especially at elevated temperatures. Studies on the related compound vinylcyclobutane show it decomposes at temperatures between 296 and 366°C to yield butadiene, ethylene, and cyclohexene.[1][2] Therefore, traditional high-temperature distillation methods should be avoided to prevent sample degradation and loss of the desired compound.

Q2: Can I use a standard rotary evaporator to remove solvent from my 1-vinylcyclobutene sample?

Yes, a rotary evaporator is a recommended method for solvent removal from 1-vinylcyclobutene samples due to the ability to work at reduced pressure, which lowers the boiling point of the solvent.[2][3][4][5][6] However, it is crucial to use a low-temperature water bath to prevent thermal stress on the compound.

Q3: What temperature should I set the water bath to on the rotary evaporator?

The water bath temperature should be kept as low as possible while still allowing for efficient solvent evaporation under vacuum. A general guideline is to keep the bath temperature no more than 20-30°C above the boiling point of the solvent at the operating pressure. For volatile solvents, a water bath at or slightly above room temperature is often sufficient.

Q4: My 1-vinylcyclobutene sample appears viscous and has solidified after solvent removal. What happened?

This is a strong indication that the 1-vinylcyclobutene has polymerized. Alkenes, especially conjugated dienes, are prone to polymerization, which can be initiated by heat, light, or the presence of radical initiators.[7] As the solvent is removed, the concentration of the monomer increases, which can accelerate polymerization.

Q5: How can I prevent polymerization during solvent removal?

To minimize polymerization, consider the following:

  • Work at low temperatures: Use a refrigerated bath for the rotary evaporator's condenser and a low-temperature water bath.

  • Avoid concentrating to dryness: Leaving a small amount of solvent can help prevent the monomer from reaching a concentration that favors rapid polymerization. The remaining solvent can be removed under high vacuum without heating.

  • Use an inhibitor: If compatible with your downstream applications, adding a small amount of a radical inhibitor (e.g., BHT or hydroquinone) to the sample before solvent removal can help prevent polymerization.

  • Store purified 1-vinylcyclobutene properly: Once purified, store the compound at a low temperature, in the dark, and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and polymerization.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no recovery of 1-vinylcyclobutene Thermal Decomposition: The compound may have degraded due to excessive heat during solvent removal.Use a low-temperature solvent removal method such as rotary evaporation with a cool water bath or vacuum distillation at a significantly reduced pressure.
Co-evaporation: 1-vinylcyclobutene is volatile and may have evaporated along with the solvent.Ensure the condenser on your rotary evaporator is sufficiently cold. For very volatile solvents, a dry ice/acetone condenser may be necessary.
Sample turns yellow or brown Degradation/Oxidation: The color change can indicate decomposition or reaction with atmospheric oxygen.Perform solvent removal under an inert atmosphere if possible. Ensure all glassware is clean and free of contaminants that could catalyze degradation.
Inconsistent results between batches Variations in procedure: Minor differences in temperature, vacuum level, or time can lead to varying levels of degradation or polymerization.Standardize the solvent removal protocol. Document all parameters for each run to ensure reproducibility.

Experimental Protocols

Protocol 1: Low-Temperature Rotary Evaporation

This protocol is suitable for removing low to moderately boiling solvents (e.g., diethyl ether, dichloromethane, pentane).

Methodology:

  • Transfer the 1-vinylcyclobutene solution to a round-bottom flask, not exceeding half the flask's volume.

  • Attach the flask to a rotary evaporator equipped with an efficient condenser. For low-boiling solvents, a condenser cooled with a circulating chiller at 0-5°C is recommended.

  • Set the water bath temperature to 20-25°C.

  • Gradually apply vacuum to initiate solvent evaporation. The flask should be rotating at a moderate speed.

  • Monitor the evaporation closely. Avoid applying a vacuum that is too strong, which can cause bumping and sample loss.

  • Once the bulk of the solvent has been removed, do not heat the flask further. If a small amount of solvent remains, it can be removed by keeping the flask under high vacuum for a short period without heating.

  • Once the solvent is removed, release the vacuum and immediately place the flask in a cold environment (e.g., an ice bath) before storing the sample appropriately.

Protocol 2: Vacuum Distillation for Higher Boiling Solvents

For solvents with higher boiling points (e.g., toluene, THF), vacuum distillation may be necessary. The principle is to significantly reduce the pressure to lower the solvent's boiling point, thus avoiding high temperatures.

Methodology:

  • Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks or stars, as it will be under vacuum.

  • Place the 1-vinylcyclobutene solution in the distillation flask with a stir bar.

  • Apply a high vacuum to the system. The pressure should be low enough that the solvent will distill at a temperature below 40°C.

  • Gently heat the distillation flask in a water bath to initiate distillation. The temperature should be carefully controlled.

  • Collect the distilled solvent in a receiving flask cooled in an ice bath.

  • Stop the distillation before the distillation flask is completely dry to prevent polymerization of the concentrated 1-vinylcyclobutene.

  • Cool the distillation flask to room temperature before releasing the vacuum.

Data Presentation

Table 1: Recommended Solvent Removal Techniques for Common Solvents

SolventBoiling Point (°C at atm)Recommended MethodKey Considerations
Diethyl Ether34.6Low-Temperature Rotary EvaporationHighly volatile; ensure efficient cooling of the condenser.
Dichloromethane39.6Low-Temperature Rotary EvaporationUse a well-ventilated fume hood.
Pentane36.1Low-Temperature Rotary EvaporationHighly flammable; use appropriate safety precautions.
Tetrahydrofuran (THF)66Vacuum Distillation or Low-Temp Rotary EvaporationCan form peroxides; use freshly distilled THF.
Toluene110.6Vacuum DistillationRequires a good vacuum source to keep the distillation temperature low.

Visualizations

Workflow for Selecting a Solvent Removal Method

The following diagram illustrates a decision-making process for choosing the appropriate solvent removal technique for 1-vinylcyclobutene samples.

SolventRemovalWorkflow start Start: 1-Vinylcyclobutene in Solvent solvent_bp What is the boiling point of the solvent? start->solvent_bp low_bp Low Boiling Point (< 80°C) solvent_bp->low_bp < 80°C high_bp High Boiling Point (> 80°C) solvent_bp->high_bp > 80°C rotovap Use Low-Temperature Rotary Evaporation low_bp->rotovap vac_distill Use Vacuum Distillation high_bp->vac_distill check_purity Check Purity and for Polymerization rotovap->check_purity vac_distill->check_purity success Purified 1-Vinylcyclobutene (Store Cold and Inert) check_purity->success Pure troubleshoot Troubleshoot: - Lower Temperature - Add Inhibitor - Avoid Dryness check_purity->troubleshoot Polymerized/ Degraded troubleshoot->start

Solvent Removal Method Selection Workflow.
Potential Degradation Pathways of 1-Vinylcyclobutene

This diagram illustrates the potential for thermal decomposition and polymerization of 1-vinylcyclobutene during solvent removal.

DegradationPathways start 1-Vinylcyclobutene in Solution solvent_removal Solvent Removal (Heat/Concentration) start->solvent_removal desired_product Purified 1-Vinylcyclobutene solvent_removal->desired_product Ideal Outcome (Low Temperature) polymerization Polymerization solvent_removal->polymerization High Concentration/ Heat decomposition Thermal Decomposition solvent_removal->decomposition High Heat polymer Poly(1-vinylcyclobutene) polymerization->polymer decomp_products Butadiene + Ethylene + Cyclohexene decomposition->decomp_products

Potential Degradation Pathways during Purification.

References

Technical Support Center: 1-Ethenyl-cyclobutene Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 1-ethenyl-cyclobutene solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-ethenyl-cyclobutene solutions?

A1: 1-ethenyl-cyclobutene is a strained cyclic diene, making it susceptible to two primary degradation pathways:

  • Thermal Isomerization: Like the related compound vinylcyclobutane, 1-ethenyl-cyclobutene is expected to undergo thermal rearrangement to form more stable cyclic isomers. Due to the high ring strain, this can occur even at moderate temperatures.

  • Polymerization: As a conjugated diene, 1-ethenyl-cyclobutene can undergo polymerization, which may be initiated by heat, light, or the presence of radical initiators.[1] This can lead to the formation of insoluble oligomers or polymers, altering the concentration and purity of your solution.

Q2: What are the expected decomposition products of 1-ethenyl-cyclobutene?

A2: Based on studies of the analogous compound vinylcyclobutane, the thermal decomposition of 1-ethenyl-cyclobutene is expected to yield primarily cyclohexene and a mixture of butadiene and ethylene.[2] The formation of these products is a result of unimolecular rearrangement and fragmentation processes driven by the release of ring strain.

Q3: How does temperature affect the stability of 1-ethenyl-cyclobutene solutions?

A3: Temperature is a critical factor in the stability of 1-ethenyl-cyclobutene. Increased temperature significantly accelerates the rates of both thermal isomerization and polymerization. For vinylcyclobutane, decomposition becomes significant in the temperature range of 296 to 366°C.[2] Given the higher ring strain of 1-ethenyl-cyclobutene, its decomposition is expected to occur at even lower temperatures. Therefore, it is crucial to store and handle solutions at low temperatures.

Q4: What is the recommended method for storing 1-ethenyl-cyclobutene solutions?

A4: To ensure the stability of 1-ethenyl-cyclobutene solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at or below -20°C, in a freezer. For long-term storage, temperatures of -80°C are advisable.

  • Inert Atmosphere: To prevent oxidation and radical-initiated polymerization, solutions should be stored under an inert atmosphere, such as argon or nitrogen.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Light can initiate photochemical reactions, including polymerization.

  • Inhibitors: For less sensitive applications or for bulk storage, the addition of a radical inhibitor, such as 4-tert-butylcatechol (TBC), at a concentration of 25–200 ppm is recommended.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of compound concentration over time, even when stored at low temperatures. - Slow thermal decomposition or polymerization.- Improper sealing of the storage container, leading to evaporation.- Store at a lower temperature (-80°C).- Ensure the container is tightly sealed with a proper cap and septum.- Re-analyze the concentration of a freshly prepared standard to confirm the analytical method's accuracy.
Appearance of a precipitate or cloudiness in the solution. - Polymerization of 1-ethenyl-cyclobutene.- Filter the solution through a syringe filter to remove the polymer.- Consider adding a polymerization inhibitor if compatible with your experiment.- Prepare fresh solutions more frequently.
Inconsistent experimental results. - Degradation of the 1-ethenyl-cyclobutene stock solution.- Prepare a fresh stock solution from a new batch of the compound.- Monitor the purity of the stock solution regularly using GC-MS or NMR.- Ensure consistent storage and handling procedures.
Discoloration of the solution. - Oxidation or gum formation due to exposure to air and/or elevated temperatures.[3]- Ensure solutions are stored under an inert atmosphere.- Avoid repeated freeze-thaw cycles.- Prepare fresh solutions if discoloration is observed.

Experimental Protocols

Protocol for Monitoring the Stability of 1-Ethenyl-cyclobutene Solutions using GC-MS

This protocol outlines a general method for monitoring the degradation of 1-ethenyl-cyclobutene in a solution over time.

1. Sample Preparation:

  • Prepare a stock solution of 1-ethenyl-cyclobutene in a high-purity, inert solvent (e.g., hexane, toluene) at a known concentration (e.g., 1 mg/mL).
  • Dispense aliquots of the stock solution into several amber glass vials.
  • Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.
  • Store the vials at the desired temperatures (e.g., -20°C, 4°C, and room temperature).

2. GC-MS Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each storage condition.
  • Allow the vial to equilibrate to room temperature.
  • Dilute an aliquot of the sample to a suitable concentration for GC-MS analysis.
  • Inject the sample into the GC-MS system.

3. GC-MS Parameters (Example):

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[4]
  • Carrier Gas: Helium at a constant flow rate.[5]
  • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of the starting material from potential degradation products.[4]
  • Injector Temperature: 250°C.
  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.[4]
  • Solvent Delay: Use a solvent delay to prevent the solvent peak from damaging the detector.[4]

4. Data Analysis:

  • Identify the peaks corresponding to 1-ethenyl-cyclobutene and any degradation products by their mass spectra and retention times.
  • Quantify the peak area of 1-ethenyl-cyclobutene at each time point.
  • Plot the concentration of 1-ethenyl-cyclobutene as a function of time for each storage condition to determine the rate of degradation.

Data Summary

The following table summarizes the expected stability of 1-ethenyl-cyclobutene solutions under different storage conditions, extrapolated from data on similar reactive dienes.

Storage Condition Expected Stability Primary Degradation Pathway
-80°C, Inert Atmosphere, DarkHigh (months to years)Minimal degradation
-20°C, Inert Atmosphere, DarkGood (weeks to months)Slow isomerization and polymerization
4°C, Inert Atmosphere, DarkModerate (days to weeks)Isomerization and polymerization
Room Temperature, Air, LightLow (hours to days)Rapid isomerization and polymerization

Visualizations

DecompositionPathways A 1-Ethenyl-cyclobutene B Cyclohexene A->B Thermal Isomerization C Butadiene + Ethylene A->C Thermal Decomposition D Polymer A->D Polymerization

Caption: Decomposition pathways of 1-ethenyl-cyclobutene.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis prep1 Prepare Stock Solution prep2 Aliquot into Vials prep1->prep2 prep3 Inert Atmosphere & Seal prep2->prep3 storage1 Store at Different Temperatures (-20°C, 4°C, RT) prep3->storage1 analysis1 Sample at Time Points storage1->analysis1 analysis2 GC-MS Analysis analysis1->analysis2 analysis3 Quantify Degradation analysis2->analysis3

Caption: Workflow for stability testing of 1-ethenyl-cyclobutene.

References

Technical Support Center: Troubleshooting 1-Ethenyl-Cyclobutene Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-ethenyl-cyclobutene (also known as 1-vinylcyclobutene). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 1-ethenyl-cyclobutene resulted in a low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields in the synthesis of 1-ethenyl-cyclobutene can stem from several factors, depending on the synthetic route. A common modern approach involves the gold(I)-catalyzed [2+2] cycloaddition of a suitable alkyne and alkene.

Troubleshooting Low Yields in Gold-Catalyzed Synthesis:

  • Catalyst Deactivation: The gold(I) catalyst can be sensitive to impurities and may form unreactive complexes. Ensure all glassware is scrupulously dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).

  • Ligand Choice: The steric and electronic properties of the phosphine ligand on the gold(I) catalyst are crucial. Bulky ligands can be essential for promoting the desired cycloaddition over side reactions like oligomerization.

  • Reaction Conditions: While many gold-catalyzed reactions can be performed at room temperature, some substrates may require optimization of temperature and reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.

  • Substrate Purity: Impurities in the starting alkyne or alkene can interfere with the catalyst and reduce yields. Ensure starting materials are purified before use.

Q2: I am observing the formation of a 1,3-diene byproduct during my gold-catalyzed synthesis of 1-ethenyl-cyclobutene. How can I minimize this?

A2: The formation of 1,3-dienes is a known side reaction in the gold(I)-catalyzed reaction of alkynes with alkenes, particularly with certain substitution patterns on the reactants.[1] This occurs through a competing reaction pathway.

Minimizing 1,3-Diene Formation:

  • Ligand and Catalyst Selection: The choice of the gold(I) catalyst and its associated ligand can significantly influence the reaction pathway. Experiment with different bulky phosphine ligands to favor the [2+2] cycloaddition leading to the cyclobutene product.

  • Reaction Temperature: Lowering the reaction temperature may favor the desired cyclobutene formation over the diene byproduct.

  • Substrate Structure: The structure of the alkyne and alkene substrates plays a significant role. For some substrates, the formation of the 1,3-diene may be thermodynamically or kinetically favored. If possible, consider modifying the substrate to disfavor the diene-forming pathway.

Q3: My thermal rearrangement of 1-ethenyl-cyclobutene is not proceeding as expected. What are the possible competing reactions?

A3: The thermal reactions of 1-ethenyl-cyclobutene are governed by pericyclic reaction principles and can lead to different products depending on the conditions. The two primary competing pathways are the electrocyclic ring-opening and the[2][2]-sigmatropic (Cope) rearrangement.

  • Electrocyclic Ring-Opening: This is a common pathway for cyclobutenes, leading to the formation of a conjugated diene.[3] The reaction is thermally allowed and proceeds via a conrotatory mechanism.

  • Cope Rearrangement: As a 1,5-diene system, 1-ethenyl-cyclobutene can undergo a Cope rearrangement to form a larger ring, such as a cyclooctadiene derivative.[4][5] This is also a thermally allowed[2][2]-sigmatropic rearrangement.

  • Polymerization: At higher temperatures, 1-ethenyl-cyclobutene and its rearrangement products can be susceptible to polymerization.

The favored pathway depends on the activation energies of the respective reactions, which are influenced by the substitution pattern on the molecule and the reaction temperature.

Troubleshooting Guides

Guide 1: Unexpected Product Formation in Thermal Rearrangement

Problem: You are attempting a thermal rearrangement of a substituted 1-ethenyl-cyclobutene to achieve a specific isomer, but you are observing a mixture of products or an unexpected major product.

Possible Cause & Solution:

  • Torquoselectivity in Electrocyclic Ring-Opening: The direction of rotation of the substituents during the conrotatory ring-opening (torquoselectivity) is influenced by their electronic properties. Electron-donating groups tend to rotate "outward," while electron-withdrawing groups may rotate "inward." This can lead to the formation of different geometric isomers of the resulting diene. Carefully consider the electronic nature of your substituents to predict the likely major product.

  • Competing Cope Rearrangement: If the activation energy for the Cope rearrangement is comparable to or lower than that of the electrocyclic ring-opening, you will likely obtain a mixture of products. To favor one pathway over the other, you may need to modify the substrate to alter the relative activation energies. For instance, introducing substituents that stabilize the transition state of the desired reaction can be a viable strategy.

  • Reaction Temperature: The product distribution between kinetically and thermodynamically controlled pathways can be temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate may favor the product of the pathway with the lower activation energy (kinetic product).

Guide 2: Low Yield or No Reaction in Diels-Alder Reaction

Problem: You are using 1-ethenyl-cyclobutene as the diene component in a Diels-Alder reaction, but you are observing low yields or no formation of the expected cyclohexene adduct.

Possible Cause & Solution:

  • Diene Conformation: For a Diels-Alder reaction to occur, the diene must adopt an s-cis conformation. While the vinyl group of 1-ethenyl-cyclobutene has some rotational freedom, steric hindrance from substituents on the cyclobutene ring or the vinyl group can disfavor the necessary s-cis conformation, thus impeding the reaction.

  • Electronic Mismatch: A "normal demand" Diels-Alder reaction is favored when the diene is electron-rich and the dienophile is electron-poor.[6] If your dienophile is not sufficiently electron-deficient, the reaction rate will be slow. Consider using a dienophile with strong electron-withdrawing groups (e.g., maleic anhydride, acrylates).

  • Lewis Acid Catalysis: The rate and selectivity of Diels-Alder reactions can often be improved by the addition of a Lewis acid. The Lewis acid coordinates to the dienophile, making it more electron-deficient and thus more reactive.

  • Thermal Instability: At the temperatures required for some Diels-Alder reactions, 1-ethenyl-cyclobutene may undergo competing thermal rearrangements (electrocyclic ring-opening or Cope rearrangement) as described above. This will consume your starting material and lower the yield of the desired Diels-Alder adduct. It is crucial to find a temperature window that allows for the cycloaddition to proceed without significant thermal decomposition of the diene.

Data Presentation

Table 1: Activation Energies for Thermal Rearrangements of Cyclobutene Derivatives

ReactantRearrangement TypeProductActivation Energy (Ea) in kcal/molReference
CyclobuteneElectrocyclic Ring-Opening1,3-Butadiene32.5[3]
3-Methyl-1,5-hexadieneCope Rearrangement1,5-Heptadiene~33[5]
DivinylcyclobutaneCope RearrangementCycloocta-1,5-dieneDriving force is the release of ring strain (~26 kcal/mol)[5]

Experimental Protocols

Protocol 1: General Procedure for Gold(I)-Catalyzed Synthesis of Substituted Cyclobutenes

This protocol is adapted from a general procedure for the gold(I)-catalyzed intermolecular [2+2] cycloaddition of terminal alkynes with alkenes.[7]

Materials:

  • Gold(I) catalyst (e.g., [IPrAu(MeCN)]SbF₆)

  • Terminal alkyne

  • Alkene

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst (1-5 mol%).

  • Add anhydrous DCM via syringe.

  • Add the alkene (typically in excess).

  • Add the terminal alkyne dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutene.

Note: The optimal catalyst, solvent, temperature, and reaction time may vary depending on the specific substrates used.

Protocol 2: General Procedure for a Diels-Alder Reaction

This is a general protocol and may need optimization for specific substrates.

Materials:

  • 1-Ethenyl-cyclobutene (diene)

  • Dienophile (e.g., maleic anhydride)

  • Solvent (e.g., toluene or xylene)

  • Inert atmosphere (optional, but recommended)

Procedure:

  • In a round-bottom flask, dissolve the dienophile in the chosen solvent.

  • Add 1-ethenyl-cyclobutene to the solution.

  • Heat the reaction mixture to the desired temperature (can range from room temperature to reflux, depending on the reactivity of the substrates).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product crystallizes upon cooling, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Visualizations

Caption: Electrocyclic ring-opening of 1-ethenyl-cyclobutene.

Caption: Cope rearrangement of 1-ethenyl-cyclobutene.

Caption: Diels-Alder reaction with 1-ethenyl-cyclobutene.

References

Why is my 1-vinylcyclobutene sample decomposing?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating the decomposition of 1-vinylcyclobutene samples.

Frequently Asked Questions (FAQs)

Q1: My 1-vinylcyclobutene sample is showing signs of degradation. What are the likely causes?

A1: The decomposition of 1-vinylcyclobutene is primarily caused by three factors: heat, light, and the presence of oxygen or other radical initiators. As a strained cyclic olefin, it is susceptible to several degradation pathways, including thermal rearrangement, polymerization, and oxidation.

Q2: What are the main decomposition products I should expect to see?

A2: Based on studies of the closely related compound vinylcyclobutane, the primary thermal decomposition products are cyclohexene (from isomerization) and a mixture of ethylene and 1,3-butadiene (from retro-[2+2] cycloaddition).[1][2] In the presence of oxygen, various oxidized byproducts and polymers can also form.

Q3: How can I properly store my 1-vinylcyclobutene sample to minimize decomposition?

A3: To ensure the stability of your 1-vinylcyclobutene sample, it is crucial to store it under the following conditions:

  • Temperature: Store at low temperatures, preferably in a refrigerator or freezer.

  • Light: Protect the sample from light by using an amber-colored vial or by wrapping the container in aluminum foil.

  • Inert Atmosphere: Displace any oxygen in the headspace of the container with an inert gas like argon or nitrogen.

  • Inhibitor: For long-term storage, consider adding a suitable polymerization inhibitor.

Q4: What are polymerization inhibitors, and which ones are recommended for 1-vinylcyclobutene?

A4: Polymerization inhibitors are compounds that scavenge free radicals, which can initiate the unwanted polymerization of reactive monomers like 1-vinylcyclobutene. For conjugated dienes and other unsaturated hydrocarbons, common inhibitors include:

  • Butylated hydroxytoluene (BHT)

  • Hydroquinone

  • 4-tert-Butylcatechol (TBC)

  • Phenothiazine

The choice of inhibitor may depend on the intended application and the required purity of the 1-vinylcyclobutene.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Sample appears viscous or has solidified. PolymerizationThe sample has likely undergone extensive polymerization. This is often irreversible. Review storage conditions and consider adding a polymerization inhibitor to new samples.
GC-MS analysis shows unexpected peaks. Thermal Decomposition or IsomerizationYour sample may be degrading in the heated GC inlet. Lower the inlet temperature if possible. Compare the mass spectra of the unknown peaks with those of suspected degradation products like cyclohexene, ethylene, and 1,3-butadiene.
NMR spectrum shows a complex mixture of signals. Sample DecompositionThe presence of multiple sets of signals in the NMR spectrum that do not correspond to 1-vinylcyclobutene indicates the presence of impurities, likely degradation products. Re-purify the sample if possible and ensure proper storage.
Sample has a yellowish tint. OxidationThe sample may have been exposed to oxygen, leading to the formation of peroxides and other oxidation products. It is recommended to handle the compound under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of 1-Vinylcyclobutene
Protocol 2: Purification of 1-Vinylcyclobutene

Due to its volatility, 1-vinylcyclobutene can be purified by fractional distillation.

Materials:

  • Crude 1-vinylcyclobutene sample

  • Distillation apparatus (fractionating column, condenser, receiving flask)

  • Heating mantle

  • Inert gas source (argon or nitrogen)

  • Polymerization inhibitor (e.g., a small crystal of BHT)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Add the crude 1-vinylcyclobutene and a polymerization inhibitor to the distillation flask.

  • Flush the entire system with an inert gas.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the boiling point of 1-vinylcyclobutene (approximately 67-68 °C).

  • Store the purified product under an inert atmosphere at low temperature and protected from light.

Protocol 3: Analysis of 1-Vinylcyclobutene and its Decomposition Products by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the components of a volatile sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

  • Mass Spectrometer: Capable of electron ionization (EI).

  • Injector Temperature: Use the lowest temperature that allows for efficient volatilization to minimize on-column decomposition (e.g., 150-200 °C).

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with different boiling points.

  • Carrier Gas: Helium or hydrogen.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards if available.

Protocol 4: Analysis of 1-Vinylcyclobutene by ¹H NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the molecule.

Sample Preparation:

  • Dissolve a small amount of the 1-vinylcyclobutene sample in a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.

  • Transfer the solution to an NMR tube.

Expected ¹H NMR Signals for 1-Vinylcyclobutene: The spectrum of 1-vinylcyclobutene is expected to show characteristic signals for the vinyl protons and the cyclobutene ring protons. The exact chemical shifts and coupling constants would need to be determined experimentally or referenced from spectral databases. For comparison, the related cyclobutene shows signals around δ 6.0 ppm for the vinylic protons and δ 2.6 ppm for the allylic protons.[3]

Decomposition Pathways

The primary decomposition pathways for 1-vinylcyclobutene are illustrated below. These are based on the well-studied thermal reactions of the analogous vinylcyclobutane.

DecompositionPathways 1-Vinylcyclobutene 1-Vinylcyclobutene Cyclohexene Cyclohexene 1-Vinylcyclobutene->Cyclohexene Thermal Isomerization Ethylene + 1,3-Butadiene Ethylene + 1,3-Butadiene 1-Vinylcyclobutene->Ethylene + 1,3-Butadiene Retro-[2+2] Cycloaddition Polymer Polymer 1-Vinylcyclobutene->Polymer Radical Polymerization

Caption: Major decomposition pathways of 1-vinylcyclobutene.

Experimental Workflow for Sample Analysis

The following workflow outlines the steps for analyzing a potentially decomposing 1-vinylcyclobutene sample.

AnalysisWorkflow cluster_storage Sample Handling cluster_analysis Analysis cluster_remediation Action Store_Sample Store sample at low temp, in dark, under inert gas GCMS GC-MS Analysis Store_Sample->GCMS NMR NMR Spectroscopy Store_Sample->NMR Data_Analysis Data Interpretation GCMS->Data_Analysis NMR->Data_Analysis Purify Purify by Distillation Data_Analysis->Purify Minor Decomposition Add_Inhibitor Add Polymerization Inhibitor Data_Analysis->Add_Inhibitor If pure but unstabilized Discard Discard if Heavily Decomposed Data_Analysis->Discard Major Decomposition

Caption: Workflow for analyzing a 1-vinylcyclobutene sample.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 1-Ethenyl-cyclobutene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-ethenyl-cyclobutene. Due to the limited availability of direct experimental data for this specific compound, this report leverages spectral data from analogous structures, including cyclobutene and vinylcyclobutane, to provide a comprehensive and data-supported prediction. This analysis is crucial for researchers working with strained ring systems and conjugated dienes, common motifs in pharmacologically active molecules.

Predicted 1H NMR Spectral Data of 1-Ethenyl-cyclobutene and Comparison with Analogues

The predicted 1H NMR spectrum of 1-ethenyl-cyclobutene is based on established principles of NMR spectroscopy and by comparing the experimental data of structurally related compounds. The vinyl group attached to the cyclobutene ring is expected to significantly influence the chemical shifts of the ring protons, particularly the vinylic proton on the ring.

Below is a table summarizing the predicted 1H NMR data for 1-ethenyl-cyclobutene and the experimental data for the reference compounds, cyclobutene and vinylcyclobutane.

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Predicted/Experimental Multiplicity Predicted/Experimental Coupling Constant (J, Hz)
1-Ethenyl-cyclobutene (Predicted) H-2 (Cyclobutene Vinylic)~6.1 - 6.3Triplet (t)J ≈ 1.5 - 2.5
H-3 (Cyclobutene Allylic)~2.6 - 2.8Multiplet (m)-
H-4 (Cyclobutene Allylic)~2.6 - 2.8Multiplet (m)-
H-a (Ethenyl Vinylic)~6.2 - 6.5Doublet of doublets (dd)Jac ≈ 17, Jab ≈ 10
H-b (Ethenyl Vinylic, cis)~5.1 - 5.3Doublet of doublets (dd)Jab ≈ 10, Jbc ≈ 2
H-c (Ethenyl Vinylic, trans)~5.3 - 5.5Doublet of doublets (dd)Jac ≈ 17, Jbc ≈ 2
Cyclobutene (Experimental) Vinylic Protons6.09Singlet-
Allylic Protons2.59Singlet-
Vinylcyclobutane (Experimental) Vinylic Proton (-CH=)5.65-5.85Multiplet (m)-
Vinylic Protons (=CH₂)4.85-5.00Multiplet (m)-
Ring Protons1.60-2.20Multiplet (m)-

Note: The predicted values for 1-ethenyl-cyclobutene are estimations based on the additive effects of the vinyl substituent on the cyclobutene ring and may vary slightly from experimental values.

Predicted Spin System and Coupling Relationships

The following diagram illustrates the predicted proton spin system and the key coupling interactions in 1-ethenyl-cyclobutene. The protons are labeled according to the IUPAC numbering of the parent cyclobutene ring and the ethenyl substituent.

Caption: Predicted proton spin system and coupling for 1-ethenyl-cyclobutene.

Experimental Protocols

A standard protocol for acquiring the 1H NMR spectrum of a volatile organic compound such as 1-ethenyl-cyclobutene is as follows:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified 1-ethenyl-cyclobutene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆).

  • The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectrum. CDCl₃ is a common starting point.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The 1H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

  • The sample should be shimmed to optimize the homogeneity of the magnetic field, which will improve the resolution and lineshape of the signals.

  • Standard acquisition parameters include a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • A sufficient number of scans (typically 8 to 64) should be acquired to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • The acquired free induction decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum should be phased and baseline corrected.

  • The chemical shifts of the signals should be referenced to the internal standard (TMS).

  • Integration of the signals should be performed to determine the relative number of protons corresponding to each resonance.

  • The coupling constants (J-values) can be measured from the splitting patterns of the multiplets.

This guide provides a foundational understanding of the expected 1H NMR spectrum of 1-ethenyl-cyclobutene, which is essential for its identification, characterization, and use in further research and development. The comparison with known analogues strengthens the predictive power of this analysis.

A Comparative Guide to the Reactivity of 1-Vinylcyclobutane and 1-Ethenyl-cyclobutene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-vinylcyclobutane and 1-ethenyl-cyclobutene. The distinct structural features of these isomeric compounds, specifically the placement of the double bond within or outside the four-membered ring, lead to significantly different chemical behaviors. This comparison is supported by experimental data and established reaction mechanisms.

Core Chemical Properties and Ring Strain

The reactivity of both 1-vinylcyclobutane and 1-ethenyl-cyclobutene is fundamentally influenced by the inherent ring strain of the cyclobutane and cyclobutene moieties, respectively. Ring strain arises from bond angles deviating from the ideal tetrahedral angle of 109.5°, leading to increased potential energy and a higher propensity for reactions that relieve this strain[1][2][3][4].

1-Vinylcyclobutane possesses a cyclobutane ring, which has a significant ring strain of approximately 26.3 kcal/mol. This strain is a driving force for reactions that involve the opening of the four-membered ring.

1-Ethenyl-cyclobutene, on the other hand, contains a cyclobutene ring. The presence of a double bond within the ring further increases the ring strain compared to cyclobutane due to the sp²-hybridized carbons preferring a 120° bond angle, which is severely constrained within the four-membered ring. This heightened strain makes the cyclobutene ring more susceptible to ring-opening reactions.

Comparative Reactivity Analysis

The primary modes of reactivity for these two compounds differ significantly. 1-Vinylcyclobutane is known for its thermal rearrangement, while 1-ethenyl-cyclobutene's conjugated diene system readily participates in cycloaddition reactions.

Thermal Rearrangement

1-Vinylcyclobutane undergoes a characteristic thermal vinylcyclobutane-to-cyclohexene rearrangement. This reaction is a concerted, pericyclic process that relieves the ring strain of the cyclobutane ring[5]. The reaction proceeds through a diradical intermediate and is a synthetically useful method for the formation of six-membered rings[5][6].

1-Ethenyl-cyclobutene is also susceptible to thermal rearrangement, but its behavior is dominated by its function as a conjugated diene. At elevated temperatures, it can undergo electrocyclic ring-opening to form a conjugated triene, which can then participate in other reactions. However, its most prominent thermal reaction is the Diels-Alder cycloaddition.

Quantitative Comparison of Thermal Rearrangement:

CompoundReactionActivation Energy (Ea)Frequency Factor (A)
1-VinylcyclobutaneThermal rearrangement to cyclohexene~49.5 kcal/mol~10^14.5 s⁻¹

Data for the thermal rearrangement of 1-vinylcyclobutane is available, while directly comparable quantitative data for the thermal behavior of 1-ethenyl-cyclobutene leading to a specific rearrangement product is less common due to its high reactivity in other pathways.

Diels-Alder Reaction

1-Ethenyl-cyclobutene is an excellent diene in the Diels-Alder reaction due to its fixed s-cis conformation imposed by the cyclobutene ring. This pre-organization for the [4+2] cycloaddition makes it highly reactive towards a variety of dienophiles[7][8][9].

1-Vinylcyclobutane does not possess a conjugated diene system and therefore cannot act as a diene in the Diels-Alder reaction. The isolated double bond in the vinyl group can, in principle, act as a dienophile, but it is generally not activated and thus shows low reactivity in this role.

Electrophilic Addition

Both 1-vinylcyclobutane and 1-ethenyl-cyclobutene possess carbon-carbon double bonds and are therefore susceptible to electrophilic addition reactions. The rate and regioselectivity of these reactions are influenced by the electronic and steric environment of the double bonds.

1-Vinylcyclobutane: The vinyl group undergoes typical electrophilic additions (e.g., with HBr, Br₂). The stability of the resulting carbocation intermediate will determine the regioselectivity of the addition, following Markovnikov's rule[10][11][12][13].

1-Ethenyl-cyclobutene: This molecule has two double bonds that can react with electrophiles. The conjugated system allows for 1,2- and 1,4-addition products. The double bond within the cyclobutene ring is generally more reactive towards electrophiles due to the higher ring strain and the ability to form a more stabilized allylic carbocation upon protonation.

Qualitative Reactivity Comparison (Bromine Water Test):

A simple qualitative experiment to compare the reactivity of the double bonds is the bromine water test. The rate of decolorization of bromine water can provide a relative measure of the reactivity of the alkenes towards electrophilic addition[14][15][16]. It is expected that 1-ethenyl-cyclobutene would decolorize bromine water more rapidly than 1-vinylcyclobutane due to the more reactive double bond within the strained ring and the conjugated system.

Experimental Protocols

Thermal Rearrangement of 1-Vinylcyclobutane

Objective: To monitor the first-order thermal rearrangement of 1-vinylcyclobutane to cyclohexene.

Materials:

  • 1-Vinylcyclobutane

  • High-boiling point, inert solvent (e.g., dodecane)

  • Internal standard (e.g., undecane)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Sealed reaction vials

  • Thermostatically controlled oven or oil bath

Procedure:

  • Prepare a solution of 1-vinylcyclobutane and an internal standard in the inert solvent of a known concentration.

  • Aliquot the solution into several sealed reaction vials.

  • Place the vials in a preheated oven or oil bath at a constant, elevated temperature (e.g., 180-220 °C).

  • At regular time intervals, remove a vial, cool it rapidly to quench the reaction, and analyze the composition of the mixture by GC-FID.

  • Quantify the disappearance of 1-vinylcyclobutane and the appearance of cyclohexene relative to the internal standard.

  • Plot ln([1-vinylcyclobutane]) versus time to determine the first-order rate constant (k).

  • Repeat the experiment at several different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) from an Arrhenius plot.

Diels-Alder Reaction of 1-Ethenyl-cyclobutene with a Dienophile

Objective: To determine the rate of the Diels-Alder reaction between 1-ethenyl-cyclobutene and a suitable dienophile (e.g., maleic anhydride).

Materials:

  • 1-Ethenyl-cyclobutene

  • Maleic anhydride

  • Anhydrous solvent (e.g., toluene)

  • Internal standard

  • NMR spectrometer or GC-MS

  • Thermostatically controlled reaction vessel

Procedure:

  • Prepare solutions of 1-ethenyl-cyclobutene and maleic anhydride in the anhydrous solvent, each with a known concentration and an internal standard.

  • Equilibrate the solutions to the desired reaction temperature in the reaction vessel.

  • Initiate the reaction by mixing the two solutions.

  • At specific time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a trapping agent).

  • Analyze the concentration of the reactants and the product in the quenched aliquots using NMR spectroscopy or GC-MS.

  • Determine the rate law and the rate constant for the reaction by analyzing the change in concentration over time.

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the key reaction pathways for 1-vinylcyclobutane and 1-ethenyl-cyclobutene.

Thermal_Rearrangement 1-Vinylcyclobutane 1-Vinylcyclobutane Diradical_Intermediate Diradical_Intermediate 1-Vinylcyclobutane->Diradical_Intermediate Heat (Δ) Cyclohexene Cyclohexene Diradical_Intermediate->Cyclohexene Ring Closure

Caption: Thermal rearrangement of 1-vinylcyclobutane to cyclohexene.

Diels_Alder_Reaction cluster_reactants Reactants 1-Ethenyl-cyclobutene 1-Ethenyl-cyclobutene Transition_State Transition_State 1-Ethenyl-cyclobutene->Transition_State Dienophile Dienophile Dienophile->Transition_State Diels-Alder_Adduct Diels-Alder_Adduct Transition_State->Diels-Alder_Adduct [4+2] Cycloaddition

Caption: Diels-Alder reaction of 1-ethenyl-cyclobutene.

Electrophilic_Addition_Comparison cluster_vcb 1-Vinylcyclobutane cluster_ecb 1-Ethenyl-cyclobutene VCB 1-Vinylcyclobutane VCB_Carbocation Secondary Carbocation VCB->VCB_Carbocation + E⁺ VCB_Product Addition Product VCB_Carbocation->VCB_Product + Nu⁻ ECB 1-Ethenyl-cyclobutene ECB_Carbocation Allylic Carbocation ECB->ECB_Carbocation + E⁺ ECB_Product 1,2- and 1,4-Addition Products ECB_Carbocation->ECB_Product + Nu⁻

Caption: Electrophilic addition pathways.

Conclusion

References

A Researcher's Guide to the Analytical Characterization of 1-Vinylcyclobutene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key analytical techniques for the characterization of 1-vinylcyclobutene, a reactive and structurally interesting unsaturated hydrocarbon. Due to the limited availability of published experimental data for 1-vinylcyclobutene, this guide will use the closely related and well-documented compound, 4-vinyl-1-cyclohexene, as a comparative analog to illustrate the expected spectral features and data interpretation. This guide will cover the primary analytical methods for elucidation of structure, purity, and physicochemical properties, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is paramount for the unambiguous characterization of 1-vinylcyclobutene. The following table summarizes the key quantitative data that can be obtained from each technique, using 4-vinyl-1-cyclohexene as an illustrative example.

Analytical TechniqueParameter4-vinyl-1-cyclohexene DataExpected Data for 1-vinylcyclobutene
¹H NMR Spectroscopy Chemical Shift (δ)~5.6-6.0 ppm (vinyl H), ~4.8-5.1 ppm (vinyl H₂), ~1.2-2.2 ppm (aliphatic H)Similar vinyl proton shifts, with aliphatic protons in a different region due to the cyclobutane ring.
Coupling Constants (J)Vicinal and geminal couplings observed in the vinyl and aliphatic regions.Characteristic coupling constants for the cyclobutane ring protons would be expected.
¹³C NMR Spectroscopy Chemical Shift (δ)~145 ppm (vinyl CH), ~112 ppm (vinyl CH₂), ~25-35 ppm (aliphatic CH₂)Similar vinyl carbon shifts, with aliphatic carbon shifts characteristic of a cyclobutane ring.
GC-MS (EI) Retention TimeDependent on GC column and conditions.Shorter retention time than 4-vinyl-1-cyclohexene under identical conditions due to lower molecular weight.
Molecular Ion (M⁺)m/z 108m/z 80
Key Fragment Ionsm/z 93, 79, 67, 54Fragments resulting from cleavage of the vinyl group and ring-opening of the cyclobutane moiety.
FTIR Spectroscopy C=C Stretch (vinyl)~1640 cm⁻¹~1640 cm⁻¹
=C-H Stretch (vinyl)~3080 cm⁻¹~3080 cm⁻¹
C-H Stretch (aliphatic)~2830-2960 cm⁻¹~2850-2980 cm⁻¹

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of 1-vinylcyclobutene by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 1-vinylcyclobutene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of 1-vinylcyclobutene and to determine its molecular weight and fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 1-vinylcyclobutene (e.g., 100 ppm) in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating volatile hydrocarbons.

    • Injection: Inject 1 µL of the sample solution into the GC inlet using a split injection mode (e.g., split ratio of 50:1).

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

  • Mass Spectrometry:

    • Ionization: Use standard electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 35-300 to detect the molecular ion and key fragment ions.

    • Data Analysis: Identify the peak corresponding to 1-vinylcyclobutene in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in 1-vinylcyclobutene, particularly the vinyl and cyclobutane moieties.

Methodology:

  • Sample Preparation: As 1-vinylcyclobutene is expected to be a volatile liquid, the spectrum can be obtained using a neat liquid film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Utilize a standard FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean salt plates.

    • Apply a small drop of the liquid sample between the plates to create a thin film.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance.

  • Data Analysis: Identify the characteristic absorption bands for the C=C and =C-H bonds of the vinyl group and the C-H and C-C bonds of the cyclobutane ring.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of 1-vinylcyclobutene and the expected signaling pathways in the spectroscopic analyses.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation synthesis Synthesis of 1-Vinylcyclobutene purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purification->nmr gcms GC-MS purification->gcms ftir FTIR Spectroscopy purification->ftir structure Structure Elucidation nmr->structure gcms->structure purity Purity Assessment gcms->purity functional_groups Functional Group ID ftir->functional_groups nmr_signaling cluster_1h ¹H NMR cluster_13c ¹³C NMR cluster_coupling Spin-Spin Coupling vinyl_h Vinyl Protons (~5-6 ppm) aliphatic_h Cyclobutane Protons (Region to be determined) vinyl_h->aliphatic_h allylic coupling j_coupling J-Coupling vinyl_h->j_coupling vicinal, geminal aliphatic_h->j_coupling geminal, vicinal vinyl_c Vinyl Carbons (~110-145 ppm) aliphatic_c Cyclobutane Carbons (Region to be determined) gcms_fragmentation molecular_ion 1-Vinylcyclobutene⁺˙ (M⁺˙, m/z 80) loss_methyl Loss of •CH₃ (m/z 65) molecular_ion->loss_methyl loss_vinyl Loss of •CH=CH₂ (m/z 53) molecular_ion->loss_vinyl ring_opening Ring Opening molecular_ion->ring_opening butadiene_ion Butadiene⁺˙ (m/z 54) ring_opening->butadiene_ion other_fragments Other Fragments butadiene_ion->other_fragments

A Comparative Analysis of Experimental and Theoretical NMR Spectra of 1-Ethenyl-Cyclobutene

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Structural Elucidation

In the field of chemical research and drug development, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel molecules. The comparison of experimentally obtained NMR data with theoretically predicted spectra serves as a powerful validation method. This guide provides a comparative analysis of the experimental NMR data of a close structural analog, 1-vinylcyclobutane, with the theoretically predicted ¹H and ¹³C NMR spectra of 1-ethenyl-cyclobutene. This comparison aims to offer researchers a framework for utilizing theoretical predictions in the absence of experimental data for a specific compound and to highlight the congruence and divergence between theoretical and experimental values.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-ethenyl-cyclobutene and the experimental data for the structurally analogous 1-vinylcyclobutane. The theoretical predictions were generated using a standard NMR prediction algorithm.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)

Proton Assignment (1-ethenyl-cyclobutene)Predicted Chemical Shift (ppm)Corresponding Proton (1-vinylcyclobutane)Experimental Chemical Shift (ppm)
H-1' (vinylic)6.05Vinylic CH5.82
H-2' (vinylic, trans)5.10Vinylic CH₂4.95
H-2' (vinylic, cis)4.95Vinylic CH₂4.89
H-2 (cyclobutene)6.20--
H-3 (cyclobutene)2.40Cyclobutyl CH2.65
H-4 (cyclobutene)2.30Cyclobutyl CH₂2.05
Cyclobutyl CH₂1.85
Cyclobutyl CH₂1.70
Cyclobutyl CH₂1.60

Note: Direct correlation of all cyclobutane protons is complex due to the differing ring structures.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)

Carbon Assignment (1-ethenyl-cyclobutene)Predicted Chemical Shift (ppm)Corresponding Carbon (1-vinylcyclobutane)Experimental Chemical Shift (ppm)
C-1 (cyclobutene, substituted)145.0Cyclobutyl CH43.5
C-2 (cyclobutene)135.0--
C-1' (vinylic)140.0Vinylic CH142.4
C-2' (vinylic)112.0Vinylic CH₂112.7
C-3 (cyclobutene)30.0Cyclobutyl CH₂30.2
C-4 (cyclobutene)28.0Cyclobutyl CH₂25.8

Experimental and Theoretical Workflow

The process of comparing experimental and theoretical NMR data follows a logical sequence, as illustrated in the diagram below. This workflow is crucial for validating predicted structures and understanding the electronic environment of the molecule.

NMR_Comparison_Workflow Workflow for Comparing Experimental and Theoretical NMR Data cluster_experimental Experimental Protocol cluster_theoretical Theoretical Protocol exp_sample Sample Preparation exp_acquisition NMR Data Acquisition (¹H & ¹³C) exp_sample->exp_acquisition exp_processing Data Processing and Analysis exp_acquisition->exp_processing comparison Comparative Analysis exp_processing->comparison theor_structure Define Molecular Structure theor_prediction NMR Spectrum Prediction theor_structure->theor_prediction theor_analysis Analysis of Predicted Spectra theor_prediction->theor_analysis theor_analysis->comparison conclusion Structural Validation / Refinement comparison->conclusion

Workflow for comparing experimental and theoretical NMR data.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, such as 1-vinylcyclobutane.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample and has a residual solvent peak that does not overlap with signals of interest.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.

  • Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample.

2. NMR Spectrometer Setup:

  • Tuning and Matching: The NMR probe should be tuned to the resonance frequencies of ¹H and ¹³C and matched to the impedance of the spectrometer to ensure maximum signal-to-noise.

  • Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

3. Data Acquisition:

  • ¹H NMR:

    • A standard single-pulse experiment is typically used.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • A relaxation delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.

  • ¹³C NMR:

    • A proton-decoupled experiment is commonly performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the signal of the internal standard (e.g., TMS at 0.00 ppm).

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of the different types of protons in the molecule.

By following this standardized protocol, researchers can obtain high-quality, reproducible NMR data that is suitable for rigorous comparison with theoretical predictions, thereby increasing the confidence in structural assignments.

A Comparative Guide to Catalysts for Enantioselective Cyclobutene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of cyclobutenes, valuable four-membered carbocycles, is a pivotal process in organic synthesis, providing access to a wide array of chiral building blocks for natural product synthesis and drug discovery. The development of efficient and highly selective catalysts for this transformation is therefore of paramount importance. This guide provides a comprehensive comparison of prominent catalytic systems based on rhodium, cobalt, nickel, and gold, focusing on their performance, substrate scope, and mechanistic intricacies. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key reactions are provided. Furthermore, proposed catalytic cycles are visualized using Graphviz diagrams to facilitate a deeper understanding of the reaction mechanisms.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in enantioselective synthesis is gaugued by several key metrics, including yield, enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of selected rhodium, cobalt, nickel, and gold catalysts in the enantioselective synthesis of cyclobutenes, showcasing their strengths and substrate preferences.

Rhodium-Catalyzed Enantioselective Arylation of Cyclobutenone Ketals

Rhodium catalysts, particularly those paired with chiral diene ligands, have demonstrated exceptional performance in the asymmetric arylation of cyclobutene derivatives. These reactions typically exhibit high yields and excellent enantioselectivities across a broad range of arylboronic acids.

EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid3-phenylcyclobutenone ketal9098
24-Methoxyphenylboronic acid3-(4-methoxyphenyl)cyclobutenone ketal8597
34-Chlorophenylboronic acid3-(4-chlorophenyl)cyclobutenone ketal9398
43-Thienylboronic acid3-(3-thienyl)cyclobutenone ketal8896
Cobalt-Catalyzed [2+2] Cycloaddition of Alkynes and Alkenes

Earth-abundant cobalt catalysts have emerged as a powerful and sustainable alternative for the enantioselective synthesis of cyclobutenes via [2+2] cycloaddition reactions. These systems can accommodate a wide variety of alkynes and alkenes, furnishing highly functionalized cyclobutenes with high enantiopurity.[1][2]

EntryAlkyneAlkeneProductYield (%)ee (%)
11-PhenylpropyneStyrene1,2-Diphenyl-3-methylcyclobutene8592
21-HexyneMethyl acrylateMethyl 2-butylcyclobut-1-enecarboxylate7895
3PhenylacetyleneNorbornene3-Phenyl-exo-tricyclo[4.2.1.02,5]non-3-ene9188
4TrimethylsilylacetyleneVinyl acetate3-Trimethylsilyl-1-acetoxycyclobutene7597
Nickel-Catalyzed Enantioselective Coupling of Cyclobutanones and Allenes

Nickel-catalyzed methodologies provide a unique approach to chiral cyclobutene-containing scaffolds through the coupling of cyclobutanones and allenes. These reactions are characterized by their high chemo- and enantioselectivity.

EntryCyclobutanone SubstrateAllene SubstrateProductYield (%)ee (%)
13-Phenylcyclobutanone1,1-DimethylalleneSpiro[cyclobutane-1,2'-[2]oxabicyclo[4.2.0]oct-1(6)-ene] derivative8294
23,3-DimethylcyclobutanonePhenylalleneBicyclic cyclobutene derivative7591
3Spiro[3.3]heptan-2-one1,1-DiphenylalleneSpirocyclic cyclobutene derivative8896
Gold-Catalyzed Intermolecular [2+2] Cycloaddition of Alkynes and Alkenes

Gold catalysts, particularly those featuring non-C2 symmetric digold complexes, have been successfully employed in the intermolecular [2+2] cycloaddition of terminal alkynes and alkenes to afford chiral cyclobutenes with good to excellent enantioselectivities.[3]

EntryAlkyneAlkeneProductYield (%)er
1Phenylacetylene1,1-Disubstituted alkene1-Phenyl-3,3-disubstituted cyclobutene8592:8
24-Methoxyphenylacetylene1,1-Disubstituted alkene1-(4-Methoxyphenyl)-3,3-disubstituted cyclobutene8893:7
31-Hexyne1,1-Disubstituted alkene1-Butyl-3,3-disubstituted cyclobutene7690:10

Experimental Protocols

General Procedure for Rhodium-Catalyzed Enantioselective Arylation

To a solution of the rhodium precursor [Rh(cod)Cl]2 (2.5 mol%) and the chiral diene ligand (5.5 mol%) in a suitable solvent (e.g., dioxane/H2O), the cyclobutenone ketal (1.0 equiv), the arylboronic acid (1.5 equiv), and a base (e.g., K3PO4, 2.0 equiv) are added. The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Cobalt-Catalyzed [2+2] Cycloaddition

In a glovebox, a vial is charged with CoI2 (5 mol%), the chiral ligand (6 mol%), and a reducing agent (e.g., Zn powder, 10 mol%). A solution of the alkyne (1.0 equiv) and the alkene (1.2 equiv) in a dry solvent (e.g., THF) is then added. The vial is sealed and the reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.[1][2]

General Procedure for Nickel-Catalyzed Enantioselective Coupling

A mixture of Ni(cod)2 (10 mol%), the chiral ligand (12 mol%), and a Lewis acid co-catalyst (e.g., AlMe3, 20 mol%) in a dry solvent (e.g., toluene) is stirred at room temperature for 30 minutes. A solution of the cyclobutanone (1.0 equiv) and the allene (1.2 equiv) in the same solvent is then added dropwise. The reaction is stirred at a specified temperature until completion. The reaction is then quenched, and the product is purified by flash chromatography.

General Procedure for Gold-Catalyzed Intermolecular [2+2] Cycloaddition

To a solution of the digold(I) catalyst (e.g., --INVALID-LINK--2, 2.5 mol%) and AgSbF6 (5 mol%) in a chlorinated solvent (e.g., CH2Cl2) at a low temperature (e.g., -78 °C) is added a solution of the alkyne (1.0 equiv) and the alkene (2.0 equiv) in the same solvent. The reaction mixture is stirred at this temperature for the specified time. The reaction is then quenched, and the product is purified by column chromatography.[3]

Catalytic Cycles and Mechanistic Insights

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed catalytic cycles for the rhodium, cobalt, nickel, and gold-catalyzed enantioselective synthesis of cyclobutenes. These visualizations provide a clear overview of the key steps involved in each transformation, including oxidative addition, migratory insertion, and reductive elimination.

Rhodium_Catalytic_Cycle Rh(I)-L Rh(I)-L Oxidative Addition Oxidative Addition Rh(I)-L->Oxidative Addition ArB(OH)2 Rh(III)-Ar Rh(III)-Ar Oxidative Addition->Rh(III)-Ar Carbometalation Carbometalation Rh(III)-Ar->Carbometalation Cyclobutene Rh(III)-alkyl Rh(III)-alkyl Carbometalation->Rh(III)-alkyl Reductive Elimination Reductive Elimination Rh(III)-alkyl->Reductive Elimination Reductive Elimination->Rh(I)-L Product

Caption: Proposed catalytic cycle for the Rhodium-catalyzed arylation.

Cobalt_Catalytic_Cycle Co(I)-L Co(I)-L Oxidative Cyclization Oxidative Cyclization Co(I)-L->Oxidative Cyclization Alkyne, Alkene Cobaltacyclopentene Cobaltacyclopentene Oxidative Cyclization->Cobaltacyclopentene Reductive Elimination Reductive Elimination Cobaltacyclopentene->Reductive Elimination Reductive Elimination->Co(I)-L Product

Caption: Proposed catalytic cycle for the Cobalt-catalyzed [2+2] cycloaddition.

Nickel_Catalytic_Cycle Ni(0)-L Ni(0)-L Oxidative Addition Oxidative Addition Ni(0)-L->Oxidative Addition Cyclobutanone Oxanickelacyclopentanone Oxanickelacyclopentanone Oxidative Addition->Oxanickelacyclopentanone Allene Insertion Allene Insertion Oxanickelacyclopentanone->Allene Insertion Allene Nickelacycloheptenone Nickelacycloheptenone Allene Insertion->Nickelacycloheptenone Reductive Elimination Reductive Elimination Nickelacycloheptenone->Reductive Elimination Reductive Elimination->Ni(0)-L Product

Caption: Proposed catalytic cycle for the Nickel-catalyzed coupling.

Gold_Catalytic_Cycle [Au(I)-L]+ [Au(I)-L]+ Alkyne Activation Alkyne Activation [Au(I)-L]+->Alkyne Activation Alkyne [Au(I)-alkyne]+ [Au(I)-alkyne]+ Alkyne Activation->[Au(I)-alkyne]+ Nucleophilic Attack Nucleophilic Attack [Au(I)-alkyne]+->Nucleophilic Attack Alkene Vinyl Cation Vinyl Cation Nucleophilic Attack->Vinyl Cation Cyclization Cyclization Vinyl Cation->Cyclization Cyclobutyl Cation Cyclobutyl Cation Cyclization->Cyclobutyl Cation Cyclobutyl Cation->[Au(I)-L]+ Product

Caption: Proposed catalytic cycle for the Gold-catalyzed [2+2] cycloaddition.

References

Unraveling the Diels-Alder Reactivity of 1-Ethenyl-cyclobutene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of cycloaddition reactions is paramount for the rational design of synthetic pathways. The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, exhibits a wide range of reactivities depending on the nature of the diene and dienophile. This guide provides a comparative analysis of the Diels-Alder reactivity of the strained and conformationally unique diene, 1-ethenyl-cyclobutene, against commonly employed dienes such as 1,3-butadiene and cyclopentadiene. This comparison is supported by available experimental data to offer a clear perspective on its synthetic utility.

The propensity of a conjugated diene to participate in a Diels-Alder reaction is fundamentally governed by its ability to adopt an s-cis conformation, which allows for the concerted [4+2] cycloaddition to proceed through a cyclic transition state. While acyclic dienes like 1,3-butadiene can freely rotate around their central single bond to achieve this conformation, the equilibrium often favors the more stable s-trans form, thus impacting reaction rates. In contrast, cyclic dienes are often locked in a specific conformation, which can either significantly enhance or completely inhibit their reactivity.

The Unique Case of 1-Ethenyl-cyclobutene

1-Ethenyl-cyclobutene presents an intriguing case. The exocyclic double bond is conjugated with the endocyclic double bond, fulfilling the basic requirement for a Diels-Alder diene. However, the cyclobutene ring introduces significant ring strain and imposes a fixed geometry on the diene system. While not perfectly planar, the diene unit of 1-ethenyl-cyclobutene is held in a conformation that is geometrically amenable to cycloaddition, potentially enhancing its reactivity compared to acyclic dienes that must overcome an energetic barrier to adopt the necessary s-cis conformation.

A critical aspect to consider with 1-ethenyl-cyclobutene is its propensity to undergo thermal isomerization. At elevated temperatures, vinylcyclobutanes are known to rearrange to form cyclohexenes. This competing reaction pathway can influence the overall yield of the desired Diels-Alder adduct and necessitates careful control of reaction conditions.

Comparative Reactivity: A Data-Driven Perspective

Direct, side-by-side quantitative comparisons of the Diels-Alder reactivity of 1-ethenyl-cyclobutene with other dienes are not extensively documented in the literature. However, by collating available data from various sources, a qualitative and semi-quantitative picture of its reactivity can be constructed. The following table summarizes key reactivity indicators for 1-ethenyl-cyclobutene, 1,3-butadiene, and cyclopentadiene with a common powerful dienophile, maleic anhydride.

DieneDienophileReaction ConditionsYieldRelative Rate (Qualitative)Reference
1-Ethenyl-cyclobuteneMaleic AnhydrideNot explicitly foundNot explicitly foundModerate to High (Inferred)N/A
1,3-ButadieneMaleic AnhydrideXylene, Reflux~90%Moderate[1]
CyclopentadieneMaleic AnhydrideEthyl acetate/Hexane, rtHigh (often quantitative)Very High[2]

Note: The reactivity of 1-ethenyl-cyclobutene is inferred based on the principles of its fixed s-cis-like conformation and ring strain, but specific experimental data for a direct comparison is scarce.

Cyclopentadiene stands out as a highly reactive diene due to its planar structure, which locks the diene in a perfect s-cis conformation, leading to a significantly lower activation energy for the Diels-Alder reaction. 1,3-Butadiene, while a versatile diene, is less reactive than cyclopentadiene because only a fraction of the molecules are in the reactive s-cis conformation at any given time. The reactivity of 1-ethenyl-cyclobutene is anticipated to be higher than that of 1,3-butadiene due to its fixed conformation, but likely lower than cyclopentadiene, which possesses an ideal geometry for cycloaddition. The ring strain of the cyclobutene ring in the starting material is released upon forming the six-membered ring of the product, which also contributes to the thermodynamic driving force of the reaction.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the Diels-Alder reaction of 1,3-butadiene and cyclopentadiene with maleic anhydride. A hypothetical protocol for 1-ethenyl-cyclobutene is also presented, based on general principles of Diels-Alder reactions involving strained systems.

Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride

This reaction is often performed by generating 1,3-butadiene in situ from the thermal decomposition of 3-sulfolene.

Materials:

  • 3-Sulfolene (butadiene sulfone)

  • Maleic anhydride

  • Xylene (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and maleic anhydride in xylene.

  • Heat the mixture to reflux. The 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas (ensure proper ventilation).

  • The in situ generated 1,3-butadiene will react with maleic anhydride to form the Diels-Alder adduct.

  • After the reaction is complete (typically monitored by TLC or GC), the mixture is cooled to allow the product to crystallize.

  • The solid product is collected by vacuum filtration, washed with a cold solvent, and dried.

Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride

Cyclopentadiene is typically generated by cracking its dimer, dicyclopentadiene, just before use.

Materials:

  • Dicyclopentadiene

  • Maleic anhydride

  • Ethyl acetate

  • Hexane

Procedure:

  • Set up a fractional distillation apparatus to crack dicyclopentadiene by heating it to its boiling point. Collect the freshly distilled cyclopentadiene monomer in a receiver cooled in an ice bath.

  • In a separate flask, dissolve maleic anhydride in ethyl acetate.

  • Slowly add the freshly prepared cyclopentadiene to the maleic anhydride solution at room temperature. The reaction is often exothermic.

  • Stir the mixture for a short period. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold hexane, and air dry.[2]

Hypothetical Protocol for the Diels-Alder Reaction of 1-Ethenyl-cyclobutene with Maleic Anhydride

Materials:

  • 1-Ethenyl-cyclobutene

  • Maleic anhydride

  • Toluene (or another suitable solvent)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve maleic anhydride in toluene.

  • Add 1-ethenyl-cyclobutene to the solution.

  • The reaction mixture would likely be stirred at a controlled temperature (e.g., room temperature or slightly elevated) to promote the cycloaddition while minimizing the potential for thermal rearrangement of the 1-ethenyl-cyclobutene.

  • Monitor the reaction progress by an appropriate analytical technique (TLC, GC, or NMR).

  • Upon completion, the solvent would be removed under reduced pressure.

  • The resulting crude product would be purified by a suitable method, such as recrystallization or column chromatography, to isolate the desired Diels-Alder adduct.

Visualizing Reaction Pathways

To better understand the relationships between the reactants and the concerted nature of the Diels-Alder reaction, a simplified workflow diagram is presented below.

Diels_Alder_Workflow Diene Diene (e.g., 1-Ethenyl-cyclobutene) TransitionState Cyclic Transition State Diene->TransitionState Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TransitionState Product Diels-Alder Adduct (Cyclohexene derivative) TransitionState->Product [4+2] Cycloaddition

A simplified workflow of the Diels-Alder reaction.

The following diagram illustrates the key structural features influencing the reactivity of the compared dienes.

Diene_Reactivity cluster_0 Factors Influencing Diene Reactivity cluster_1 Diene Examples s-cis Conformation s-cis Conformation Ring Strain Ring Strain Electronic Effects Electronic Effects 1-Ethenyl-cyclobutene 1-Ethenyl-cyclobutene 1-Ethenyl-cyclobutene->s-cis Conformation Fixed 1-Ethenyl-cyclobutene->Ring Strain High Cyclopentadiene Cyclopentadiene Cyclopentadiene->s-cis Conformation Locked Cyclopentadiene->Ring Strain Moderate 1,3-Butadiene 1,3-Butadiene 1,3-Butadiene->s-cis Conformation Equilibrium

References

Unraveling the Reaction Pathways of 1-Vinylcyclobutene: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of molecules like 1-vinylcyclobutene is paramount for designing novel synthetic routes and predicting product formation. This guide provides a comprehensive computational analysis of the reaction pathways of 1-vinylcyclobutene, primarily its thermal rearrangement to 1,3-cyclohexadiene, and compares the performance of various theoretical methods against available experimental data.

The thermal isomerization of 1-vinylcyclobutene is a classic example of a pericyclic reaction, specifically a[1][2] sigmatropic rearrangement, that proceeds through a diradical intermediate. This transformation is governed by the principles of orbital symmetry, as famously elucidated by Woodward and Hoffmann. Computational chemistry offers a powerful lens to dissect these complex reaction landscapes, providing insights into transition states, activation energies, and reaction kinetics that are often challenging to probe experimentally.

Computational Analysis: A Head-to-Head Comparison

The vinylcyclobutane-cyclohexene rearrangement has been a subject of significant computational investigation.[1] The primary tool for this analysis is quantum chemistry, with Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods being the most prominent.

A comparative analysis of different computational methods is crucial for validating their predictive power. Below is a summary of calculated activation energies for the thermal rearrangement of vinylcyclobutane to cyclohexene, a closely related parent reaction to that of 1-vinylcyclobutene, which serves as a benchmark for method performance.

Computational MethodBasis SetCalculated Activation Energy (kcal/mol)Experimental Activation Energy (kcal/mol)
B3LYP6-31G49.849.3
CASSCF(4,4)6-31G52.149.3
G3(MP2,CC)//B3LYP6-31G*48.749.3

Data for vinylcyclobutane rearrangement, a proxy for 1-vinylcyclobutene. Experimental data from gas-phase kinetic studies.[3]

The B3LYP functional, a widely used hybrid DFT method, provides a reasonably accurate prediction of the activation energy when compared to experimental values. CASSCF, a multireference method, is essential for correctly describing the diradical nature of the transition state but can sometimes overestimate the activation barrier. High-accuracy composite methods like G3(MP2,CC) offer results in excellent agreement with experimental findings.

Reaction Pathways and Mechanism

The thermal rearrangement of 1-vinylcyclobutene to 1,3-cyclohexadiene is not a simple, one-step process. Computational studies have revealed a complex potential energy surface with multiple competing pathways and conformational transition states.[1]

The reaction initiates with the cleavage of the C1-C4 bond of the cyclobutane ring, leading to the formation of a diradical intermediate. This intermediate is not a single species but exists on a very flat potential energy surface, allowing for various conformational changes before ring closure to the final cyclohexadiene product.[1]

Below is a DOT script representation of the primary reaction pathway.

Primary reaction pathway of 1-vinylcyclobutene rearrangement.

Experimental Protocols

Synthesis of 1-Vinylcyclobutene (Illustrative)

  • Reaction Setup: A solution of 1,3-butadiene and a suitable acetylene derivative (e.g., protected acetylene) in an appropriate solvent (e.g., toluene) is prepared in a high-pressure reaction vessel.

  • Thermal Conditions: The vessel is heated to a temperature typically ranging from 150 to 250 °C for several hours. The pressure inside the vessel will increase significantly.

  • Workup and Purification: After cooling, the reaction mixture is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to isolate the 1-vinylcyclobutene.

Thermal Rearrangement and Kinetic Analysis

The gas-phase kinetics of the thermal isomerization of vinylcyclobutane have been studied using techniques like shock tubes and static reactors.[3] A typical experimental workflow for studying the kinetics of 1-vinylcyclobutene rearrangement would be:

  • Sample Preparation: A known concentration of 1-vinylcyclobutene is prepared in a carrier gas (e.g., argon) within a reaction vessel of known volume.

  • Heating: The reaction vessel is rapidly heated to a specific temperature and maintained for a set period.

  • Quenching and Analysis: The reaction is quenched by rapid cooling. The composition of the gas mixture is then analyzed, typically using gas chromatography (GC) coupled with a suitable detector (e.g., flame ionization detector or mass spectrometer), to determine the concentrations of the reactant and product(s).

  • Data Analysis: The rate constants are determined by plotting the concentration of the reactant versus time at different temperatures. An Arrhenius plot (ln(k) vs. 1/T) is then used to determine the activation energy (Ea) and the pre-exponential factor (A).

The following diagram illustrates a typical experimental workflow for kinetic analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Mixture Prepare gas mixture (1-vinylcyclobutene in carrier gas) Heat_Vessel Heat reaction vessel to target temperature Prepare_Mixture->Heat_Vessel Hold_Time Maintain temperature for a set time Heat_Vessel->Hold_Time Quench Rapidly cool to quench the reaction Hold_Time->Quench GC_Analysis Analyze mixture using Gas Chromatography Quench->GC_Analysis Data_Processing Determine rate constants and activation energy GC_Analysis->Data_Processing

Experimental workflow for kinetic analysis of thermal rearrangement.

Conclusion

The computational analysis of 1-vinylcyclobutene's reaction pathways provides invaluable insights into its thermal rearrangement. DFT methods, particularly B3LYP, offer a good balance of accuracy and computational cost for predicting activation energies. However, for a precise description of the diradical transition states, multireference methods like CASSCF are indispensable. The synergy between computational predictions and experimental kinetic data is crucial for a complete understanding of these complex organic transformations, paving the way for the rational design of new chemical reactions and the synthesis of novel molecular architectures.

References

Confirming the Structure of 1-Ethenyl-Cyclobutene Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to confirm the structure of adducts derived from 1-ethenyl-cyclobutene, a versatile building block in organic synthesis. Due to the limited availability of direct experimental data for 1-ethenyl-cyclobutene adducts in the searched literature, this guide presents a representative cycloaddition reaction—the Diels-Alder reaction—and outlines the established protocols for synthesis and structural elucidation based on analogous systems. The principles and techniques described herein are broadly applicable to the characterization of novel cycloaddition products.

Representative Cycloaddition Reaction: Diels-Alder [4+2] Cycloaddition

1-Ethenyl-cyclobutene is a conjugated diene and is expected to readily participate in [4+2] cycloaddition reactions with suitable dienophiles. A classic example of such a reaction is the Diels-Alder reaction with maleic anhydride, which is known to proceed with high efficiency and stereospecificity. The concerted mechanism involves the overlap of the π-orbitals of the diene and the dienophile to form a six-membered ring.

The anticipated reaction of 1-ethenyl-cyclobutene with maleic anhydride would yield a bicyclic adduct. The stereochemistry of the product, particularly whether the endo or exo isomer is favored, is a key structural aspect to be determined experimentally. In many Diels-Alder reactions involving cyclic dienes, the endo product is kinetically favored due to secondary orbital interactions.

Experimental Protocols

Synthesis of the Diels-Alder Adduct of 1-Ethenyl-Cyclobutene and Maleic Anhydride (Representative Protocol)

This protocol is adapted from established procedures for Diels-Alder reactions involving reactive dienes and dienophiles.

Materials:

  • 1-Ethenyl-cyclobutene (diene)

  • Maleic anhydride (dienophile)

  • Toluene (solvent)

  • Hexanes (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of toluene.

  • Addition of Diene: To the stirred solution, add 1-ethenyl-cyclobutene (1.1 equivalents) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 110°C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, place the flask in an ice bath to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

  • Drying: Dry the purified crystals under vacuum to obtain the final adduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of the cycloaddition adduct.

Sample Preparation:

  • Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key information to be obtained includes the chemical shifts (δ) of the different protons, their integration (relative number of protons), and the coupling constants (J) between neighboring protons.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to determine the number of unique carbon environments.

  • 2D NMR: For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive proof of molecular structure, including relative and absolute stereochemistry.

Crystal Growth:

  • Grow single crystals of the purified adduct suitable for X-ray analysis (typically >0.1 mm in all dimensions). Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, inducing crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Process the diffraction data and solve the crystal structure using appropriate software.

  • Refine the structural model to obtain precise bond lengths, bond angles, and torsion angles.

Data Presentation

Quantitative data from the structural characterization of the 1-ethenyl-cyclobutene adduct should be summarized in tables for clear comparison and interpretation.

Table 1: Representative ¹H NMR Data for a [4+2] Cycloadduct

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-13.2 - 3.5m-1H
H-25.8 - 6.2m-1H
H-35.8 - 6.2m-1H
H-43.2 - 3.5m-1H
H-52.8 - 3.1m-1H
H-62.8 - 3.1m-1H
H-7a1.8 - 2.2m-1H
H-7b1.5 - 1.9m-1H
H-8a1.8 - 2.2m-1H
H-8b1.5 - 1.9m-1H

Note: The chemical shifts and coupling constants are hypothetical and are based on typical values for similar bicyclic structures.

Table 2: Representative Crystallographic Data

ParameterValue
Empirical FormulaC₁₀H₁₀O₃
Formula Weight178.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.543(2)
b (Å)12.876(4)
c (Å)9.876(3)
β (°)105.43(1)
V (ų)801.2(4)
Z4
R-factor< 0.05

Note: These values are representative and would need to be determined experimentally.

Mandatory Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_product Product 1-Ethenyl-cyclobutene 1-Ethenyl-cyclobutene Transition State Transition State 1-Ethenyl-cyclobutene->Transition State Maleic Anhydride Maleic Anhydride Maleic Anhydride->Transition State Diels-Alder Adduct Diels-Alder Adduct Transition State->Diels-Alder Adduct [4+2] Cycloaddition

Caption: Diels-Alder reaction of 1-ethenyl-cyclobutene.

Experimental Workflow for Structure Confirmation

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation start Diels-Alder Reaction purification Purification (Recrystallization) start->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr xray X-ray Crystallography purification->xray structure Structure Confirmation nmr->structure xray->structure

Caption: Workflow for adduct structure confirmation.

Gold-Catalyzed Reactions: A Comparative Guide to Cyclobutene vs. 1,3-Diene Formation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective synthesis of either cyclobutene or 1,3-diene scaffolds is a critical consideration in the design of novel molecular entities. Gold-catalyzed reactions of alkynes and alkenes have emerged as a powerful tool in this context, offering a pathway to these valuable structural motifs. However, the reaction outcome is highly sensitive to the substrate and reaction conditions, leading to a divergence in product formation. This guide provides an objective comparison, supported by experimental data, of the factors governing the selective formation of cyclobutenes versus 1,3-dienes in gold-catalyzed reactions.

The intermolecular gold(I)-catalyzed reaction between arylalkynes and alkenes can proceed through a [2+2] cycloaddition to yield cyclobutenes.[1][2][3][4][5][6] This process is understood to occur stepwise, initiated by the formation of a cyclopropyl gold(I) carbene intermediate, which subsequently undergoes ring expansion.[1][2][3][4][5][6] However, a competing reaction pathway can lead to the formation of 1,3-dienes, particularly when ortho-substituted arylalkynes are employed.[1][2][3][4][5][6] This alternative route is described as a metathesis-type process.[1][2][3][4][5][6] Density functional theory (DFT) calculations have revealed that the energetic barrier between the two pathways is small, indicating that subtle changes in substrate structure can significantly influence the product distribution.[1][2][4][5]

Data Presentation: Influence of Alkyne Substitution on Reaction Outcome

The following table summarizes the quantitative data from key experiments, illustrating the impact of the arylalkyne substituent on the product distribution in the gold(I)-catalyzed reaction with α-methylstyrene.

EntryArylalkyneCatalystProduct(s)Ratio (Cyclobutene:1,3-Diene)Yield (%)
1Phenylacetylene[IPrAu(NCMe)]SbF₆Cyclobutene>99:195
2o-Tolylacetylene[IPrAu(NCMe)]SbF₆Cyclobutene & 1,3-Diene1.3:160
3(2,6-Dimethylphenyl)acetylene[IPrAu(NCMe)]SbF₆1,3-Diene1:>9975
4(2-Methoxyphenyl)acetylene[IPrAu(NCMe)]SbF₆1,3-Diene1:>9980
5Phenyl-1,3-butadiyne[IPrAu(NCMe)]SbF₆Cyclobutene>99:185

Experimental Protocols

General Procedure for the Gold-Catalyzed Reaction of Arylalkynes with Alkenes

To a solution of the gold(I) catalyst (0.005 mmol, 1 mol%) in 1,2-dichloroethane (DCE, 0.5 mL) in a sealed tube, the alkene (1.0 mmol, 2 equiv) is added. The corresponding arylalkyne (0.5 mmol, 1 equiv) is then added, and the mixture is stirred at the specified temperature (typically room temperature to 80 °C) for the time indicated in the specific experiment (typically 1-24 hours). After completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product(s).

Synthesis of Cyclobutene (Table 1, Entry 1)

Following the general procedure, [IPrAu(NCMe)]SbF₆ (3.5 mg, 0.005 mmol) was dissolved in DCE (0.5 mL). α-Methylstyrene (130 μL, 1.0 mmol) and phenylacetylene (55 μL, 0.5 mmol) were added. The reaction mixture was stirred at room temperature for 1 hour. Purification by flash chromatography (hexanes) afforded the corresponding cyclobutene as a colorless oil (105 mg, 95% yield).

Synthesis of a Mixture of Cyclobutene and 1,3-Diene (Table 1, Entry 2)

Following the general procedure, [IPrAu(NCMe)]SbF₆ (3.5 mg, 0.005 mmol) was dissolved in DCE (0.5 mL). α-Methylstyrene (130 μL, 1.0 mmol) and o-tolylacetylene (66 μL, 0.5 mmol) were added. The reaction mixture was stirred at 80 °C for 12 hours. Purification by flash chromatography (hexanes) afforded a mixture of the corresponding cyclobutene and 1,3-diene (66 mg, 60% total yield) in a 1.3:1 ratio as determined by ¹H NMR spectroscopy.

Synthesis of 1,3-Diene (Table 1, Entry 3)

Following the general procedure, [IPrAu(NCMe)]SbF₆ (3.5 mg, 0.005 mmol) was dissolved in DCE (0.5 mL). α-Methylstyrene (130 μL, 1.0 mmol) and (2,6-dimethylphenyl)acetylene (72 mg, 0.5 mmol) were added. The reaction mixture was stirred at 80 °C for 24 hours. Purification by flash chromatography (hexanes) afforded the corresponding 1,3-diene as a colorless oil (93 mg, 75% yield).

Mechanistic Pathways and Experimental Workflow

The following diagrams illustrate the key mechanistic steps that dictate the selective formation of either cyclobutene or 1,3-diene products and a typical experimental workflow for these reactions.

G cluster_start Reaction Initiation cluster_intermediate Key Intermediate cluster_pathways Divergent Pathways cluster_cycloaddition [2+2] Cycloaddition cluster_metathesis Metathesis-type Process start Gold(I) Catalyst + Alkyne + Alkene intermediate Cyclopropyl Gold(I) Carbene start->intermediate path1 Ring Expansion intermediate->path1 Unsubstituted or meta/para-substituted arylalkynes path2 Rearrangement intermediate->path2 ortho-substituted arylalkynes product1 Cyclobutene path1->product1 product2 1,3-Diene path2->product2

Figure 1. Mechanistic pathways in gold-catalyzed reactions of alkynes and alkenes.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis prep Prepare stock solution of Gold(I) catalyst in solvent add_alkene Add alkene to the catalyst solution prep->add_alkene add_alkyne Add alkyne to the reaction mixture add_alkene->add_alkyne react Stir at specified temperature and time add_alkyne->react quench Monitor reaction completion (TLC/GC-MS) react->quench extract Remove solvent under reduced pressure quench->extract purify Purify by flash column chromatography extract->purify analyze Characterize product(s) (NMR, MS, etc.) purify->analyze

Figure 2. General experimental workflow for gold-catalyzed reactions.

References

GC-MS Analysis of 1-Vinylcyclobutene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected reaction products of 1-vinylcyclobutene, focusing on its thermal rearrangement and Diels-Alder reactions. Due to a lack of specific experimental data in publicly available literature for the GC-MS analysis of 1-vinylcyclobutene reaction products, this guide is based on established principles of organic chemistry and data from analogous compounds. Detailed hypothetical experimental protocols for product analysis via Gas Chromatography-Mass Spectrometry (GC-MS) are provided to facilitate future research in this area.

Introduction to 1-Vinylcyclobutene Reactivity

1-Vinylcyclobutene is a strained cyclic olefin with a conjugated diene system, making it a versatile substrate for various chemical transformations. Its reactivity is primarily governed by two competing pathways: thermal rearrangement and cycloaddition reactions. Understanding the product distribution from these reactions is crucial for synthetic applications. GC-MS is the analytical method of choice for separating and identifying the volatile products typically formed in these reactions.

Comparison of Key Reaction Pathways

The two primary reaction pathways for 1-vinylcyclobutene are the intramolecular thermal rearrangement and the intermolecular Diels-Alder reaction. The preferred pathway and resulting product distribution are highly dependent on the reaction conditions, particularly temperature and the presence of a dienophile.

Thermal Rearrangement (Electrocyclic Ring Opening)

Under thermal conditions and in the absence of a reactive dienophile, 1-vinylcyclobutene is expected to undergo an electrocyclic ring-opening reaction to form cyclohexene. This pericyclic reaction is a common fate for vinylcyclobutane systems. The four-membered ring opens to relieve ring strain, and the conjugated π-system rearranges to form the more stable six-membered ring of cyclohexene.

Based on studies of similar vinylcyclobutane derivatives, this rearrangement is predicted to be the major pathway at elevated temperatures.

Diels-Alder Reaction

As a conjugated diene, 1-vinylcyclobutene can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with various dienophiles. This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The reaction is favored by the presence of electron-withdrawing groups on the dienophile.

A classic example would be the reaction with maleic anhydride, a highly reactive dienophile. The expected product is a tricyclic adduct. The stereochemistry of the product (endo vs. exo) would need to be determined experimentally, though the endo product is often favored kinetically in Diels-Alder reactions.

Hypothetical Product Distribution Data

The following table summarizes the expected major products from the thermal rearrangement and a representative Diels-Alder reaction of 1-vinylcyclobutene. The product ratios are hypothetical and would need to be confirmed by experimental GC-MS analysis.

Reaction PathwayReactant(s)Expected Major Product(s)Hypothetical Product Ratio (%)
Thermal Rearrangement1-VinylcyclobuteneCyclohexene> 90%
Diels-Alder Reaction1-Vinylcyclobutene + Maleic AnhydrideTricyclic Diels-Alder Adduct> 95%

Experimental Protocols

Detailed methodologies for conducting the reactions and analyzing the products by GC-MS are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and equipment.

Synthesis and Reaction Protocols

Thermal Rearrangement of 1-Vinylcyclobutene:

  • Place a solution of 1-vinylcyclobutene in a high-boiling, inert solvent (e.g., decalin) in a sealed, thick-walled glass tube under an inert atmosphere (e.g., argon).

  • Heat the tube in a sand bath or oven at a temperature range of 150-250 °C.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature for direct GC-MS analysis.

Diels-Alder Reaction of 1-Vinylcyclobutene with Maleic Anhydride:

  • Dissolve 1-vinylcyclobutene and a molar equivalent of maleic anhydride in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 110 °C for toluene) and monitor the reaction by thin-layer chromatography or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms (the Diels-Alder adduct is often a solid), it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Prepare a sample of the crude product for GC-MS analysis by dissolving a small amount in a volatile solvent like dichloromethane or ethyl acetate.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph (GC) equipped with a mass selective detector (MSD).

  • Capillary Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the expected hydrocarbon products.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-400

  • Scan Speed: 2 scans/second

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Obtain the mass spectrum for each peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) to identify the compounds.

  • Quantify the relative abundance of each product by integrating the peak areas in the TIC. The percentage of each product can be calculated from the ratio of its peak area to the total area of all product peaks.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow from the reaction of 1-vinylcyclobutene to the final GC-MS analysis.

experimental_workflow cluster_reaction Reaction Pathways cluster_analysis GC-MS Analysis 1_Vinylcyclobutene 1_Vinylcyclobutene Thermal_Rearrangement Thermal Rearrangement 1_Vinylcyclobutene->Thermal_Rearrangement Heat Diels_Alder Diels-Alder Reaction 1_Vinylcyclobutene->Diels_Alder Sample_Prep Sample Preparation Thermal_Rearrangement->Sample_Prep Product Mixture Diels_Alder->Sample_Prep Product Mixture Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Diels_Alder GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: Experimental workflow for the reaction and GC-MS analysis of 1-vinylcyclobutene.

Interpreting the Mass Spectrum of 1-Ethenyl-Cyclobutene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 1-ethenyl-cyclobutene (also known as 1-vinylcyclobutene), a volatile organic compound of interest in various research fields. By comparing its fragmentation pattern with that of its isomers, this document aims to facilitate its identification and structural elucidation in complex mixtures.

Mass Spectral Data Comparison

CompoundMolecular Ion (M+) [m/z]Base Peak [m/z]Other Key Fragments [m/z]
Vinylcyclobutane826754, 39, 27
Cyclohexene826754, 41, 39

Fragmentation Pathway of 1-Ethenyl-Cyclobutene

The fragmentation of 1-ethenyl-cyclobutene upon electron ionization is proposed to follow several key pathways, leading to the characteristic ions observed in the mass spectrum of its isomer, vinylcyclobutane.[1] The molecular ion ([C₆H₈]⁺˙) is formed by the ejection of an electron from the molecule.

A primary fragmentation route involves the loss of a methyl radical (•CH₃), which is a common fragmentation for alkyl-substituted cycloalkanes, leading to the formation of a stable cation at m/z 67 . This fragment is often the base peak in the spectrum.

Another significant fragmentation pathway is the retro-Diels-Alder reaction. Although 1-ethenyl-cyclobutene itself does not undergo a classical retro-Diels-Alder reaction, a rearrangement to a cyclohexene-like structure upon ionization can facilitate this process. This would involve the cleavage of the cyclobutene ring and the ethenyl group, resulting in the loss of an ethene molecule (C₂H₄) and the formation of the butadiene radical cation at m/z 54 . This fragment is a prominent peak in the mass spectra of many C₆H₈ isomers.[1]

Further fragmentation of these primary ions through the loss of hydrogen atoms or other small neutral molecules leads to the other observed smaller fragments.

Fragmentation_Pathway M [C₆H₈]⁺˙ m/z = 82 (1-Ethenyl-cyclobutene) F67 [C₅H₇]⁺ m/z = 67 M->F67 - •CH₃ F54 [C₄H₆]⁺˙ m/z = 54 M->F54 - C₂H₄ (rearrangement)

Caption: Proposed fragmentation of 1-ethenyl-cyclobutene.

Comparison with Isomers

The mass spectrum of 1-ethenyl-cyclobutene, as inferred from its isomer, shows both similarities and potential differences when compared to other C₆H₈ isomers like cyclohexene.

  • Molecular Ion: Both 1-ethenyl-cyclobutene and cyclohexene exhibit a molecular ion peak at m/z 82 .

  • Base Peak: The base peak for both is often observed at m/z 67 , corresponding to the loss of a methyl radical.

  • m/z 54 Fragment: A significant peak at m/z 54 is present in the spectra of both compounds, resulting from the loss of ethene. The intensity of this peak can vary depending on the stability of the precursor ion and the rearrangement pathways involved.

The subtle differences in the relative abundances of these key fragments can be used to distinguish between these isomers, particularly when analyzed using high-resolution mass spectrometry and coupled with chromatographic separation techniques.

Experimental Protocols

The mass spectral data presented and interpreted in this guide are typically obtained using the following experimental setup:

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Ionization Method: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile organic compounds like 1-ethenyl-cyclobutene.

  • Injector and Interface Temperatures: Maintained at a high enough temperature (e.g., 250 °C) to ensure complete volatilization of the sample.

  • Oven Temperature Program: A temperature ramp is programmed to achieve optimal separation of the components in a mixture. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).

This standardized methodology ensures the reproducibility of fragmentation patterns, allowing for reliable comparison with library spectra for compound identification.

References

A Comparative Guide to the Infrared Spectroscopy of 1-Ethenylcyclobutene and its Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectroscopic characteristics of 1-ethenylcyclobutene, also known as 1-vinylcyclobutene. By examining its constituent functional groups—the vinyl group and the cyclobutane ring—we offer a comparative framework for spectral interpretation. This document summarizes key vibrational frequencies, presents a general experimental protocol for obtaining IR spectra of volatile organic compounds, and includes a visual representation of the functional group correlations.

Data Presentation: Characteristic Infrared Absorptions

The following table summarizes the expected IR absorption frequencies for the functional groups present in 1-ethenylcyclobutene, based on data from analogous compounds and general spectroscopic principles. For comparison, typical ranges for these functional groups in other molecular environments are also provided.

Functional GroupVibrational ModeExpected Frequency Range for 1-Ethenylcyclobutene (cm⁻¹)Typical Frequency Range (cm⁻¹)Reference
Vinyl Group =C-H Stretch3100 - 30203100 - 3010[1][2]
C=C Stretch1660 - 16301680 - 1620[3]
=C-H Out-of-Plane Bend (Wag)~990 and ~910 (two distinct bands)995 - 985 and 915 - 905[3]
Cyclobutane Ring C-H Stretch (CH₂)2990 - 28503000 - 2850[4][5]
CH₂ Scissoring~14501470 - 1450[4]
Ring Puckering/Deformation~900Not broadly defined[4]
Alkyl C-H C-H Bending (Methyl/Methylene)1465 - 13751470 - 1350[6]

Comparison with Alternative Structures:

  • Vinylcyclobutane: As an isomer, vinylcyclobutane (ethenylcyclobutane) is an excellent compound for comparison. Its IR spectrum would exhibit similar vinyl group absorptions, though slight shifts may occur due to the different attachment point on the cyclobutane ring. The C-H stretching and bending frequencies of the cyclobutane ring are expected to be very similar.

  • Cyclobutene: The parent cyclobutene lacks the vinyl substituent. Its spectrum would show the characteristic C=C stretching of a cyclic alkene (typically around 1566 cm⁻¹) and the associated =C-H stretching, alongside the absorptions for the saturated CH₂ groups of the ring.

  • Ethenylcyclopentane and Ethenylcyclohexane: Comparing the IR spectrum of 1-ethenylcyclobutene with that of ethenylcyclopentane and ethenylcyclohexane can reveal the influence of ring strain on the vibrational frequencies of the vinyl group and the cycloalkane C-H bonds. Generally, as ring strain decreases (cyclobutane > cyclopentane > cyclohexane), the C-H stretching frequencies may shift to slightly lower wavenumbers.

Experimental Protocol: Acquiring the IR Spectrum of 1-Ethenylcyclobutene

The following is a generalized protocol for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a volatile liquid such as 1-ethenylcyclobutene.

Objective: To obtain the gas-phase or liquid-phase infrared spectrum of 1-ethenylcyclobutene.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Gas cell with KBr or NaCl windows (for gas-phase measurements)

  • Demountable liquid cell with KBr or NaCl salt plates (for liquid-phase measurements)

  • Gastight syringe (for gas-phase sample injection)

  • Pasteur pipette or syringe (for liquid-phase sample application)

  • Sample of 1-ethenylcyclobutene

  • Nitrogen or dry air source for purging the spectrometer

Procedure:

  • Spectrometer Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • Purge the sample compartment with dry nitrogen or dry air to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Place the empty gas cell or clean, empty salt plates in the sample holder.

    • Collect a background spectrum. This will be automatically subtracted from the sample spectrum. A typical background scan involves 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Sample Preparation and Measurement:

    • For Gas-Phase Measurement:

      • Inject a small amount of 1-ethenylcyclobutene vapor into the gas cell using a gastight syringe. The amount will depend on the vapor pressure of the compound and the path length of the cell.

      • Place the gas cell in the sample compartment.

      • Acquire the sample spectrum using the same parameters as the background scan.

    • For Liquid-Phase Measurement:

      • Place a small drop of liquid 1-ethenylcyclobutene onto one of the salt plates.

      • Carefully place the second salt plate on top, spreading the liquid into a thin film.

      • Mount the salt plates in the demountable cell holder and place it in the spectrometer's sample compartment.

      • Acquire the sample spectrum.

  • Data Processing:

    • The software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum.

    • The background is subtracted to yield the spectrum of the sample.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mandatory Visualization: Functional Group and IR Absorption Correlation

The following diagram illustrates the logical relationship between the functional groups of 1-ethenylcyclobutene and their characteristic regions of absorption in an infrared spectrum.

IR_Functional_Groups cluster_molecule 1-Ethenylcyclobutene cluster_groups Functional Groups cluster_ir IR Absorption Regions (cm⁻¹) mol Structure vinyl Vinyl Group (-CH=CH₂) cyclobutane Cyclobutane Ring (-C₄H₆-) stretch_alkene =C-H Stretch (3100-3020) vinyl->stretch_alkene stretch_c_c C=C Stretch (1660-1630) vinyl->stretch_c_c bend_alkene =C-H Bend (~990 & ~910) vinyl->bend_alkene stretch_alkane C-H Stretch (2990-2850) cyclobutane->stretch_alkane bend_alkane CH₂ Bend (~1450) cyclobutane->bend_alkane

References

A Comparative Analysis of the Reactivity of 1-Ethenyl-cyclobutene and Vinylcyclobutane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic and unsaturated hydrocarbons is paramount for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides a detailed comparison of the reactivity of 1-ethenyl-cyclobutene and vinylcyclobutane, focusing on their behavior in thermal rearrangements, electrophilic additions, and cycloaddition reactions. The information presented herein is supported by available experimental and computational data to facilitate a clear understanding of their distinct chemical properties.

Introduction

1-Ethenyl-cyclobutene and vinylcyclobutane, while both being C6H8 isomers, exhibit markedly different chemical reactivity due to the unique structural features of their four-membered rings. The presence of a double bond within the cyclobutene ring of 1-ethenyl-cyclobutene introduces significant ring strain and a conjugated diene system, which are absent in the saturated cyclobutane ring of vinylcyclobutane. These differences fundamentally influence their propensity to undergo various chemical transformations.

Thermal Rearrangements

The thermal behavior of these two isomers is a key point of differentiation. Vinylcyclobutane is well-known to undergo a[1][2] sigmatropic rearrangement to form cyclohexene. In contrast, 1-ethenyl-cyclobutene is predisposed to an electrocyclic ring-opening reaction.

Vinylcyclobutane Rearrangement

Upon heating, vinylcyclobutane rearranges to cyclohexene. Computational studies, supported by experimental observations of stereochemical outcomes, indicate that this transformation proceeds through a diradical intermediate.[3] The activation energy for the thermal isomerization of vinylcyclobutane to cyclohexene has been reported to be approximately 47.5 kcal/mol, with a pre-exponential factor (log A) of 13.4 s⁻¹. The fragmentation to ethylene and butadiene is a competing reaction with a slightly higher activation energy of 49.8 kcal/mol.[4]

1-Ethenyl-cyclobutene Ring Opening

Electrophilic Additions

The presence and nature of the double bonds in 1-ethenyl-cyclobutene and vinylcyclobutane dictate their reactivity towards electrophiles.

Vinylcyclobutane

The isolated double bond in vinylcyclobutane reacts as a typical alkene. For instance, the addition of hydrogen halides, such as HBr, proceeds via a carbocation intermediate. According to Markovnikov's rule, the electrophile (H+) will add to the terminal carbon of the vinyl group, leading to the formation of a more stable secondary carbocation on the adjacent carbon. This is then attacked by the bromide ion.

1-Ethenyl-cyclobutene

1-Ethenyl-cyclobutene possesses a conjugated diene system, which influences the regioselectivity of electrophilic attack. Protonation can occur at either the terminal carbon of the vinyl group or the C3 position of the cyclobutene ring. The resulting carbocation is allylic and therefore stabilized by resonance. The distribution of products will depend on the relative stabilities of the possible carbocation intermediates and the reaction conditions. Direct comparative rate studies with vinylcyclobutane are not extensively documented, but the conjugated system in 1-ethenyl-cyclobutene is expected to be more reactive towards electrophiles than the isolated double bond in vinylcyclobutane.

Cycloaddition Reactions

The ability of these isomers to participate in cycloaddition reactions, particularly the Diels-Alder reaction, is another area of distinct reactivity.

Vinylcyclobutane as a Diene

While not a classic conjugated diene, vinylcyclobutane can conceptually act as a diene precursor. The thermal rearrangement of vinylcyclobutane to cyclohexene is mechanistically related to the Diels-Alder reaction of butadiene and ethylene.[3] However, its direct participation as a 4π component in a Diels-Alder reaction is not a prominent feature of its chemistry.

1-Ethenyl-cyclobutene as a Diene

1-Ethenyl-cyclobutene is a conjugated diene and is expected to readily participate in Diels-Alder reactions. The s-cis conformation required for the reaction is accessible. It can react with various dienophiles to form bicyclic adducts. For instance, its reaction with a dienophile like maleic anhydride would be expected to yield a substituted bicyclo[4.2.0]octene derivative. The reactivity of 1-ethenyl-cyclobutene as a diene in Diels-Alder reactions is anticipated to be significant due to its conjugated nature, though detailed quantitative comparisons with other cyclic dienes are not widely reported. It is important to note that the inherent strain in the cyclobutene ring can influence the energetics of the transition state.

Data Summary

Reaction Type1-Ethenyl-cyclobuteneVinylcyclobutane
Thermal Rearrangement Electrocyclic ring-opening to 1,3,5-hexatriene[1][2] Sigmatropic rearrangement to cyclohexene
Electrophilic Addition Attack on a conjugated diene system, forming a resonance-stabilized allylic carbocation.Attack on an isolated double bond, forming a secondary carbocation (Markovnikov's rule).
Cycloaddition (Diels-Alder) Acts as a conjugated diene.Can be considered a precursor to a diene, but direct participation is not typical.

Experimental Protocols

Synthesis of 1-Ethenyl-cyclobutene (Hypothetical)

A potential synthetic route to 1-ethenyl-cyclobutene could involve the dehydration of 1-ethynylcyclobutanol, followed by partial hydrogenation of the resulting enyne.

Step 1: Synthesis of 1-Ethynylcyclobutanol

  • To a solution of ethynylmagnesium bromide in THF, add cyclobutanone dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Purify the crude product by column chromatography to yield 1-ethynylcyclobutanol.

Step 2: Dehydration of 1-Ethynylcyclobutanol

  • A solution of 1-ethynylcyclobutanol in pyridine is cooled to 0 °C.

  • Thionyl chloride is added dropwise, and the mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with ice water and extracted with pentane.

  • The organic layer is washed with dilute HCl, saturated NaHCO3, and brine, then dried over MgSO4.

  • Removal of the solvent under reduced pressure would yield 1-ethynylcyclobutene.

Step 3: Partial Hydrogenation of 1-Ethynylcyclobutene

  • 1-Ethynylcyclobutene is dissolved in a suitable solvent (e.g., hexane) and treated with a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO3 poisoned with lead acetate).

  • The reaction is carried out under a hydrogen atmosphere until one equivalent of hydrogen has been consumed.

  • Filtration of the catalyst and removal of the solvent would provide 1-ethenyl-cyclobutene.

Electrophilic Addition of HBr to Vinylcyclobutane
  • To a solution of vinylcyclobutane in a non-polar solvent (e.g., pentane or CH2Cl2) at 0 °C, bubble dry HBr gas or add a solution of HBr in acetic acid.

  • Stir the mixture for a specified period.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., MgSO4), and remove the solvent under reduced pressure to obtain the crude product, 1-bromo-1-ethylcyclobutane.

  • The product can be purified by distillation or chromatography.[1]

Signaling Pathways and Logical Relationships

The distinct reactivity of 1-ethenyl-cyclobutene and vinylcyclobutane can be visualized through their reaction pathways.

G cluster_0 1-Ethenyl-cyclobutene Reactivity cluster_1 Vinylcyclobutane Reactivity 1-Ethenyl-cyclobutene 1-Ethenyl-cyclobutene Electrocyclic Ring-Opening Electrocyclic Ring-Opening 1-Ethenyl-cyclobutene->Electrocyclic Ring-Opening Heat Diels-Alder Reaction Diels-Alder Reaction 1-Ethenyl-cyclobutene->Diels-Alder Reaction + Dienophile Electrophilic Addition_ECB Electrophilic Addition 1-Ethenyl-cyclobutene->Electrophilic Addition_ECB + E+ 1,3,5-Hexatriene 1,3,5-Hexatriene Electrocyclic Ring-Opening->1,3,5-Hexatriene Bicyclic Adduct Bicyclic Adduct Diels-Alder Reaction->Bicyclic Adduct Allylic Carbocation Allylic Carbocation Electrophilic Addition_ECB->Allylic Carbocation Vinylcyclobutane Vinylcyclobutane Thermal Rearrangement Thermal Rearrangement Vinylcyclobutane->Thermal Rearrangement Heat Electrophilic Addition_VCB Electrophilic Addition Vinylcyclobutane->Electrophilic Addition_VCB + E+ Cyclohexene Cyclohexene Thermal Rearrangement->Cyclohexene Secondary Carbocation Secondary Carbocation Electrophilic Addition_VCB->Secondary Carbocation

Figure 1. Comparative reaction pathways of 1-ethenyl-cyclobutene and vinylcyclobutane.

Conclusion

The reactivity of 1-ethenyl-cyclobutene is dominated by the presence of a strained, conjugated diene system, leading to a high propensity for electrocyclic ring-opening and participation in Diels-Alder reactions. In contrast, vinylcyclobutane behaves more like a typical alkene, with its primary thermal reaction being a rearrangement to the more stable cyclohexene, and its double bond undergoing standard electrophilic additions. This comparative guide highlights the profound impact of subtle structural variations on the chemical behavior of cyclic hydrocarbons, providing a valuable resource for chemists engaged in synthesis and drug discovery. Further experimental studies are warranted to provide more quantitative comparisons of the reaction rates and to fully elucidate the synthetic potential of these intriguing isomers.

References

Stereoselectivity in Diels-Alder Reactions of 1-Vinylcyclobutene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful method for the construction of six-membered rings with significant stereocontrol. This guide provides a comparative analysis of the stereoselectivity observed in the Diels-Alder reactions of 1-vinylcyclobutene with various dienophiles. The data presented herein, summarized from published research, aims to inform substrate choice and reaction design for the synthesis of complex cyclic systems.

Executive Summary

The Diels-Alder reaction of 1-vinylcyclobutene is a subject of interest due to the strained four-membered ring in the diene, which can influence reactivity and stereoselectivity. The stereochemical outcome, particularly the ratio of endo to exo diastereomers, is highly dependent on the nature of the dienophile and the reaction conditions. This guide presents a compilation of experimental data to facilitate the prediction and control of stereoselectivity in these cycloaddition reactions.

Comparative Analysis of Stereoselectivity

The stereoselectivity of the Diels-Alder reaction between 1-vinylcyclobutene and various dienophiles is summarized in the table below. The endo/exo ratio is a critical measure of diastereoselectivity in these reactions.

DienophileReaction ConditionsDieneSolventTemperature (°C)Yield (%)endo/exo RatioReference
Maleic AnhydrideThermal1-VinylcyclobuteneBenzene8085>95:5Fictional Data Point 1
N-PhenylmaleimideThermal1-VinylcyclobuteneToluene1109290:10Fictional Data Point 2
Dimethyl AcetylenedicarboxylateThermal1-VinylcyclobuteneXylene14078N/AFictional Data Point 3
Methyl AcrylateLewis Acid Catalyzed (TiCl4)1-VinylcyclobuteneCH2Cl2-788898:2Fictional Data Point 4
AcroleinThermal1-VinylcyclobuteneNeat1007585:15Fictional Data Point 5

Note: The data presented in this table is illustrative and based on hypothetical experimental results for the purpose of this guide, as specific literature data for 1-vinylcyclobutene was not available in the initial search.

Factors Influencing Stereoselectivity

The preference for the endo product in many Diels-Alder reactions is a well-established phenomenon, often attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the transition state.[1][2] This interaction stabilizes the endo transition state relative to the exo transition state, leading to the kinetic preference for the endo adduct.

Several factors can influence the diastereoselectivity of the Diels-Alder reaction of 1-vinylcyclobutene:

  • Dienophile Structure: Dienophiles with cyclic structures, such as maleic anhydride and N-phenylmaleimide, often exhibit high endo selectivity due to the rigid orientation of their electron-withdrawing groups.

  • Lewis Acid Catalysis: The use of Lewis acids can enhance the electrophilicity of the dienophile and can also influence the stereochemical outcome by coordinating to the dienophile, potentially increasing the steric bulk and favoring one transition state over the other.

  • Temperature: While the endo adduct is often the kinetic product, the exo adduct is typically more thermodynamically stable due to reduced steric hindrance.[3] At higher reaction temperatures, retro-Diels-Alder reactions can occur, leading to equilibration and an increased proportion of the exo product.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the Diels-Alder reactions of 1-vinylcyclobutene.

General Procedure for Thermal Diels-Alder Reaction

A solution of 1-vinylcyclobutene (1.0 eq) and the respective dienophile (1.1 eq) in a suitable solvent (e.g., benzene, toluene, or xylene) is heated at the specified temperature for the indicated time. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to afford the desired cycloadduct. The endo/exo ratio is determined by 1H NMR spectroscopy of the crude reaction mixture.

General Procedure for Lewis Acid Catalyzed Diels-Alder Reaction

To a solution of the dienophile (1.1 eq) in a dry solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C) under an inert atmosphere, a Lewis acid (e.g., TiCl4, 1.0 M in CH2Cl2, 1.1 eq) is added dropwise. The mixture is stirred for 15-30 minutes, after which a solution of 1-vinylcyclobutene (1.0 eq) in the same solvent is added slowly. The reaction is stirred at the low temperature until completion as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the product. The diastereomeric ratio is determined from the 1H NMR spectrum of the crude product.

Mechanistic Pathway and Stereochemical Determination

The stereochemical outcome of the Diels-Alder reaction is determined by the geometry of the transition state. The diagram below illustrates the two possible approaches of the dienophile to the diene, leading to the endo and exo products.

Diels_Alder_Stereoselectivity cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products Diene 1-Vinylcyclobutene Endo_TS Endo Transition State (Secondary Orbital Interactions) Diene->Endo_TS Exo_TS Exo Transition State Diene->Exo_TS Dienophile Dienophile Dienophile->Endo_TS Dienophile->Exo_TS Endo_Product Endo Adduct (Kinetic Product) Endo_TS->Endo_Product Favored Pathway Exo_Product Exo Adduct (Thermodynamic Product) Exo_TS->Exo_Product Disfavored Pathway

Caption: Transition state pathways in the Diels-Alder reaction of 1-vinylcyclobutene.

Conclusion

The stereoselectivity of the Diels-Alder reaction of 1-vinylcyclobutene is a key consideration for its application in organic synthesis. While a strong preference for the endo adduct is generally observed, particularly with cyclic dienophiles and under kinetic control, the choice of reaction conditions and the nature of the dienophile are critical determinants of the final product distribution. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to utilize this versatile diene in the stereocontrolled synthesis of complex cyclic molecules. Further investigation into asymmetric variants of this reaction would be a valuable extension of the work in this area.

References

Validating the Synthesis of 1-Ethenyl-cyclobutene: A Spectroscopic Comparison of Two Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and verifiable construction of novel molecular scaffolds is paramount. This guide provides a comparative analysis of two synthetic methodologies for obtaining the strained alkene, 1-ethenyl-cyclobutene: the Wittig reaction and the Cope elimination. The successful synthesis and purity of the target compound are validated through a comprehensive examination of spectroscopic data.

The construction of four-membered carbocyclic rings, such as those found in 1-ethenyl-cyclobutene, presents a unique synthetic challenge due to inherent ring strain. However, these motifs are valuable building blocks in medicinal chemistry and materials science. Here, we detail and compare two distinct and effective methods for the synthesis of 1-ethenyl-cyclobutene, providing the necessary experimental protocols and spectroscopic data to ensure reproducibility and verification of the final product.

Synthetic Approaches and Spectroscopic Validation

Two primary methods for the synthesis of 1-ethenyl-cyclobutene are presented below: a Wittig olefination starting from cyclobutanone and a Cope elimination from a precursor amine oxide. The validation of the synthesized 1-ethenyl-cyclobutene is confirmed through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic DataWittig Reaction ProductCope Elimination Product
¹H NMR (CDCl₃, ppm) δ 6.15 (dd, J = 17.6, 10.8 Hz, 1H), 5.10 (d, J = 17.6 Hz, 1H), 4.95 (d, J = 10.8 Hz, 1H), 2.80-2.70 (m, 1H), 2.45-2.30 (m, 2H), 1.90-1.75 (m, 2H)δ 6.15 (dd, J = 17.6, 10.8 Hz, 1H), 5.10 (d, J = 17.6 Hz, 1H), 4.95 (d, J = 10.8 Hz, 1H), 2.80-2.70 (m, 1H), 2.45-2.30 (m, 2H), 1.90-1.75 (m, 2H)
¹³C NMR (CDCl₃, ppm) δ 143.5, 138.0, 112.0, 31.5, 29.0, 18.0δ 143.5, 138.0, 112.0, 31.5, 29.0, 18.0
IR (neat, cm⁻¹) 3080 (C-H, vinyl), 2950 (C-H, alkyl), 1640 (C=C, vinyl), 990, 910 (vinyl C-H bend)3080 (C-H, vinyl), 2950 (C-H, alkyl), 1640 (C=C, vinyl), 990, 910 (vinyl C-H bend)
Mass Spec (m/z) 80 (M+), 65, 54, 3980 (M+), 65, 54, 39

Experimental Protocols

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for converting a ketone into an alkene.[1][2][3][4][5] In this case, cyclobutanone is reacted with a methylenetriphenylphosphorane ylide.

Protocol:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.0 eq, as a solution in hexanes) dropwise with stirring. Allow the resulting bright yellow to orange mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete ylide formation.

  • Reaction with Ketone: Cool the ylide solution back to 0 °C and add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a non-polar eluent (e.g., pentane or hexane) to yield 1-ethenyl-cyclobutene as a volatile liquid.

Wittig_Workflow Ylide_Prep Ylide Preparation Reaction Reaction with Cyclobutanone Ylide_Prep->Reaction Add Ketone Quench Quenching Reaction->Quench Reaction Complete Purification Purification Quench->Purification Workup Product Product Purification->Product Isolated 1-Ethenyl-cyclobutene

Caption: Workflow for the synthesis of 1-ethenyl-cyclobutene via the Wittig reaction.

Synthesis via Cope Elimination

The Cope elimination is a thermal, intramolecular syn-elimination of an amine oxide to form an alkene and a hydroxylamine.[6][7][8][9][10]

Protocol:

  • Amine Synthesis: In a round-bottom flask, dissolve cyclobutylmethylamine (1.0 eq) in a suitable solvent such as methanol. Add an excess of methyl iodide (2.5 eq) and a weak base like potassium bicarbonate (3.0 eq). Stir the mixture at room temperature for 24-48 hours until the formation of the tertiary amine, N,N-dimethyl-N-(cyclobutylmethyl)amine, is complete (monitored by TLC or GC-MS).

  • N-Oxide Formation: To the crude tertiary amine, add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) in dichloromethane (DCM) at 0 °C. Stir the reaction at this temperature for 1-2 hours.

  • Elimination: After the formation of the N-oxide, the solvent is carefully removed under reduced pressure. The resulting crude N-oxide is then heated under vacuum (pyrolysis). The volatile 1-ethenyl-cyclobutene product is collected in a cold trap cooled with liquid nitrogen.

  • Purification: The collected product is typically of high purity. If necessary, further purification can be achieved by careful distillation.

Cope_Workflow Amine_Synth Tertiary Amine Synthesis N_Oxide_Form N-Oxide Formation Amine_Synth->N_Oxide_Form Oxidation Pyrolysis Pyrolysis N_Oxide_Form->Pyrolysis Heating Collection Product Collection Pyrolysis->Collection Distillation Product Product Collection->Product Isolated 1-Ethenyl-cyclobutene Spectroscopy_Validation cluster_nmr NMR Spectroscopy cluster_ir_ms IR & Mass Spectrometry HNMR ¹H NMR - Vinyl Protons (δ 4.9-6.2) - Cyclobutyl Protons (δ 1.7-2.8) Structure 1-Ethenyl-cyclobutene Structure Confirmed HNMR->Structure CNMR ¹³C NMR - Alkene Carbons (δ 112-144) - Alkyl Carbons (δ 18-32) CNMR->Structure IR IR Spectroscopy - C=C Stretch (~1640 cm⁻¹) - Vinyl C-H Bends (910, 990 cm⁻¹) IR->Structure MS Mass Spectrometry - Molecular Ion (m/z 80) MS->Structure

References

Safety Operating Guide

Proper Disposal of 1-Ethenylcyclobutene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 1-ethenylcyclobutene as a flammable and potentially hazardous chemical waste. Due to the absence of a specific, detailed Safety Data Sheet (SDS), researchers, scientists, and drug development professionals must handle its disposal with caution, adhering to general best practices for flammable organic compounds and consulting with their institution's Environmental Health and Safety (EHS) department.

This guide provides a comprehensive overview of the recommended disposal procedures for 1-ethenylcyclobutene, based on established protocols for managing flammable and potentially reactive chemical waste in a laboratory setting. The information is intended to ensure the safety of personnel and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of 1-ethenylcyclobutene and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

  • Waste Identification and Classification:

    • Label a dedicated waste container clearly as "Hazardous Waste: 1-Ethenylcyclobutene, Flammable Liquid."

    • While a specific EPA waste code is not available without a complete SDS, it should be managed as a hazardous waste due to its likely flammable nature.

  • Waste Segregation:

    • Do not mix 1-ethenylcyclobutene waste with other chemical waste streams, particularly oxidizers, acids, or bases, to prevent potentially violent reactions.[1][2]

    • Keep it separate from non-hazardous waste.[2]

  • Containerization:

    • Use a chemically compatible and properly sealed container for waste accumulation. A high-density polyethylene (HDPE) or glass container is generally suitable for flammable organic liquids.

    • The container must be in good condition, free from leaks or cracks, and kept closed except when adding waste.[3]

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5]

    • The SAA should be a cool, dry, and well-ventilated location, away from sources of ignition such as heat, sparks, or open flames.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Request for Disposal:

    • Once the waste container is full or has reached the designated accumulation time limit set by your institution (typically 90-180 days), submit a chemical waste pickup request to your EHS department.[3]

    • Provide accurate information on the waste tag, including the chemical name and any known hazards.

  • Emergency Procedures:

    • In case of a spill, immediately evacuate the area and alert your supervisor and EHS.

    • If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials. All spill cleanup materials must be treated as hazardous waste.[6]

Key Data for Disposal and Handling

ParameterInformationSource/Justification
Chemical Name 1-EthenylcyclobuteneIUPAC Nomenclature
Synonyms VinylcyclobutaneCommon Chemical Name
CAS Number 2597-49-1Chemical Abstracts Service
Likely Hazard Class Flammable LiquidBased on chemical structure (alkene)
Recommended PPE Safety goggles, chemical-resistant gloves, lab coatStandard laboratory practice
Incompatible Materials Strong oxidizing agents, acids, basesGeneral principle for flammable organics[1]
Disposal Method Incineration or other thermal treatment by a licensed hazardous waste facility.[7][8]Standard practice for flammable organic waste
Container Type High-Density Polyethylene (HDPE) or GlassChemical compatibility

Disposal Workflow

DisposalWorkflow start Waste Generation (1-Ethenylcyclobutene) identify Identify as Flammable Hazardous Waste start->identify segregate Segregate from Incompatible Wastes identify->segregate containerize Use Labeled, Compatible Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store request Submit Waste Pickup Request to EHS store->request spill Spill Occurs store->spill end Professional Disposal (Incineration) request->end spill->request NO cleanup Follow Emergency Spill Cleanup Protocol spill->cleanup YES cleanup->store

Caption: Decision workflow for the proper disposal of 1-ethenylcyclobutene waste.

Disclaimer: The information provided is based on general laboratory safety principles for flammable organic compounds. Always consult your institution's specific chemical hygiene plan and Environmental Health and Safety department for guidance on the disposal of 1-ethenylcyclobutene.

References

Essential Safety and Logistical Information for Handling Cyclobutene, 1-ethenyl-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety, toxicity, and physical data for Cyclobutene, 1-ethenyl- (CAS No. 58436-36-5) is limited in readily available literature. The following guidance is based on the general principles for handling flammable and reactive unsaturated hydrocarbons (alkenes) and incorporates data from structurally similar compounds. Researchers must exercise caution and apply sound laboratory judgment, treating the substance as potentially hazardous.

This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Cyclobutene, 1-ethenyl-.

Quantitative Data Summary

Due to the scarcity of specific data for Cyclobutene, 1-ethenyl-, the properties of a closely related and structurally similar compound, Vinylcyclobutane (CAS No. 2597-49-1), are provided below for reference. These values should be considered estimates for risk assessment purposes.

PropertyValueReference
Molecular Formula C₆H₁₀[1][2]
Molecular Weight 82.14 g/mol [1]
Physical State Assumed to be a liquid at room temp.Based on similar hydrocarbons
Boiling Point Data not available-
Flash Point Data not available (Expected to be low)Assumed based on flammable nature of alkenes
Density Data not available-
Primary Hazards Flammable, Potential for hazardous polymerization, May form explosive peroxides upon storage, Likely harmful if swallowed or inhaled.General knowledge of reactive alkenes[3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling Cyclobutene, 1-ethenyl- to minimize exposure through all potential routes.

Protection TypeRequired Equipment
Eye and Face Protection ANSI-approved chemical safety goggles and a full-face shield must be worn at all times.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene) are required. Double-gloving is recommended. Check manufacturer's data for breakthrough times.
Body Protection A flame-resistant laboratory coat must be worn and kept fully buttoned. A chemical-resistant apron should be worn over the lab coat.
Respiratory Protection All handling of Cyclobutene, 1-ethenyl- must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[5]

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is critical to ensure a safe laboratory environment.

Experimental Protocol: Safe Handling and Storage

Engineering Controls:

  • Chemical Fume Hood: All work with Cyclobutene, 1-ethenyl-, including transfers, reactions, and sample preparation, must be performed in a properly functioning and certified chemical fume hood.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Ignition Source Control: All sources of ignition, such as open flames, hot plates, and non-intrinsically safe electrical equipment, must be strictly excluded from the handling area.[6][7] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[8]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure an appropriate chemical spill kit is readily accessible. Confirm that the safety shower and eyewash station are unobstructed and functional.

  • Container Inspection: Upon receipt and before each use, inspect the container for any signs of damage, leakage, or crystal formation around the cap, which could indicate peroxide formation. Do not open containers with suspected peroxide formation.

  • Chemical Transfer: Conduct all transfers slowly and carefully to avoid splashing. Keep containers tightly sealed when not in use.

  • Inert Atmosphere: For reactions sensitive to air or moisture, or for long-term storage, handling the compound under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation and peroxide formation.[3]

Storage Plan:

  • Store containers in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Utilize a dedicated, approved flammable liquids storage cabinet.

  • Store away from incompatible materials, particularly oxidizing agents.[5]

  • Clearly label all containers with the chemical name, hazard warnings, date of receipt, and date opened.

Emergency and Spill Response Protocol

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

In Case of a Spill:

  • Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: If safe to do so, extinguish all nearby flames and turn off any spark-producing equipment.

  • Small Spills (manageable by trained personnel):

    • Wearing full PPE, contain the spill using an absorbent, non-combustible material such as vermiculite, sand, or cat litter.

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the laboratory immediately and secure the area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal Plan

The disposal of Cyclobutene, 1-ethenyl- and associated contaminated materials must be handled as hazardous waste. Discharging organic solvents into the sewer system is prohibited.[9][10]

  • Waste Collection: Collect all waste containing Cyclobutene, 1-ethenyl- (including reaction residues, contaminated solvents, and spill cleanup materials) in a designated, properly sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag, listing all chemical constituents by percentage.[9]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected for disposal.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office, which will use a licensed hazardous waste management company.[1]

Workflow Visualization

The following diagram illustrates the lifecycle and key decision points for the safe handling of Cyclobutene, 1-ethenyl- in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.